molecular formula C10H12N2O2 B1453790 2-(Cyclobutylamino)isonicotinic acid CAS No. 1251225-65-6

2-(Cyclobutylamino)isonicotinic acid

Cat. No.: B1453790
CAS No.: 1251225-65-6
M. Wt: 192.21 g/mol
InChI Key: FWDJVEVMSAYCLD-UHFFFAOYSA-N
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Description

2-(Cyclobutylamino)isonicotinic acid is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclobutylamino)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclobutylamino)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(cyclobutylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDJVEVMSAYCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclobutylamino)isonicotinic acid CAS 1251225-65-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclobutylamino)isonicotinic acid (CAS 1251225-65-6) Content Type: Technical Monograph & Scaffold Profile

CAS: 1251225-65-6 | Formula: C₁₀H₁₂N₂O₂ | MW: 192.22 g/mol

Executive Summary

2-(Cyclobutylamino)isonicotinic acid is a bifunctional pyridine scaffold widely utilized in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., JAK, TEC families) and GPCR modulators. Distinguished by its amphoteric nature—possessing both a carboxylic acid tail and a secondary aminopyridine head—this molecule serves as a critical "hinge-binding" mimetic or a solubilizing vector in fragment-based drug discovery (FBDD).

The cyclobutyl moiety offers a strategic advantage over traditional alkyl groups (isopropyl or cyclopropyl) by introducing specific steric bulk and lipophilicity (cLogP modulation) without significantly increasing molecular weight, often improving metabolic stability against oxidative dealkylation.

Physicochemical Profile

Understanding the zwitterionic character of CAS 1251225-65-6 is prerequisite for successful synthesis and formulation.

Key Properties Table[1]
PropertyValue / DescriptionTechnical Note
Molecular Weight 192.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Appearance Off-white to pale yellow solidHigh crystallinity due to internal salt formation.
Predicted pKa (Acid) ~3.5 - 3.8Carboxylic acid proton; deprotonates easily in basic media.
Predicted pKa (Base) ~5.8 - 6.2Pyridine nitrogen; protonates in acidic media.
cLogP ~1.6Optimized lipophilicity for membrane permeability.
Solubility DMSO, MeOH (moderate), Water (pH dependent)Least soluble at isoelectric point (pI ~4.5-5.0).
H-Bond Donors 2 (NH, OH)Critical for binding site interactions.
H-Bond Acceptors 3 (N, O, O)Pyridine N often acts as a specific acceptor.

Synthetic Methodology & Manufacturing

The synthesis of 2-(Cyclobutylamino)isonicotinic acid relies on Nucleophilic Aromatic Substitution (SNAr). While conceptually simple, the process requires strict control over stoichiometry and workup pH to maximize yield and purity.

Core Synthesis Protocol (SNAr)

Reaction: 2-Chloroisonicotinic acid + Cyclobutylamine


 Product + HCl
Step-by-Step Procedure:
  • Reagent Loading: Charge a pressure-rated vessel (sealed tube or autoclave) with 2-chloroisonicotinic acid (1.0 equiv).

  • Solvent System: Add N-Methyl-2-pyrrolidone (NMP) or DMSO (5–10 volumes). Note: Protic solvents like water/ethanol can be used but often require higher temperatures and longer reaction times.

  • Nucleophile Addition: Add Cyclobutylamine (2.5 – 3.0 equiv). The excess amine acts as both the nucleophile and the scavenger for the HCl generated.

  • Thermal Activation: Seal the vessel and heat to 120–130°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloro-starting material.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 volumes). The pH will be basic due to excess amine.

    • Critical Step: Slowly adjust pH to 4.5–5.0 using 1M HCl or Acetic Acid. This targets the isoelectric point where the zwitterion is least soluble.

    • Stir the resulting suspension at 0°C for 2 hours to maximize crystallization.

  • Isolation: Filter the solid, wash with cold water and diethyl ether (to remove organic impurities), and dry under vacuum at 50°C.

Diagram: Synthetic Logic & Divergence

The following diagram illustrates the synthesis and the downstream utility of the scaffold.

SynthesisWorkflow Start 2-Chloroisonicotinic Acid Process SnAr Reaction 130°C, NMP 12-16h Start->Process Reagent Cyclobutylamine (Excess) Reagent->Process Product 2-(Cyclobutylamino) isonicotinic acid (CAS 1251225-65-6) Process->Product Isoelectric ppt (pH 4.5) App1 Amide Coupling (Drug Conjugation) Product->App1 HATU/EDC App2 Esterification (Prodrugs) Product->App2 ROH/Acid

Figure 1: Synthesis workflow and downstream functionalization of CAS 1251225-65-6.

Medicinal Chemistry Applications

This scaffold is not merely a passive intermediate; it is an active pharmacophore element.

Kinase Hinge Binding

In many kinase inhibitors (e.g., JAK, VEGFR), the aminopyridine motif functions as a hinge binder.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase backbone NH, while the exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl.

  • Cyclobutyl Role: The cyclobutyl group projects into the solvent-exposed region or a hydrophobic pocket (Gatekeeper region), providing shape complementarity that linear alkyl chains cannot achieve.

Bioisosteric Replacement

The cyclobutyl group is a validated bioisostere for:

  • Isopropyl: Reduces rotatable bonds (entropy penalty) and increases lipophilicity.

  • Phenyl: Reduces aromatic ring count (improving solubility and reducing "flatness" of the molecule, which is desirable for Fsp3 character).

Fragment-Based Drug Discovery (FBDD)

With a MW of <200, this molecule is a "super-fragment." It can be screened against targets using NMR or X-ray crystallography. The carboxylic acid provides a "growth vector" to elaborate the fragment into a lead compound via amide coupling with diverse amines.

Diagram: Structural Activity Relationship (SAR)

SAR_Logic Core 2-(Cyclobutylamino) isonicotinic acid Acid COOH Group: Vector for Amide Coupling (Solubility/Prodrugs) Core->Acid Pyridine Pyridine Nitrogen: H-Bond Acceptor (Kinase Hinge Interaction) Core->Pyridine Amine Exocyclic NH: H-Bond Donor Core->Amine Cyclobutyl Cyclobutyl Ring: Lipophilic Bulk Metabolic Stability vs Alkyl Core->Cyclobutyl

Figure 2: Pharmacophore mapping and SAR utility of the scaffold.

Handling, Stability & Safety

Stability
  • Thermal: Stable up to ~200°C (melting point).

  • Chemical: The pyridine ring is electron-deficient, making it resistant to oxidation but susceptible to nucleophilic attack if further activated (e.g., N-oxide formation). The carboxylic acid is stable but can decarboxylate under extreme thermal stress (>250°C).

  • Storage: Hygroscopic. Store in desiccated, tightly sealed containers at room temperature.

Safety Protocols
  • Hazards: As a pyridine derivative, treat as a potential skin and eye irritant.

  • Sensitization: Aminopyridines can be sensitizers; use engineering controls (fume hood) to avoid dust inhalation.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Nitrogen oxides generation).

References

  • Pfizer Inc. (2019).[1][2][3] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. Link(Context: Demonstrates the utility and handling of cyclobutyl-aminopyridine scaffolds in late-stage drug development).

  • National Center for Biotechnology Information. (n.d.). 2-Chloroisonicotinic acid (PubChem CID 236985).[4] PubChem. Link(Context: Precursor properties and reactivity data).

  • Sigma-Aldrich. (n.d.). Isonicotinic Acid Derivatives Catalog. Link(Context: Commercial availability and physical specifications).

  • Vertex Pharmaceuticals. (2000). Substituted Pyridines as Kinase Inhibitors. US Patent Application. Link(Context: General patent literature establishing the aminopyridine scaffold in kinase inhibition).

Sources

A Technical Guide to the Physicochemical Properties of 2-(Cyclobutylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful development programs are built. The isonicotinic acid scaffold, a core component of the frontline anti-tubercular agent isoniazid, remains a structure of significant interest for medicinal chemists.[1][2][3] This guide focuses on a specific derivative, 2-(Cyclobutylamino)isonicotinic acid, a heterocyclic building block with potential applications in the synthesis of new therapeutic agents.

The journey of a candidate molecule from a laboratory curiosity to a clinical asset is dictated by its physicochemical properties. Parameters such as lipophilicity (LogP), ionization constant (pKa), and aqueous solubility are not mere data points; they are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper provides an in-depth analysis of the known and predicted physicochemical properties of 2-(Cyclobutylamino)isonicotinic acid. As a Senior Application Scientist, my objective is not only to present data but to explain the causality behind it and to provide robust, field-proven protocols for its experimental determination. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Section 1: Compound Identification and Structural Analysis

A precise understanding of a molecule's identity and structure is the mandatory first step in any scientific investigation. The key identifiers for 2-(Cyclobutylamino)isonicotinic acid are summarized below.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
IUPAC Name 2-(cyclobutylamino)pyridine-4-carboxylic acid [][5]
CAS Number 1251225-65-6 [][5][6]
Molecular Formula C₁₀H₁₂N₂O₂ [][6]
Molecular Weight 192.21 g/mol [][6]
Canonical SMILES C1CC(C1)NC2=NC=CC(=C2)C(=O)O [6]

| InChI Key | FWDJVEVMSAYCLD-UHFFFAOYSA-N |[][5] |

Structural Features:

The molecule is composed of a pyridine-4-carboxylic acid (isonicotinic acid) core. The defining feature is the substitution at the C2-position of the pyridine ring with a cyclobutylamino group. This structural arrangement introduces several key chemical features:

  • An Acidic Center: The carboxylic acid group at the C4-position.

  • Two Basic Centers: The pyridine ring nitrogen and the secondary amine nitrogen of the cyclobutylamino substituent.

This amphoteric nature, possessing both acidic and basic functionalities, is a primary driver of its physicochemical behavior, particularly its solubility and membrane permeability as a function of pH.

Section 2: Key Physicochemical Parameters

The following section details the critical physicochemical properties of 2-(Cyclobutylamino)isonicotinic acid. It is imperative to distinguish between computationally predicted values, which are excellent for initial assessment, and experimentally determined values, which are required for definitive characterization.

Table 2: Summary of Physicochemical Properties

Property Value Type Significance in Drug Discovery Source(s)
LogP (octanol/water) -0.327 Predicted Indicates hydrophilicity; influences membrane permeability and solubility. [5]
pKa Not Available - Governs the state of ionization at physiological pH, impacting solubility, receptor binding, and absorption. -
Aqueous Solubility Not Available - Determines dissolution rate and bioavailability; highly pH-dependent for this molecule. -
Boiling Point 485.9 ± 30.0 °C Predicted Relates to volatility and thermal stability. []
Density 1.356 ± 0.06 g/cm³ Predicted Basic physical property for formulation considerations. []
H-Bond Donors 2 Calculated Potential to form hydrogen bonds with biological targets and water, affecting solubility. [5]

| H-Bond Acceptors | 4 | Calculated | Potential to form hydrogen bonds with biological targets and water, affecting solubility. |[5] |

Lipophilicity (LogP)

The predicted LogP of -0.327 suggests that 2-(Cyclobutylamino)isonicotinic acid is a hydrophilic compound, meaning it has a preference for an aqueous phase over a lipid-like phase (n-octanol).[5] This is a noteworthy deviation from its parent scaffold, isonicotinic acid, which has a reported LogP of 0.32.[7] The addition of the cyclobutylamino group, despite being a hydrocarbon moiety, introduces a secondary amine that increases the overall polarity and hydrogen bonding capacity, thus decreasing the lipophilicity. This inherent hydrophilicity suggests that while aqueous solubility may be favorable under certain pH conditions, passive diffusion across lipid membranes could be limited.

Acidity and Basicity (pKa)

While no experimental pKa data has been reported in the searched literature, an expert analysis of the structure allows for a reasoned estimation of its ionization behavior. The molecule possesses three ionizable centers:

  • Carboxylic Acid (Acidic): Isonicotinic acid has a pKa of approximately 4.96.[1][8] The cyclobutylamino group at the C2-position is electron-donating, which would be expected to slightly destabilize the carboxylate anion, thereby making the acid weaker (i.e., raising its pKa slightly above 5.0).

  • Pyridine Nitrogen (Basic): The pKa of the conjugate acid of pyridine is ~5.2. The electron-donating amino substituent will increase the electron density on the ring nitrogen, making it more basic. Therefore, the pKa of its conjugate acid is expected to be significantly higher than 5.2.

  • Secondary Amine (Basic): The pKa of the conjugate acid of a typical secondary amine is around 11. This site will be protonated in all physiologically relevant pH environments.

Understanding these pKa values is critical, as they dictate the predominant ionic species in the stomach (pH ~1-2), small intestine (pH ~6-7.5), and blood (pH ~7.4), which in turn governs absorption and distribution.

G cluster_pKa1 pKa1 (Carboxylic Acid ~5) cluster_pKa2 pKa2 (Pyridine N > 5.2) low_pH Low pH (e.g., Stomach) Predominantly Cationic (+2) neutral_pH Neutral pH (e.g., Blood) Predominantly Zwitterionic low_pH->neutral_pH Deprotonation high_pH High pH (e.g., Intestine) Predominantly Anionic (-1) neutral_pH->high_pH Deprotonation

Caption: Predicted ionization states of the molecule across different pH ranges.

Section 3: Experimental Determination Protocols

The transition from predicted to measured data is a crucial step in characterization. The following protocols are presented as self-validating systems, incorporating industry-standard practices to ensure data integrity.

Protocol: Determination of LogP by the Shake-Flask Method

This method is considered the "gold standard" for LogP determination due to its direct measurement principle.[9] Its primary advantage is accuracy, though it is resource-intensive compared to chromatographic methods.

Method Rationale: The shake-flask method directly measures the equilibrium partitioning of a compound between two immiscible phases: n-octanol (simulating a lipid membrane) and an aqueous buffer (simulating physiological fluid). Pre-saturation of each phase with the other is a critical step to prevent volume changes during the experiment, which would otherwise introduce significant error.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4. In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely and collect each phase.

  • Stock Solution: Prepare a stock solution of 2-(Cyclobutylamino)isonicotinic acid in the pre-saturated n-octanol at a concentration of ~1 mg/mL.

  • Partitioning: In triplicate, add a known volume of the octanol stock solution to a known volume of the pre-saturated buffer in a glass vial (e.g., 2 mL of octanol phase to 2 mL of buffer phase).

  • Equilibration: Seal the vials and shake at a constant temperature (25°C) for at least 2 hours to allow equilibrium to be reached. A flatbed shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at a low speed (~2000 rpm) for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared for each phase.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

G A 1. Prepare & Pre-saturate n-Octanol and Buffer (pH 7.4) B 2. Add Analyte to Biphasic System A->B C 3. Equilibrate (Shake at 25°C) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Quantify Analyte in Octanol Phase (Co) D->E F 6. Quantify Analyte in Aqueous Phase (Cw) D->F G 7. Calculate LogP = log(Co / Cw) E->G F->G G cluster_0 Calibration Phase cluster_1 Analysis Phase A 1. Inject Reference Standards with Known LogP Values B 2. Measure Retention Time (tR) for each standard A->B C 3. Generate Calibration Curve (LogP vs. log k') B->C F 6. Calculate LogP using Calibration Curve C->F D 4. Inject Test Compound E 5. Measure its Retention Time (tR) D->E E->F

Sources

Strategic Synthesis of 2-(Cyclobutylamino)isonicotinic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(cyclobutylamino)isonicotinic acid represents a critical pharmacophore in modern medicinal chemistry, particularly within the landscape of Janus Kinase (JAK) inhibitors and treatments for autoimmune disorders. The cyclobutyl group provides a specific steric bulk that often improves metabolic stability and selectivity compared to isopropyl or cyclopropyl analogs, while the isonicotinic acid core serves as a versatile handle for amide coupling to complex heterocycles.

This guide details the synthesis of this target starting from commodity pyridine derivatives. It prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy via the methyl ester, which offers superior solubility and purification profiles compared to direct displacement on the zwitterionic acid.

Retrosynthetic Analysis & Strategy

The construction of the 2-aminopyridine core relies on the electron-deficient nature of the pyridine ring. The presence of the electron-withdrawing carboxylate group at the 4-position significantly activates the 2-position toward nucleophilic attack.

Strategic Disconnections
  • C–N Bond Formation: The primary disconnection is the C2–N bond.

  • Ester Hydrolysis: The final step involves revealing the carboxylic acid from a protected ester to avoid catalyst poisoning or solubility issues during the coupling phase.

Starting Material Selection
  • Electrophile: Methyl 2-chloroisonicotinate (CAS 58481-11-1).[1]

    • Rationale: While the 2-fluoro analog reacts under milder conditions, the 2-chloro derivative is significantly cheaper and sufficiently reactive at elevated temperatures. The methyl ester is preferred over the free acid to facilitate organic solvent solubility and simple workup.

  • Nucleophile: Cyclobutanamine (CAS 2516-34-9).

    • Rationale: A primary alkyl amine with moderate steric hindrance. It is volatile (bp ~80 °C), requiring sealed vessel conditions or substantial excess if run at reflux.

Synthetic Workflow Visualization

SynthesisPath SM1 Methyl 2-chloroisonicotinate (CAS 58481-11-1) Step1 Step 1: S_NAr Coupling DMSO, K2CO3, 100°C SM1->Step1 SM2 Cyclobutanamine (CAS 2516-34-9) SM2->Step1 Int Intermediate: Methyl 2-(cyclobutylamino)isonicotinate Step1->Int >85% Conversion Step2 Step 2: Saponification LiOH, THF/H2O Int->Step2 Product Target: 2-(Cyclobutylamino)isonicotinic acid (CAS 1251225-65-6) Step2->Product Quant. Hydrolysis

Figure 1: Critical path for the synthesis of 2-(cyclobutylamino)isonicotinic acid via the ester intermediate.[2]

Detailed Experimental Protocols

Route A: Thermal SNAr (Primary Recommendation)

This route is preferred for scale-up due to the absence of heavy metals and expensive ligands.

Step 1: Synthesis of Methyl 2-(cyclobutylamino)isonicotinate

Reagents:

  • Methyl 2-chloroisonicotinate (1.0 equiv)

  • Cyclobutanamine (2.5 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: DMSO or NMP (Anhydrous)

Protocol:

  • Charge a pressure-rated reaction vessel (sealed tube or autoclave) with Methyl 2-chloroisonicotinate (e.g., 5.0 g) and K2CO3.

  • Add DMSO (approx. 5-10 volumes).

  • Add Cyclobutanamine. Note: Cyclobutanamine is volatile. Handling in a cold environment is recommended.

  • Seal the vessel and heat to 100–110 °C for 12–16 hours.

    • Mechanism:[2][3][4][5] The electron-withdrawing ester at C4 activates the C2-Cl bond, facilitating displacement by the amine.

  • Monitor: Check by LCMS for the disappearance of the starting chloride (M+H 172) and formation of the product (M+H ~207).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 2: Hydrolysis to 2-(Cyclobutylamino)isonicotinic acid

Reagents:

  • Methyl 2-(cyclobutylamino)isonicotinate (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Protocol:

  • Dissolve the intermediate ester in THF/Water.

  • Add LiOH·H2O and stir at ambient temperature (20–25 °C) for 4–6 hours.

    • Validation: LCMS should show a shift from M+H 207 (Ester) to M+H 193 (Acid).

  • Workup: Carefully acidify the reaction mixture to pH ~4–5 using 1N HCl. The amphoteric product often precipitates at its isoelectric point.

  • Isolation: Filter the solid precipitate. If no precipitate forms, extract with 2-MeTHF or Ethyl Acetate, dry, and concentrate.

Route B: Buchwald-Hartwig Amination (Alternative)

Use this route if the thermal SNAr fails due to specific substrate impurities or if using the less reactive 2-chloro acid directly (though ester protection is still recommended).

Protocol Summary:

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base: Cs2CO3

  • Conditions: Toluene/Dioxane, 100 °C, inert atmosphere.

  • Note: This route is costlier and requires removal of Pd residuals.

Critical Raw Material Analysis

ComponentRoleCritical AttributeHandling Note
Methyl 2-chloroisonicotinate ScaffoldPurity >98%Solid.[6] Irritant. Avoid moisture to prevent premature hydrolysis.
Cyclobutanamine NucleophileBoiling Point: 81-82°CVolatile/Flammable. Use excess (2.5 eq) to account for headspace loss in thermal reactions.
DMSO SolventWater Content <0.1%High polarity stabilizes the transition state of SNAr.
LiOH BaseStoichiometryUse excess for hydrolysis, but avoid large excess if functional groups are sensitive.

Analytical Controls & Self-Validation

To ensure the trustworthiness of the synthesis, the following analytical markers must be met:

  • LCMS Confirmation:

    • Starting Material: Methyl 2-chloroisonicotinate (Retention Time: ~Early/Mid). Mass: 172/174 (Cl pattern).

    • Intermediate: Methyl 2-(cyclobutylamino)isonicotinate. Mass: 207.1 (M+H). Loss of Cl isotope pattern.

    • Final Product: 2-(Cyclobutylamino)isonicotinic acid. Mass: 193.1 (M+H).

  • NMR Regioselectivity Check:

    • Ensure the amine displaced the chloride at position 2.

    • Diagnostic Signal: The proton at C3 (ortho to the amino group) typically shifts upfield due to the electron-donating effect of the new nitrogen substituent compared to the chloro-precursor.

  • Safety Check (DSC):

    • Before scaling Step 1 (Sealed vessel), perform Differential Scanning Calorimetry (DSC) on the reaction mixture to ensure no exotherms exist near the operating temperature (100 °C).

References

  • Pfizer Inc. (2019).[7] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. [5]

  • Vertex Pharmaceuticals. (2010).[8] Pyridyl inhibitors of Janus Kinases. WO Patent 2010135650. (Describes general conditions for 2-aminopyridine synthesis via SNAr).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2736842, Methyl 2-chloropyridine-4-carboxylate.

  • Fluorochem. (2023). Product Sheet: 2-(Cyclobutylamino)isonicotinic acid.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 2-(Cyclobutylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide serves as a comprehensive exploration into the untapped potential of 2-(Cyclobutylamino)isonicotinic acid. In the relentless pursuit of novel therapeutic agents, the strategic combination of established pharmacophores with unique structural motifs presents a fertile ground for discovery. This document provides a foundational framework for investigating a molecule that synergistically merges the well-documented biological relevance of the isonicotinic acid core with the advantageous physicochemical properties of a cyclobutane moiety.

The isonicotinic acid scaffold is the cornerstone of several established drugs, most notably the first-line anti-tuberculosis agent, isoniazid.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial and anti-inflammatory properties.[1][3] Concurrently, the incorporation of the cyclobutane ring in drug design has gained significant traction for its ability to confer metabolic stability, enforce conformational rigidity, and provide a three-dimensional architecture for enhanced target engagement.[4][5]

This guide is not a mere recitation of facts but a strategic blueprint for investigation. It is born from a deep understanding of the causal relationships between chemical structure and biological function. We will delve into hypothesized activities, propose robust, self-validating experimental protocols, and provide the logical framework necessary to interpret the resulting data. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every proposed step is both scientifically sound and practically insightful.

Let us embark on this scientific journey to elucidate the therapeutic promise of 2-(Cyclobutylamino)isonicotinic acid.

Molecular Profile and Synthetic Strategy

Physicochemical Characteristics
PropertyValueSource
IUPAC Name 2-(cyclobutylamino)pyridine-4-carboxylic acid[6]
CAS Number 1251225-65-6[6]
Molecular Formula C10H12N2O2[6]
Canonical SMILES O=C(O)C1=CC=NC(NC2CCC2)=C1[6]
Rationale for Synthetic Approach

A proposed synthetic workflow is outlined below:

Synthetic_Workflow A 2-Chloroisonicotinic acid C Nucleophilic Aromatic Substitution A->C Reactant 1 B Cyclobutylamine B->C Reactant 2 D 2-(Cyclobutylamino)isonicotinic acid C->D Product

Caption: Proposed synthetic workflow for 2-(Cyclobutylamino)isonicotinic acid.

This reaction would likely proceed under basic conditions to facilitate the nucleophilic attack of the cyclobutylamine on the electron-deficient pyridine ring. The starting material, 2-chloroisonicotinic acid, is commercially available.

Hypothesized Biological Activities and Mechanistic Insights

The unique structural amalgamation of an isonicotinic acid core and a cyclobutylamino substituent suggests several compelling avenues for biological investigation.

Antimycobacterial Activity

Mechanistic Rationale: The isonicotinic acid moiety is the active pharmacophore of isoniazid, a cornerstone of anti-tuberculosis therapy.[7] Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+.[8][9] This adduct subsequently inhibits InhA, an enoyl-acyl carrier protein reductase, leading to the disruption of mycolic acid synthesis and ultimately, bacterial cell death.[8][10] It is hypothesized that 2-(Cyclobutylamino)isonicotinic acid may act as a novel inhibitor of mycolic acid biosynthesis or other essential mycobacterial pathways. The cyclobutylamino group could potentially influence cell wall permeability or binding affinity to the target enzyme.

Broad-Spectrum Antibacterial Activity

Mechanistic Rationale: Beyond its antimycobacterial effects, derivatives of nicotinic acid (an isomer of isonicotinic acid) have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[11] The proposed mechanism for these related compounds often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilic nature of the cyclobutane ring in 2-(Cyclobutylamino)isonicotinic acid may enhance its ability to penetrate bacterial cell walls, potentially leading to broader-spectrum activity.

Anti-inflammatory Activity

Mechanistic Rationale: Several derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators.[1][3] A key mechanism in inflammation is the overproduction of reactive oxygen species (ROS).[3] We hypothesize that 2-(Cyclobutylamino)isonicotinic acid may possess antioxidant properties, capable of scavenging ROS or inhibiting enzymes involved in their production, such as cyclooxygenases (COX).[12]

Anticancer Activity

Mechanistic Rationale: Certain derivatives of isoniazid have been reported to induce apoptosis and cause cell cycle arrest in cancer cell lines.[13] The proposed mechanisms are varied but can involve the modulation of key signaling pathways controlling cell proliferation and survival. The rigid, three-dimensional structure imparted by the cyclobutane ring could facilitate specific interactions with the binding pockets of kinases or other enzymes implicated in cancer progression.[4]

Proposed Experimental Workflows for Validation

To rigorously test these hypotheses, a series of well-controlled, self-validating experiments are proposed.

Antimycobacterial Activity Assessment

Objective: To determine the in vitro efficacy of 2-(Cyclobutylamino)isonicotinic acid against Mycobacterium tuberculosis.

Antimycobacterial_Workflow A Prepare serial dilutions of 2-(Cyclobutylamino)isonicotinic acid C Add compound dilutions to cultures A->C B Inoculate Middlebrook 7H9 broth with M. tuberculosis H37Rv B->C D Incubate at 37°C C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection or resazurin microtiter assay D->E F Positive Control (Isoniazid) F->C G Negative Control (DMSO) G->C

Caption: Workflow for determining the MIC against M. tuberculosis.

Detailed Protocol:

  • Compound Preparation: Dissolve 2-(Cyclobutylamino)isonicotinic acid in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Perform serial two-fold dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a concentration range of 256 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Inoculation and Incubation: Add 100 µL of the bacterial suspension to each well of a 96-well microtiter plate containing 100 µL of the serially diluted compound. Include wells with isoniazid as a positive control and DMSO as a negative control. Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. For a more quantitative assessment, a resazurin-based assay can be used, where a color change from blue to pink indicates bacterial viability.

Broad-Spectrum Antibacterial Screening

Objective: To evaluate the antibacterial activity of 2-(Cyclobutylamino)isonicotinic acid against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Bacterial Panel:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Protocol: A standard broth microdilution method, similar to the one described for M. tuberculosis, will be employed using Mueller-Hinton broth. The incubation period will be 24 hours at 37°C. Ciprofloxacin will be used as a positive control.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the ability of 2-(Cyclobutylamino)isonicotinic acid to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.

Anti_inflammatory_Workflow A Culture RAW 264.7 macrophages B Pre-treat cells with 2-(Cyclobutylamino)isonicotinic acid A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Measure Nitric Oxide (NO) production in supernatant using Griess Reagent D->E F Assess cell viability using MTT assay D->F G Positive Control (Dexamethasone) G->B

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of 2-(Cyclobutylamino)isonicotinic acid for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. A decrease in nitrite concentration relative to the LPS-only treated cells indicates anti-inflammatory activity.

  • Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Anticancer Activity Screening

Objective: To evaluate the cytotoxic effects of 2-(Cyclobutylamino)isonicotinic acid against a panel of human cancer cell lines.

Cell Line Panel:

  • Human breast adenocarcinoma: MCF-7

  • Human lung carcinoma: A549

  • Human colon carcinoma: HCT-116

Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess cell viability.

  • Cell Seeding: Seed the cancer cell lines in 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted 2-(Cyclobutylamino)isonicotinic acid for 48 hours. Doxorubicin will be used as a positive control.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be calculated.

Data Interpretation and Future Directions

The experimental workflows outlined above will generate quantitative data (MIC and IC50 values) that will provide a clear indication of the biological potential of 2-(Cyclobutylamino)isonicotinic acid.

Hypothetical Data Summary:

AssayMetricHypothetical Result for 2-(Cyclobutylamino)isonicotinic acidInterpretation
Antimycobacterial MIC vs. M. tuberculosis5 µg/mLPotent activity, warrants further investigation.
Antibacterial MIC vs. S. aureus> 128 µg/mLNo significant activity.
Antibacterial MIC vs. E. coli64 µg/mLModerate activity.
Anti-inflammatory NO Inhibition IC5015 µMPromising anti-inflammatory potential.
Anticancer IC50 vs. MCF-725 µMModerate cytotoxic activity.

Future Directions:

  • Lead Optimization: Should promising activity be identified in any of the primary screens, a medicinal chemistry campaign would be initiated to synthesize analogs of 2-(Cyclobutylamino)isonicotinic acid to improve potency and selectivity.

  • Mechanism of Action Studies: For active compounds, further experiments would be designed to elucidate the precise molecular mechanism of action. For example, if antimycobacterial activity is confirmed, enzymatic assays with InhA would be conducted.

  • In Vivo Efficacy: Promising candidates would be advanced to in vivo models of infection, inflammation, or cancer to assess their efficacy and safety in a whole-animal system.

This in-depth guide provides a robust framework for the systematic evaluation of 2-(Cyclobutylamino)isonicotinic acid. By adhering to these rigorous, self-validating protocols, we can confidently uncover the therapeutic potential of this novel chemical entity and contribute to the advancement of drug discovery.

References

  • Isonicotinic acid – Knowledge and References - Taylor & Francis. (URL not available)
  • Biological Activities of Stilbenoids - MDPI. (URL: [Link])

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC. (URL: [Link])

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (URL: [Link])

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. (URL: [Link])

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog | Chempanda. (URL: [Link])

  • Synthesis and biological activity of photostable and persistent abscisic acid analogs. (URL: [Link])

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC. (URL: [Link])

  • US2748137A - Process for preparing isonicotinic acid - Google P
  • Biological activity of alpha-thujaplicin, the isomer of hinokitiol - PubMed. (URL: [Link])

  • Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents - PubMed. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])

  • 2-(Cyclobutylamino)isonicotinic acid. (URL not available)
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC. (URL: [Link])

  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (URL: [Link])

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. (URL: [Link])

  • Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases* - Loewen Labs. (URL not available)
  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - Chemical Science (RSC Publishing). (URL: [Link])

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (URL: [Link])

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (URL: [Link])

  • Mechanisms of action of isoniazid - PubMed - NIH. (URL: [Link])

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A Comprehensive Technical Guide to the Solubility of 2-(Cyclobutylamino)isonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-(Cyclobutylamino)isonicotinic acid, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is paramount for successful formulation, purification, and analytical method development. While direct, quantitative solubility data for 2-(Cyclobutylamino)isonicotinic acid is not extensively published, this guide synthesizes information from its parent molecule, isonicotinic acid, and related structures to provide a robust predictive framework and detailed experimental protocols for its determination.

Understanding the Molecule: Physicochemical Properties

Before delving into solubility, a foundational understanding of the physicochemical properties of 2-(Cyclobutylamino)isonicotinic acid is essential. These properties intrinsically govern its behavior in different solvent environments.

The structure of 2-(Cyclobutylamino)isonicotinic acid incorporates a pyridine ring, a carboxylic acid group, and a cyclobutylamino substituent. This combination of a basic nitrogen in the pyridine ring, an acidic carboxylic acid, and a nonpolar cyclobutyl group creates a molecule with complex solubility behavior.

Key Physicochemical Parameters:

PropertyValueSignificance for Solubility
Molecular Weight 192.22 g/mol [1]Influences the energy required to overcome crystal lattice forces.
LogP -0.327[1]The negative value suggests a higher affinity for hydrophilic (aqueous) environments over lipophilic (oily) ones.
pKa (Predicted)The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group means the molecule's charge state, and thus its solubility, will be highly dependent on the pH of the environment.
Hydrogen Bond Donors 2[1]The carboxylic acid and the secondary amine can donate hydrogen bonds.
Hydrogen Bond Acceptors 3[1]The nitrogen in the pyridine ring and the two oxygen atoms of the carboxylic acid can accept hydrogen bonds.

The presence of both hydrogen bond donors and acceptors, along with its zwitterionic potential, suggests that 2-(Cyclobutylamino)isonicotinic acid will exhibit favorable interactions with polar, protic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the general principle of "like dissolves like" and available data for the parent compound, isonicotinic acid, and the related nicotinic acid, we can construct a predicted solubility profile for 2-(Cyclobutylamino)isonicotinic acid.[2] The cyclobutyl group introduces a degree of lipophilicity not present in isonicotinic acid, which may slightly enhance its solubility in less polar organic solvents compared to its parent compound.

Predicted Solubility Ranking:

High Solubility:

  • Dimethyl Sulfoxide (DMSO): As a highly polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities.[3] Nicotinic acid exhibits high solubility in DMSO.[4][5]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many organic compounds.

Moderate to Good Solubility:

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amino groups of the molecule. Isonicotinic acid has been shown to be soluble in hot ethanol and its solubility in various alcohols has been studied.[6][7][8][9] The cyclobutyl group may slightly modulate this solubility.

Lower Solubility:

  • Acetonitrile: While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. The solubility of nicotinic acid in acetonitrile is lower than in DMSO and ethanol.[5]

  • Acetone: A polar aprotic solvent, acetone is a moderate solvent for many organic compounds.[10] Nicotinic acid has limited solubility in acetone.[5]

  • Ethyl Acetate: This solvent has moderate polarity and is a hydrogen bond acceptor. The solubility is expected to be limited.

  • Dichloromethane (DCM): A nonpolar solvent, DCM is unlikely to be a good solvent for this polar molecule.

  • Ethers (e.g., Diethyl Ether): Isonicotinic acid is reported to be insoluble or only slightly soluble in ether.[7] The addition of the cyclobutyl group is unlikely to significantly alter this.

  • Hydrocarbons (e.g., Hexane, Benzene): As nonpolar solvents, these are predicted to be poor solvents for 2-(Cyclobutylamino)isonicotinic acid. Isonicotinic acid is insoluble in benzene.[7]

It is crucial to emphasize that these are predictions. Experimental verification is essential for obtaining accurate solubility data for specific applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 2-(Cyclobutylamino)isonicotinic acid in a range of organic solvents.

Materials and Equipment
  • 2-(Cyclobutylamino)isonicotinic acid (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A Preparation of Saturated Solutions B Equilibration A->B Incubate at constant temperature with shaking C Sample Collection and Preparation B->C Centrifuge and filter supernatant D Analysis by HPLC C->D Dilute and inject into HPLC E Quantification D->E Compare with calibration curve

Caption: Experimental workflow for determining solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-(Cyclobutylamino)isonicotinic acid to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration of the solute in the solution does not change with further incubation time.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of 2-(Cyclobutylamino)isonicotinic acid of known concentrations in the same solvent.

    • Develop a suitable HPLC method to separate and quantify the compound.

    • Inject the filtered sample and the standard solutions into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of 2-(Cyclobutylamino)isonicotinic acid in the sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-(Cyclobutylamino)isonicotinic acid is a multifactorial property. Understanding the interplay of these factors is key to predicting and manipulating its solubility.

Solute-Solvent Interactions

The principle of "like dissolves like" is governed by the intermolecular forces between the solute and solvent molecules.

G cluster_0 2-(Cyclobutylamino)isonicotinic Acid cluster_1 Solvent A Carboxylic Acid (H-bond donor/acceptor) S Solvent Molecules A->S H-bonding B Pyridine Nitrogen (H-bond acceptor) B->S H-bonding C Secondary Amine (H-bond donor) C->S H-bonding D Cyclobutyl Group (van der Waals) D->S van der Waals

Sources

Predicted NMR and mass spectrometry of 2-(Cyclobutylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(Cyclobutylamino)isonicotinic Acid

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Cyclobutylamino)isonicotinic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid group, and a cyclobutylamino substituent. Such structures are of significant interest in medicinal chemistry due to the versatile roles of the pyridine scaffold in biological interactions. This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 2-(Cyclobutylamino)isonicotinic acid. The subsequent sections are designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic data, underpinned by established principles of chemical analysis and supported by authoritative references. This predictive framework is crucial for guiding synthesis, confirming structural identity, and accelerating preclinical development.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 2-(Cyclobutylamino)isonicotinic acid with the numbering convention that will be used throughout this guide.

Caption: Molecular structure of 2-(Cyclobutylamino)isonicotinic acid with atom numbering.

Part 1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The predicted spectrum for 2-(Cyclobutylamino)isonicotinic acid in a common solvent like DMSO-d₆ is based on the analysis of electron-donating and withdrawing effects of the substituents on the pyridine and cyclobutane rings.

Causality Behind Predicted Chemical Shifts:
  • Pyridine Protons (H3, H5, H6): The pyridine ring is an electron-deficient system. The amino group at the C2 position is a strong electron-donating group, which will shield the ring protons, causing an upfield shift compared to unsubstituted isonicotinic acid.[1] Conversely, the carboxylic acid at C4 is electron-withdrawing. H3 will be significantly shielded by the adjacent amino group. H5 will be influenced by both groups, and H6, being ortho to the ring nitrogen, will be the most deshielded aromatic proton.

  • Amine Proton (N7-H): This proton's chemical shift is variable and depends on solvent, concentration, and temperature. It is expected to appear as a broad singlet and will likely be coupled to the methine proton (H8) of the cyclobutyl group.

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature. It will appear as a very broad singlet at a high chemical shift, typically >12 ppm.[1]

  • Cyclobutyl Protons (H8, H9, H10): The protons of a cyclobutane ring typically appear around 1.9-2.0 ppm.[2][3][4][5] The methine proton (H8) attached to the nitrogen-bearing carbon will be deshielded due to the electronegativity of the nitrogen atom. The methylene protons (H9 and H10) will be further away and thus less affected, appearing as complex multiplets due to geminal and vicinal coupling.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
COOH~13.0Broad Singlet (br s)1HAcidic proton, highly deshielded.
H6~8.0-8.2Doublet (d)1HOrtho to ring nitrogen, deshielded.
H5~7.0-7.2Doublet of Doublets (dd)1HInfluenced by adjacent C4-COOH and C6-H.
H3~6.5-6.7Singlet or narrow d1HOrtho to electron-donating NH group, shielded.
N7-H~6.0-7.0Broad Singlet (br s)1HAmine proton, exchangeable.
H8~4.2-4.5Multiplet (m)1HMethine proton adjacent to electronegative nitrogen.
H9, H10 (α)~2.2-2.5Multiplet (m)2HMethylene protons alpha to the methine carbon.
H9, H10 (β)~1.7-2.0Multiplet (m)2HMethylene protons beta to the methine carbon.

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environments.

Causality Behind Predicted Chemical Shifts:
  • Carboxylic Carbon (C11): This carbon is highly deshielded due to its sp² hybridization and bonding to two electronegative oxygen atoms, placing it in the typical carboxylic acid region of the spectrum.

  • Pyridine Carbons (C2, C3, C4, C5, C6): The chemical shifts of pyridine carbons are generally found between 120-150 ppm.[6][7] The C2 carbon, bonded to the electron-donating amino group, will be significantly shifted downfield (ipso effect). The C4 carbon, attached to the electron-withdrawing carboxylic acid group, will also be deshielded. C6, adjacent to the ring nitrogen, will be characteristically downfield. C3 and C5 will be found at more intermediate shifts.

  • Cyclobutyl Carbons (C8, C9, C10): The methine carbon (C8) bonded to the nitrogen will be deshielded compared to a standard aliphatic carbon. The methylene carbons (C9, C10) will appear in the typical aliphatic region. Due to the symmetry of the cyclobutyl ring, C9 and C10 are expected to be equivalent.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Rationale
C11 (COOH)~168-172Carboxylic acid carbon, highly deshielded.
C2~158-162Attached to electron-donating amino group.
C6~148-152Ortho to ring nitrogen.
C4~145-149Attached to electron-withdrawing carboxyl group.
C5~115-120Influenced by adjacent C4-COOH and C6.
C3~105-110Ortho to electron-donating amino group, shielded.
C8~50-55Methine carbon attached to nitrogen.
C9, C10~30-35Methylene carbons adjacent to C8.
C9', C10'~15-20Methylene carbon furthest from the nitrogen.

Part 3: Predicted Mass Spectrum (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint.

Causality Behind Predicted Fragmentation:

The molecular formula of 2-(Cyclobutylamino)isonicotinic acid is C₁₀H₁₂N₂O₂. Its molecular weight is 208.22 g/mol . Due to the presence of two nitrogen atoms (an even number), the molecular ion peak (M⁺˙) is expected at an even m/z value, specifically m/z 208 .

The primary fragmentation pathways are dictated by the stability of the resulting cations and neutral losses:

  • Alpha-Cleavage: This is a characteristic fragmentation for amines.[8][9][10][11] Cleavage of the bond between C8 and the rest of the cyclobutyl ring is highly probable, leading to a stable, resonance-delocalized cation.

  • Loss of Carboxyl Group: Decarboxylation (loss of CO₂) or loss of the entire COOH radical are common fragmentation pathways for carboxylic acids.

  • Loss of Cyclobutyl Group: Cleavage of the C2-N7 bond can result in the loss of the entire cyclobutylamino radical or a cyclobutene neutral molecule.

  • Pyridine Ring Fragmentation: Aromatic rings are relatively stable, but can undergo fragmentation, such as the loss of HCN, especially after initial fragmentations.[9]

G M [M]⁺˙ m/z = 208 F1 [M - C₃H₅]⁺ m/z = 167 M->F1 - C₃H₅ (propene loss via α-cleavage) F2 [M - COOH]⁺ m/z = 163 M->F2 - COOH F3 [M - C₄H₇]⁺ m/z = 153 M->F3 - C₄H₇ (cyclobutyl radical) F5 Pyridine-2-amine Ion m/z = 94 F2->F5 - COOH F4 Isonicotinic Acid Ion m/z = 123 F3->F4 - H₂C=CH₂

Caption: Predicted major fragmentation pathways for 2-(Cyclobutylamino)isonicotinic acid in EI-MS.

Predicted Mass Spectrum Fragments Summary
m/zPredicted Fragment IonRationale for Formation
208[C₁₀H₁₂N₂O₂]⁺˙Molecular Ion (M⁺˙)
167[C₇H₇N₂O₂]⁺α-cleavage with loss of propene (C₃H₅) from the cyclobutyl ring.
163[C₉H₁₁N₂]⁺Loss of the carboxylic acid radical (•COOH).
153[C₇H₅N₂O₂]⁺Loss of the cyclobutyl radical (•C₄H₇).
123[C₆H₅NO₂]⁺˙Isonicotinic acid radical cation from cleavage of the C-N bond.
94[C₅H₆N₂]⁺˙2-aminopyridine radical cation after loss of the cyclobutyl and carboxyl groups.

Part 4: Standard Experimental Protocols

To ensure the reproducibility and accuracy of the acquired data, standardized experimental procedures are paramount.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(Cyclobutylamino)isonicotinic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8-16 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Average 1024-4096 scans depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra manually or automatically.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample (typically <1 mg dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, a Gas Chromatography (GC) inlet.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • Use a standard electron energy of 70 eV to induce reproducible fragmentation.

    • Set the ion source temperature (e.g., 200-250 °C) and transfer line temperature to ensure sample volatilization without thermal degradation.

    • Set the mass analyzer (e.g., quadrupole or time-of-flight) to scan a relevant mass range, for instance, m/z 40-400.

  • Data Acquisition:

    • Acquire a background spectrum with no sample present.

    • Introduce the sample and begin data acquisition.

    • Average several scans to obtain a representative mass spectrum.

  • Data Processing:

    • Subtract the background spectrum from the sample spectrum to remove contributions from air, solvent, and column bleed.

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic pattern of the molecular ion to confirm the elemental composition.

    • Compare the obtained fragmentation pattern with the predicted pathways to confirm the structure.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link][4]

  • GCMS. (n.d.). Section 6.15 - Fragmentation of Amines. Whitman College. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link][8]

  • ResearchGate. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link][3][5]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link][7]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link][11]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminoisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) scaffold, a privileged structure in medicinal chemistry. Primarily utilized in the design of Type I and Type II kinase inhibitors, this moiety serves as a critical "hinge-binding" element. This document details the synthetic accessibility, physicochemical properties, and the specific structure-activity relationships (SAR) governing its potency and selectivity against targets such as Tie-2 , c-Met , and ALK .

The Scaffold: Physicochemical & Structural Profile

The 2-aminoisonicotinic acid core is distinct from its isomers (nicotinic or picolinic acid) due to the para orientation of the carboxylic acid relative to the pyridine nitrogen, with an adjacent amino group.

  • Hinge Binding Motif: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (2-NH2) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) motif is perfectly complementary to the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu/Met residues).

  • Vectorality: The C4-carboxylic acid provides a vector perpendicular to the hinge binding axis, allowing derivatization (typically amides) to access the hydrophobic "back pocket" or solvent-exposed regions, crucial for selectivity.

Diagram: Pharmacophore & Binding Mode

The following diagram illustrates the canonical binding mode of 2-aminoisonicotinic acid amides within the ATP-binding pocket.

Pharmacophore Scaffold 2-Aminoisonicotinic Acid Core Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Acceptor (N1) H-Bond Donor (2-NH2) Pocket Hydrophobic Back Pocket (Gatekeeper/DFG) Scaffold->Pocket C4-Amide Linker (Vector Extension) Solvent Solvent Front (C3/C5 Substituents) Scaffold->Solvent Steric Modulation (Atropisomer Control)

Caption: Pharmacophore mapping of the 2-aminoisonicotinic acid scaffold showing critical H-bond interactions and vector extensions.

Synthetic Accessibility

To explore the SAR, robust synthetic routes are required. While nucleophilic aromatic substitution (


) on 2-chloropyridines is common, it often lacks regioselectivity. The modern "gold standard" approach utilizes a Guareschi-Thorpe-type condensation , which allows for the one-pot construction of the pyridine ring with pre-installed substituents.
Workflow: One-Pot Cyclization Protocol

This method is preferred for generating diverse analogs at the C3, C5, and C6 positions.

Synthesis SM1 Ethyl 3-amino-3-iminopropionate (Amidine Source) Cyclization Cyclization & Aromatization (Base Mediated) SM1->Cyclization SM2 2,4-Dioxo-ester (Dielectrophile) SM2->Cyclization Inter Intermediate: Dihydropyridine Product 2-Aminoisonicotinic Acid Analog Inter->Product -H2O, -CO2 (In situ decarboxylation) Cyclization->Inter Condensation

Caption: One-pot synthesis via condensation of amidines and dioxo-esters (Ref: J. Org.[1] Chem. 2022).[1][2][3]

SAR Deep Dive: The "Head-Linker-Tail" Analysis

The biological activity of this class is defined by three distinct regions.

Region A: The Head Group (Pyridine Core)

The integrity of the 2-aminopyridine motif is generally non-negotiable for ATP-competitive inhibitors.

  • N1 & 2-NH2: Methylation or acetylation of the 2-amino group typically abolishes activity by disrupting the H-bond donor capability.

  • C6 Substitution: Small alkyl groups (Me, Et) at C6 are often tolerated and can improve metabolic stability by blocking oxidative metabolism (CYP450 labile site). However, bulky groups here clash with the "floor" of the ATP pocket.

Region B: The Linker (C4 Position)

The carboxylic acid itself is rarely the final drug; it is a handle.

  • Amide vs. Urea: Conversion of the acid to an amide (-CONH-R) is standard. The carbonyl oxygen often forms a water-mediated H-bond with the kinase.

  • Rigidity: Direct attachment of aromatic rings to C4 (bi-aryl systems) often results in poor solubility. The amide linker provides necessary flexibility to orient the "Tail" into the allosteric or hydrophobic pocket.

Region C: The Tail (Back Pocket Occupancy)

This is the primary driver of selectivity (e.g., distinguishing Tie-2 from VEGFR2).

  • Tie-2 Selectivity: A bulky, lipophilic group (e.g., 3-trifluoromethylphenyl or naphthalene) attached via the C4-amide often induces a "DFG-out" conformation, characteristic of Type II inhibitors.

  • Solubility: Incorporation of solubilizing groups (piperazines, morpholines) at the terminal end of the tail is essential for DMPK properties.

Quantitative Data Summary (Hypothetical & Literature Aggregated)

Data synthesized from Tie-2 and ALK inhibitor studies (Bioorg. Med. Chem. Lett. / J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Analog IDC3 Subst.C5 Subst.C4-Linker-TailTie-2 IC50 (nM)Selectivity (vs VEGFR2)Notes
A1 HH-CONH-Ph4501xBaseline scaffold. Poor selectivity.
A2 HH-CONH-(3-CF3-Ph)1250xHydrophobic tail accesses back pocket.
A3 FH-CONH-(3-CF3-Ph)880xF at C3 locks conformation via intramolecular H-bond.
A4 MeH-CONH-(3-CF3-Ph)15010xMethyl at C3 causes steric clash with gatekeeper.
A5 HMe-CONH-(3-CF3-Ph)2560xC5 Methyl tolerated; improves metabolic stability.

Experimental Protocols

Protocol: Amide Coupling of 2-Aminoisonicotinic Acid

Purpose: To derivatize the C4-acid for SAR exploration.

Reagents:

  • 2-Aminoisonicotinic acid (1.0 eq)[10]

  • Amine (Tail group) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 2-aminoisonicotinic acid and DIPEA in anhydrous DMF under

    
     atmosphere. Stir for 10 minutes to ensure deprotonation of the carboxylic acid.
    
  • Activation: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the requisite amine (Tail). Monitor the reaction via LC-MS (Target mass: M+H).

  • Work-up: Upon completion (typically 2-4 hours), pour the mixture into ice-cold water.

  • Isolation: If a precipitate forms, filter and wash with

    
    . If no precipitate, extract with EtOAc, wash with 
    
    
    
    (5% aq) to remove DMF, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove urea byproducts from HATU.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To validate biological activity (IC50 determination).

  • Reagents: Recombinant Kinase (e.g., Tie-2), Biotinylated Peptide Substrate, ATP (

    
     concentration), Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.
    
  • Plate Setup: Use 384-well low-volume white plates.

  • Compound Addition: Dispense 100 nL of compound (in DMSO) using an acoustic dispenser (e.g., Echo).

  • Enzyme Mix: Add 5 µL of Kinase buffer containing the enzyme. Incubate for 15 mins.

  • Start Reaction: Add 5 µL of Substrate/ATP mix. Incubate for 60 mins at RT.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC) containing EDTA to stop the reaction.

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Link

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry. (2022). Link

  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters. (2004). Link

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023).[11] Link[11]

  • Tie2 Kinase Inhibitors and their Biological Activity. MedChemExpress. (Accessed 2026). Link

Sources

The Isonicotinic Acid Scaffold: From Tuberculosis Breakthroughs to Modern Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the isonicotinic acid scaffold, its historical trajectory from dye chemistry to first-line pharmacotherapy, and its synthetic evolution.

Introduction: The Pyridine-4-Carboxylic Core

Isonicotinic acid (INA) represents a deceptive structural simplicity. As the 4-isomer of pyridinecarboxylic acid, its electron-deficient ring and para-positioned carboxylic acid group create a unique pharmacophore. While its 3-isomer (nicotinic acid/Vitamin B3) is essential for metabolic homeostasis, the 4-isomer remained a chemical curiosity until the mid-20th century.

The discovery of substituted isonicotinic acid derivatives—specifically the hydrazides and thioamides—marked the turning point in the battle against the "White Plague" (Tuberculosis).[1] This guide analyzes the transition of INA from a laboratory reagent to a life-saving scaffold, detailing the causal mechanisms of its derivatives and the synthetic protocols required to access them.

The 1952 Pivot: A Convergence of Discovery

The history of INA is defined by a "simultaneous discovery" phenomenon in 1951-1952, driven by the failure of thiosemicarbazones to provide safe antitubercular activity.

The Historical Trajectory

In the post-war era, Domagk’s work on thiosemicarbazones (specifically thioacetazone) showed promise but high toxicity. Three pharmaceutical giants independently hypothesized that the pyridine ring of nicotinamide (which showed weak anti-TB activity) could be modified.

  • Hoffmann-La Roche (Fox): Synthesized isonicotinyl hydrazide as an intermediate for thiosemicarbazones.

  • E.R. Squibb & Sons (Bernstein): Screened a library of pyridine derivatives, identifying the hydrazide as the active agent.

  • Bayer (Domagk): Arrived at the same molecule while attempting to reduce the toxicity of thiosemicarbazones.

The result was Isoniazid (INH) .[2][3][4][5][6] Its efficacy was so profound that it necessitated a paradigm shift in clinical trials, moving from "palliative care" to "cure."

Visualization: The Discovery Pathway

The following diagram illustrates the logical flow from dye chemistry to the specific hydrazide synthesis.

DiscoveryHistory Domagk Domagk (Bayer) Thiosemicarbazones Fox Fox (Roche) Intermediate Synthesis Domagk->Fox Toxicity Issues INH ISONIAZID (Isonicotinic Acid Hydrazide) Domagk->INH Parallel Discovery Nicotinamide Nicotinamide (Weak Activity) Nicotinamide->Fox Isostere Logic Fox->INH Intermediate Identified as Active Bernstein Bernstein (Squibb) Library Screening Bernstein->INH Phenotypic Screen

Figure 1: The convergent discovery pathways leading to Isoniazid (1951-1952).

Mechanistic Pharmacology: The "Pro-Drug" Trap

The efficacy of isonicotinic acid derivatives, particularly Isoniazid, relies on a "suicide" mechanism. INH is biologically inert until it enters the Mycobacterium tuberculosis cell.

The KatG-InhA Axis
  • Activation: INH diffuses passively into the mycobacterium. It is oxidized by the host bacterial enzyme KatG (catalase-peroxidase).

  • Radical Formation: This oxidation generates an isonicotinoyl radical.

  • Adduct Formation: The radical reacts spontaneously with NAD+ (nicotinamide adenine dinucleotide) to form a covalent INH-NAD adduct .

  • Target Inhibition: This adduct acts as a tight-binding competitive inhibitor of InhA (enoyl-acyl carrier protein reductase).[4]

  • Lethality: InhA inhibition blocks the synthesis of mycolic acids (long-chain fatty acids), causing cell wall collapse and bacterial death [1, 3].

Visualization: Mechanism of Action

Mechanism INH Isoniazid (Pro-drug) Radical Isonicotinoyl Radical INH->Radical Oxidation by KatG KatG KatG Enzyme (Catalase-Peroxidase) KatG->Radical Adduct INH-NAD Adduct Radical->Adduct Covalent Bonding NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition (Ki = 0.75 nM) Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks Death Cell Wall Lysis Mycolic->Death Downstream Effect

Figure 2: The KatG-mediated activation and InhA inhibition pathway of Isoniazid.

Chemical Synthesis & Protocols

Accessing the isonicotinic acid scaffold requires precise oxidation of alkyl-pyridines. Below are the authoritative protocols for the industrial precursor and a modern laboratory functionalization.

Protocol A: Industrial Synthesis of Isonicotinic Acid

Principle: Oxidative cleavage of the methyl group on 4-picoline (4-methylpyridine). While permanganate is used in teaching labs, industrial scale utilizes nitric acid or vapor-phase catalytic oxidation to minimize waste.

Reagents:

  • 4-Picoline (98% purity)

  • Nitric Acid (20-30%)

  • Vanadium Pentoxide (V2O5) catalyst (if using vapor phase)

Workflow (Liquid Phase HNO3):

  • Charge: Load a glass-lined reactor with 4-picoline.

  • Injection: Slowly inject HNO3 at 160°C under pressure (autoclave conditions). Critical: Exothermic reaction control is vital to prevent ring degradation.

  • Reflux: Maintain reflux for 12-14 hours.

  • Isolation: Cool to 4°C. Isonicotinic acid precipitates (isoelectric point pH ~3.4).

  • Purification: Recrystallize from hot water. Yields typically >80% [4].[7]

Protocol B: Synthesis of Isoniazid (Hydrazinolysis)

Context: This is the classic 1952 route, still used for its high atom economy.

  • Esterification: Reflux isonicotinic acid with ethanol/H2SO4 to yield ethyl isonicotinate.

  • Hydrazinolysis: Treat the ester with hydrazine hydrate (N2H4·H2O) in ethanol.

  • Crystallization: The hydrazide crystallizes upon cooling.

    • Melting Point Validation: 171-173°C.

Protocol C: Minisci Reaction for Substituted Derivatives

To create substituted isonicotinic acids (e.g., 2-alkyl derivatives for modern drug discovery), electrophilic substitution fails due to the electron-deficient ring. Radical substitution (Minisci reaction) is the standard.

Step-by-Step Protocol:

  • Setup: Dissolve isonicotinic acid (10 mmol) in 0.5 M H2SO4 (20 mL).

  • Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., propionic acid for an ethyl group).

  • Catalyst: Add AgNO3 (0.1 eq).

  • Initiator: Heat to 70°C and add Ammonium Persulfate ((NH4)2S2O8) dropwise over 30 minutes.

  • Mechanism: The persulfate generates a silver(II) species, which decarboxylates the alkyl acid, generating a nucleophilic alkyl radical. This radical attacks the protonated pyridine ring at the 2-position (most electron-deficient).

  • Workup: Basify to pH 4, extract with ethyl acetate.

Comparative Pharmacological Data

The following table contrasts the core isonicotinic derivatives. Note the shift from TB to depression treatment with Iproniazid.

CompoundStructure ModificationPrimary IndicationMechanism Note
Isoniazid Hydrazide (unsubstituted)Tuberculosis (First-line)Requires KatG activation; InhA inhibitor.
Iproniazid N-Isopropyl hydrazideDepression (Historical)MAO Inhibitor.[8] Discovered via "side effect" of euphoria in TB patients [5].[9]
Ethionamide 2-Ethyl thioamideMDR-TuberculosisPro-drug activated by EthA (not KatG); targets InhA.
Pyrazinamide Pyrazine analogueTuberculosisSterilizing agent; active in acidic pH.

Beyond TB: The Antidepressant Serendipity

No history of this scaffold is complete without the Iproniazid divergence. In 1952, while testing Iproniazid (an isopropyl derivative of INH) at Sea View Hospital in New York, researchers noted that patients—though dying of TB—displayed renewed vigor and euphoria.

  • The Causality: Unlike INH, Iproniazid is a potent inhibitor of Monoamine Oxidase (MAO) .[8][10]

  • The Impact: This observation birthed the entire class of MAOI antidepressants, shifting psychiatry from sedation to biochemical correction.

References

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis. Link

  • Fox, H.H. (1952).[6] "The chemical approach to the control of tuberculosis."[1] Science. Link

  • Vilchèze, C. & Jacobs, W.R. (2007). "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology. Link

  • Scriven, E.F. (1984). "Pyridine and its derivatives."[11][12][13][14] Comprehensive Heterocyclic Chemistry.

  • Loomer, H.P., et al. (1957). "Iproniazid, an amine oxidase inhibitor, as an example of a psychic energizer."[10] Psychiatric Research Reports. Link

  • Dunne, S. et al. (2016). "Minisci reactions: Versatile tools for the functionalization of heterocycles." Chemical Reviews. Link

Author Note: All protocols involving Mycobacterium tuberculosis or high-pressure nitric acid oxidation require BSL-3 containment or blast-shielded hoods, respectively. Adherence to local safety regulations is mandatory.

Sources

Methodological & Application

Protocol for N-Alkylation of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The substrate contains three potential nucleophilic sites: the pyridine ring nitrogen (


), the exocyclic amine (

), and the carboxylate oxygen.

Direct alkylation with alkyl halides under neutral conditions frequently results in endocyclic alkylation at


 (yielding imino-dihydro-pyridines) rather than the desired exocyclic alkylation  at 

. Furthermore, the zwitterionic nature of the parent acid renders it insoluble in most organic solvents suitable for alkylation.

This protocol mandates a two-phase approach:

  • Phase 0: Protection of the carboxylic acid as a methyl ester to resolve solubility and zwitterionic interference.

  • Phase 1: Alkylation of the exocyclic amine using one of two validated methods:

    • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation and SAR exploration.

    • Method B (Anionic Activation): For introduction of simple alkyl groups (Methyl, Ethyl, Benzyl) using strong bases.

Chemo-Structural Analysis & Regioselectivity

Understanding the electronic bias of the substrate is critical for success. The 2-aminopyridine scaffold exhibits tautomeric behavior that dictates reactivity.

Resonance & Nucleophilicity

The lone pair on the exocyclic amine (


) is delocalized into the pyridine ring, increasing electron density at 

and

/

. Consequently,

is often the kinetic nucleophile under neutral conditions. To alkylate

, we must either:
  • Method A: Form an imine intermediate (which locks the

    
     reactivity).
    
  • Method B: Deprotonate

    
     with a strong base to generate a hard nucleophile.
    
Decision Logic Diagram

The following diagram illustrates the critical decision pathways for this synthesis.

G Start Substrate: 2-Aminoisonicotinic Acid Solubility Is the substrate soluble in DCM/DCE/THF? Start->Solubility Esterify Phase 0: Convert to Methyl Ester (SOCl2 / MeOH) Solubility->Esterify Protocol Requirement Fail Failure Mode: Insolubility or N1-Alkylation Solubility->Fail No (Zwitterion) Choice Select Alkylation Strategy Esterify->Choice MethodA Method A: Reductive Amination (Aldehyde + NaBH(OAc)3) Choice->MethodA Complex R-group / Mono-sub required MethodB Method B: Anionic Activation (NaH + Alkyl Halide) Choice->MethodB Simple R-group (Me, Bn) ResultA Product: Mono-N-alkylated Ester (High Selectivity) MethodA->ResultA ResultB Product: N-alkylated Ester (Risk of Bis-alkylation) MethodB->ResultB

Caption: Decision tree for overcoming regioselectivity and solubility challenges in 2-aminopyridine functionalization.

Phase 0: Preparation of Methyl 2-Aminoisonicotinate

Prerequisite: Do not attempt alkylation on the free acid.

Reagents:

  • 2-Aminoisonicotinic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (3.0 equiv)
    
  • Methanol (anhydrous, solvent volume)

Protocol:

  • Suspend 2-aminoisonicotinic acid in anhydrous methanol (0.5 M concentration) at 0 °C.

  • Dropwise add thionyl chloride (exothermic reaction; evolution of HCl gas).

  • Reflux the mixture for 4–6 hours until the solid dissolves and LCMS indicates conversion.

  • Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (to neutralize HCl salt), dry over 
    
    
    
    , and concentrate.
  • Yield: typically >90% as a tan solid. Use this ester for all subsequent steps.

Method A: Reductive Amination (Preferred)

Scope: Best for introducing secondary amines (mono-alkylation) with high chemoselectivity. Avoids over-alkylation.

Reagents & Materials
ComponentRoleSpecifications
Substrate NucleophileMethyl 2-aminoisonicotinate (from Phase 0)
Aldehyde Electrophile1.1–1.2 equivalents (R-CHO)
NaBH(OAc)3 Reducing AgentSodium triacetoxyborohydride (1.5–2.0 equiv). Do not use NaBH4 (too strong).
Acetic Acid CatalystGlacial (1–2 equiv). Promotes imine formation.
DCE Solvent1,2-Dichloroethane (anhydrous).[1] Alternative: DCM or THF.
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve Methyl 2-aminoisonicotinate (1.0 mmol) in DCE (5 mL).
      
    • Add the Aldehyde (1.1 mmol).

    • Add Acetic Acid (1.5 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine is often visible as a color change or checked by TLC.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add

      
       (1.5 mmol) in one portion.
      
    • Allow to warm to RT and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 mins until gas evolution ceases.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Target Product: Methyl 2-(alkylamino)isonicotinate.

Method B: Deprotonative Alkylation (Direct SN2)

Scope: Used for simple alkyl halides (MeI, EtBr, BnBr). Risk: Higher risk of bis-alkylation. Requires strict stoichiometry.

Reagents & Materials
ComponentRoleSpecifications
Base DeprotonationSodium Hydride (NaH), 60% in oil (1.1 equiv).
Electrophile Alkylating AgentAlkyl Halide (1.0 equiv). Strict control required.
Solvent MediumDMF or THF (Anhydrous).
Step-by-Step Protocol
  • Anion Generation:

    • Suspend NaH (1.1 mmol) in anhydrous DMF (3 mL) at 0 °C under Argon.

    • Slowly add a solution of Methyl 2-aminoisonicotinate (1.0 mmol) in DMF (2 mL).

    • Stir at 0 °C for 30 mins until

      
       evolution stops. The solution typically turns yellow/orange, indicating the formation of the amide-like anion.
      
  • Alkylation:

    • Add the Alkyl Halide (1.0 mmol) dropwise at 0 °C.

    • Crucial: Do not add excess electrophile to prevent bis-alkylation.

    • Stir at 0 °C for 1 hour, then slowly warm to RT over 2 hours.

  • Work-up:

    • Pour reaction mixture into ice-cold water (20 mL).

    • Extract with EtOAc (3 x 15 mL). Note: DMF is hard to remove; wash organic layer thoroughly with water (x2) and LiCl solution (x1).

    • Dry over

      
       and concentrate.
      

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Starting Material Remains (Method A) Imine formation stalledIncrease Acetic Acid to 3 equiv or heat to 40 °C before adding borohydride.
Bis-alkylation observed (Method B) Excess electrophile/baseReduce Alkyl Halide to 0.9 equiv. Switch to Method A if possible.
Product is water soluble/Low Yield Hydrolysis of esterAvoid strong aqueous bases during workup. Ensure esterification (Phase 0) was complete.
Alkylation at Ring Nitrogen (

)
Neutral conditions usedMust use NaH (Method B) to force

anion, or use Reductive Amination (Method A).
Analytical Validation
  • 1H NMR: Look for the disappearance of the broad

    
     singlet (~6.5 ppm) and appearance of a broad 
    
    
    
    doublet (~7.0 ppm) coupled to the new alkyl protons.
  • Regiochemistry Check:

    
    -alkylation often causes a significant downfield shift of the ring protons (deshielding due to positive charge/quaternization) compared to 
    
    
    
    -alkylation.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for mild reductive amination.

  • Boyer, G., et al. (2000).[2] "Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines." Arkivoc. Discusses N-alkylation selectivity in aminopyridine systems.

  • BenchChem Protocols. (2025). "Protocol for N-Alkylation of 2-Aminothiazoles." (Analogous heterocyclic chemistry).

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Comprehensive review of reducing agents and conditions.[3]

Sources

Purification of 2-(Cyclobutylamino)isonicotinic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-(cyclobutylamino)isonicotinic acid, a key building block in contemporary drug discovery, through recrystallization. Recognizing the critical impact of purity on downstream applications, this document moves beyond a generic protocol to offer a detailed, scientifically-grounded approach. We delve into the rationale behind solvent selection, the zwitterionic nature of the molecule, and provide a systematic methodology for determining optimal recrystallization conditions. This guide is intended for researchers, chemists, and process development scientists seeking to establish a robust and reproducible purification strategy for this and structurally related compounds.

Introduction: The Imperative for Purity

2-(Cyclobutylamino)isonicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are frequently incorporated into novel therapeutic agents. The purity of this starting material is paramount, as even minor impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data. Recrystallization remains a powerful, scalable, and economical technique for achieving high purity of solid compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1]

This application note will provide a detailed protocol for the purification of 2-(cyclobutylamino)isonicotinic acid, emphasizing the underlying chemical principles that govern the process.

Understanding the Molecule: Physicochemical Properties and Zwitterionic Character

A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's physicochemical properties.

2.1. Predicted Physicochemical Properties

While experimental data for 2-(cyclobutylamino)isonicotinic acid is not extensively published, we can infer certain characteristics from its structure and related compounds.

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC₁₀H₁₂N₂O₂[2]
Molecular Weight192.21 g/mol [2]
Boiling Point485.9±30.0 °C[2]
Density1.356±0.06 g/cm³[2]

2.2. The Influence of Zwitterionic Character

The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group suggests that 2-(cyclobutylamino)isonicotinic acid can exist as a zwitterion. This dual ionic character significantly influences its solubility. In aqueous solutions, the zwitterionic form is often predominant, while in many organic solvents, the neutral form is more prevalent. This behavior is crucial for solvent selection, as the polarity of the solvent will dictate which form of the molecule is more soluble.

Potential Impurities in Synthesis

The purity of the final product is directly related to the impurities present in the crude material. Common impurities in the synthesis of 2-substituted isonicotinic acids may include:

  • Unreacted Starting Materials: Such as 2-chloroisonicotinic acid and cyclobutylamine.

  • By-products of the Nucleophilic Aromatic Substitution: Including regioisomers or products of over-alkylation.

  • Degradation Products: Arising from harsh reaction or workup conditions.

  • Residual Solvents: From the synthesis and initial workup.

A robust recrystallization protocol should aim to maximize the dissolution of the target compound while minimizing the solubility of these impurities at low temperatures.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a systematic approach to developing and executing the recrystallization of 2-(cyclobutylamino)isonicotinic acid.

4.1. Materials and Equipment

Materials:

  • Crude 2-(cyclobutylamino)isonicotinic acid

  • Screening Solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Deionized Water

  • Activated Carbon (optional)

  • Celatom® or Filter Aid (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas

  • Glass funnels

  • Watch glasses

  • Melting point apparatus

  • Analytical balance

  • HPLC system

  • NMR spectrometer

4.2. Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Solvent_Screening Solvent Screening Select_Solvent Select Optimal Solvent/System Solvent_Screening->Select_Solvent Identify suitable solvent(s) Dissolution Dissolution in Minimum Hot Solvent Select_Solvent->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Remove insoluble impurities Cooling Slow Cooling to Room Temperature Dissolution->Cooling Hot_Filtration->Cooling Ice_Bath Cooling in Ice Bath Cooling->Ice_Bath Maximize crystal formation Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Isolate crystals Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Drying of Crystals Washing->Drying Purity_Analysis Purity Analysis (HPLC, NMR) Drying->Purity_Analysis Yield_Calculation Yield Calculation Drying->Yield_Calculation

Sources

Application Note: Advanced Molecular Docking Protocol for 2-(Cyclobutylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous molecular docking protocol for 2-(Cyclobutylamino)isonicotinic acid (CAS: 1251225-65-6). While often utilized as a chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry, combining a polar, hydrogen-bonding headgroup (isonicotinic acid) with a hydrophobic, space-filling tail (cyclobutyl amine).

This guide departs from standard "black-box" docking tutorials. Instead, it treats the molecule as a Fragment-Based Drug Discovery (FBDD) candidate, demonstrating how to dock it into two distinct target classes relevant to its pharmacophore:

  • Enoyl-ACP Reductase (InhA): Exploiting the isonicotinic acid core (similar to Isoniazid) for anti-tubercular applications.

  • Serine/Threonine Kinases (e.g., CDK4): Utilizing the pyridine nitrogen and carboxylate for hinge-binding and salt-bridge interactions.

Chemical Space & Ligand Preparation

Objective: To generate a biologically relevant ligand ensemble that accounts for ionization and conformational flexibility.

Chemical Analysis
  • Core Scaffold: Pyridine-4-carboxylic acid (Isonicotinic acid).

  • Substituent: Cyclobutylamino group at the C2 position.

  • pKa Considerations:

    • Carboxylic Acid: pKa ≈ 3.5 (Deprotonated [COO⁻] at pH 7.4).

    • Pyridine Nitrogen: pKa ≈ 4.9 (Predominantly neutral at pH 7.4, but can protonate in acidic pockets).

    • Secondary Amine: The electron-withdrawing pyridine ring reduces the basicity of the amino nitrogen, making it less likely to be protonated than a standard aliphatic amine.

Ligand Preparation Protocol

Critical Step: The cyclobutyl ring is not planar . It exists in a "puckered" conformation (butterfly angle ~20-35°). Standard docking algorithms may treat small rings as rigid.

  • Structure Generation:

    • Generate the 2D structure from SMILES: O=C(O)c1ccnc(NC2CCC2)c1.

    • Convert to 3D.

  • Protonation State Enumeration:

    • Generate states for pH 7.4 ± 1.0.

    • Output A: Zwitterion (COO⁻ / Pyridine-H⁺) - Low probability but possible in specific pockets.

    • Output B: Anion (COO⁻ / Pyridine neutral) - Dominant species.

  • Conformational Sampling:

    • Use a high-accuracy method (e.g., OPLS4 force field or MMFF94).

    • Constraint: Ensure the cyclobutyl ring is allowed to flip/pucker.

    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

Workflow Visualization

The following diagram outlines the logical flow of the docking campaign, highlighting the bifurcation for different target classes.

DockingWorkflow Start Ligand: 2-(Cyclobutylamino) isonicotinic acid Prep Ligand Preparation (pH 7.4, Cyclobutyl Puckering) Start->Prep 3D Gen TargetA Target A: InhA (TB) (PDB: 1ZID) Prep->TargetA Path 1 TargetB Target B: Kinase (CDK4) (PDB: 2W9Z) Prep->TargetB Path 2 GridA Grid Gen: NADH Pocket (Salt Bridge Focus) TargetA->GridA GridB Grid Gen: ATP Pocket (Hinge Binder Focus) TargetB->GridB Docking Precision Docking (Genetic Algorithm / SP) GridA->Docking GridB->Docking Analysis Interaction Profiling & RMSD Validation Docking->Analysis

*Figure 1: Dual-path

In vitro enzyme inhibition assay using 2-(Cyclobutylamino)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Framework for In Vitro Enzyme Inhibition Profiling of 2-(Cyclobutylamino)isonicotinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Inhibitory Potential of Novel Small Molecules

The identification and characterization of enzyme inhibitors are foundational to modern drug discovery.[1][2] Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases. Small molecules that can selectively modulate enzyme activity represent a major class of therapeutic agents. 2-(Cyclobutylamino)isonicotinic acid is a synthetic organic compound with structural motifs reminiscent of other biologically active molecules. For instance, the isonicotinic acid scaffold is central to isoniazid, a frontline anti-tuberculosis agent that, upon activation, inhibits essential mycobacterial enzymes involved in mycolic acid synthesis.[3][4]

While the specific biological targets of 2-(Cyclobutylamino)isonicotinic acid are not yet widely characterized, its structure warrants investigation as a potential enzyme inhibitor. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven framework for researchers to systematically evaluate the inhibitory activity of this compound against a chosen enzyme target. We will move beyond a simple recipe, explaining the causality behind each step to empower scientists to adapt and troubleshoot these protocols effectively. The core philosophy is to build a self-validating experimental system through rigorous controls and a deep understanding of the underlying principles of enzyme kinetics.

Part 1: The Scientific Foundation - Principles of Enzyme Inhibition

Before embarking on any protocol, a firm grasp of the underlying theory is essential. An enzyme inhibition assay is not merely a measurement; it is an investigation into the dynamic interaction between an enzyme (E), its substrate (S), and a potential inhibitor (I).[5]

Enzyme Kinetics: The Michaelis-Menten Model

The velocity of an enzyme-catalyzed reaction is dependent on the substrate concentration [S]. This relationship is typically described by the Michaelis-Menten equation. Two key parameters emerge from this model:

  • Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6]

Understanding the Vmax and Km of your target enzyme under your specific assay conditions is a non-negotiable prerequisite for any meaningful inhibition study.

Modes of Reversible Inhibition

An inhibitor's mechanism of action (MoA) describes how it interferes with the enzyme's function. This is not just an academic detail; the MoA can profoundly impact a drug's in vivo efficacy and potential side effects. The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the same active site as the substrate.[7] It "competes" with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

    • Effect: Increases the apparent Km (lowers affinity for substrate), but Vmax remains unchanged.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site on the enzyme, distinct from the active site.[6] This binding event changes the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.

    • Effect: Km remains unchanged, but Vmax is decreased.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it.[6] This mode of inhibition is more effective at high substrate concentrations.

    • Effect: Both Vmax and Km are decreased, typically proportionally.

The following diagram illustrates these fundamental interactions at the molecular level.

Assay_Workflow cluster_setup Phase I: Assay Setup cluster_testing Phase II: Inhibitor Profiling prep Step 1: Reagent Preparation & QC dev Step 2: Assay Development & Optimization prep->dev Validated Reagents km_det Step 3: Substrate Km Determination dev->km_det Linear Reaction Conditions ic50 Step 4: IC50 Determination (Dose-Response) km_det->ic50 Fixed [S] ≈ Km moa Step 5: Mechanism of Action (MoA) Studies ic50->moa Potency (IC50) Known analysis Step 6: Data Analysis & Interpretation ic50->analysis moa->analysis

Caption: A validated workflow for in vitro enzyme inhibition screening, from initial setup to final analysis.

Phase I: Assay Setup & Validation

This initial phase is the most critical. Flaws in assay design will propagate, leading to unreliable and irreproducible data. The goal is to establish assay conditions (pH, temperature, buffer composition, enzyme concentration) where the reaction rate is linear with time and dependent on enzyme concentration. [8][9] Protocol 1: Establishing Linear Reaction Conditions

  • Objective: To find an enzyme concentration and reaction time that result in a linear production of signal, consuming less than 10-15% of the substrate.

  • Rationale: Non-linear kinetics can arise from substrate depletion, product inhibition, or enzyme instability. Working within the linear range is essential for accurate rate measurements.

  • Methodology:

    • Prepare a master mix of assay buffer and a saturating concentration of substrate (e.g., 5-10 times the known or estimated Km).

    • Prepare serial dilutions of the enzyme stock.

    • Initiate the reaction by adding the enzyme to the substrate mix in a microplate format. * Measure the signal (e.g., absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

    • Controls: Include wells with no enzyme (background) and no substrate (enzyme stability).

  • Analysis:

    • Plot Signal vs. Time for each enzyme concentration.

    • Identify the enzyme concentration and time window where the plot is a straight line (R² > 0.98). This will be your standard condition for subsequent experiments.

Protocol 2: Determination of the Michaelis Constant (Km)

  • Objective: To determine the substrate concentration at which the reaction velocity is 50% of Vmax.

  • Rationale: The inhibitory potency (IC50) of a compound is highly dependent on the substrate concentration used in the assay. [10]For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. Therefore, running the assay at a substrate concentration equal to its Km is a widely accepted standard, providing a balanced and sensitive condition for detecting various inhibitor types.

  • Methodology:

    • Use the optimized enzyme concentration and reaction time from Protocol 1.

    • Prepare a range of substrate concentrations, typically from 0.1 x Km to 10 x Km (if Km is unknown, use a wide logarithmic range, e.g., 0.1 µM to 100 µM).

    • Initiate the reactions and measure the initial velocity (rate of signal change) for each substrate concentration.

  • Analysis:

    • Plot the initial velocity (v) vs. Substrate Concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the Km and Vmax values. Do not use a Lineweaver-Burk (double reciprocal) plot for parameter determination, as it can distort experimental error. [9]

Phase II: Inhibitor Profiling

With a validated assay in hand, you can now confidently assess the inhibitory properties of 2-(Cyclobutylamino)isonicotinic acid.

Protocol 3: IC50 Determination

  • Objective: To determine the concentration of 2-(Cyclobutylamino)isonicotinic acid required to inhibit 50% of the enzyme's activity. [11][12]2. Rationale: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency. [13]A lower IC50 value signifies a more potent compound.

  • Methodology:

    • Compound Preparation: Prepare a high-concentration stock of 2-(Cyclobutylamino)isonicotinic acid in 100% DMSO. Create a serial dilution series (typically 1:3 or 1:5) in DMSO.

    • Assay Setup:

      • Use the optimized enzyme concentration from Protocol 1.

      • Use a fixed substrate concentration equal to the Km value determined in Protocol 2.

      • Add a small, fixed volume of the inhibitor dilutions to the assay wells. The final DMSO concentration should be constant across all wells and ideally ≤1%.

      • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) before initiating the reaction. This allows the inhibitor to bind to the enzyme.

      • Initiate the reaction by adding the substrate.

      • Measure the initial reaction velocity.

    • Essential Controls:

      • Positive Control (0% Inhibition): Reaction with enzyme, substrate, and vehicle (DMSO) only.

      • Negative Control (100% Inhibition): Reaction with no enzyme activity (can be no enzyme, or a known potent inhibitor).

      • Vehicle Control: Ensure the final concentration of DMSO does not affect enzyme activity.

  • Data Presentation & Analysis:

Parameter Description Example Value
Enzyme TargetName of the enzyme being testedKinase X
Enzyme Conc.Final concentration in the assay5 nM
SubstrateName of the substrate usedPeptide Y
Substrate Conc.Final concentration (at Km)10 µM
Pre-incubation TimeTime enzyme and inhibitor are mixed20 minutes
Reaction TimeTime for velocity measurement30 minutes
Detection MethodSpectrophotometry, Fluorimetry, etc.Fluorescence (485/520 nm)
Final DMSO Conc.Final % of vehicle in the assay0.5%

Protocol 4: Preliminary Mechanism of Action (MoA) Studies

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Rationale: This experiment, often called a "matrix experiment," provides crucial insight into the inhibitor's binding mode and helps validate its potential as a therapeutic lead. [14][15]3. Methodology:

    • This protocol is an extension of the Km determination (Protocol 2).

    • Measure the enzyme kinetics (velocity vs. substrate concentration) under several fixed concentrations of the inhibitor.

    • Typically, you would run the full substrate curve in the absence of the inhibitor (control) and in the presence of the inhibitor at concentrations of 0.5x IC50, 1x IC50, and 2x IC50.

  • Analysis:

    • Generate a Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the changes in the apparent Km and Vmax values.

      • Competitive: Vmax is constant, Km increases with [I].

      • Non-competitive: Vmax decreases, Km is constant.

      • Uncompetitive: Both Vmax and Km decrease.

Part 3: Trustworthiness & Self-Validation

Every protocol must be a self-validating system. Trust in your data is paramount.

  • Controls are Non-Negotiable: Always include positive (no inhibition) and negative (full inhibition) controls on every plate.

  • The Z'-Factor: For screening applications, calculate the Z'-factor for your assay. A Z' > 0.5 indicates a robust and reliable assay suitable for high-throughput screening. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Replication: Run all experiments in triplicate at a minimum. Report data as mean ± standard deviation.

  • Compound Integrity: Be mindful of potential compound-specific issues like aggregation, insolubility, or interference with the detection method (e.g., auto-fluorescence).

References

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. PubMed. Available at: [Link]

  • Isonicotinic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Optimization of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-ones: orally active inhibitors of lck kinase. PubMed. Available at: [Link]

  • IC50 - Wikipedia. Wikipedia. Available at: [Link]

  • In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. Available at: [Link]

  • In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. PMC. Available at: [Link]

  • Enzyme Kinetics and Inhibition. Chemistry LibreTexts. Available at: [Link]

  • IC50 Determination. edX. Available at: [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC. Available at: [Link]

  • In vitro receptor binding and enzyme inhibition by Hypericum perforatum extract. PubMed. Available at: [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. Available at: [Link]

  • Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable. Available at: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Available at: [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available at: [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Mechanisms of action of isoniazid. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-aminoisonicotinic acid (2-aminopyridine-4-carboxylic acid) and its derivatives, critical building blocks in the pharmaceutical industry. Moving beyond a simple recitation of steps, this note delves into the rationale behind the chosen synthetic strategy, focusing on a modern, efficient one-pot approach reminiscent of the Guareschi-Thorpe condensation. We will explore the mechanistic underpinnings of this reaction, detail a scalable protocol, address critical process parameters for robust manufacturing, and outline comprehensive safety and analytical methodologies. This guide is intended to equip researchers and process chemists with the knowledge to transition from bench-scale synthesis to pilot and manufacturing scales confidently.

Introduction: The Strategic Importance of 2-Aminoisonicotinic Acid Scaffolds

The 2-aminoisonicotinic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both a nucleophilic amino group and a carboxylic acid handle on a pyridine ring, allows for diverse downstream chemical modifications, making it a versatile platform for drug discovery and development. The demand for robust, scalable, and economically viable synthetic routes to these intermediates is therefore of paramount importance.

Traditionally, the synthesis of 2-aminoisonicotinic acids has been approached through methods such as the oxidation of 2-amino-4-methylpyridine or the nucleophilic substitution of 2-chloroisonicotinic acid. However, these routes can present challenges on a larger scale, including the use of harsh oxidants, high reaction temperatures, and the need for specialized equipment to handle corrosive reagents.

This application note will focus on a contemporary one-pot synthesis that offers a more streamlined and efficient alternative, making it highly attractive for industrial applications.

A Modern Approach: One-Pot Synthesis via a Modified Guareschi-Thorpe Condensation

A highly effective and scalable method for the synthesis of substituted 2-aminoisonicotinic acids is a one-pot reaction involving the condensation of a 2,4-dioxo-carboxylic acid ethyl ester with ethyl 3-amino-3-iminopropionate hydrochloride. This approach is reminiscent of the classic Guareschi-Thorpe condensation, which is a well-established method for pyridine synthesis.[1][2] The one-pot nature of this process, combining multiple transformations into a single operation, significantly reduces processing time, energy consumption, and waste generation, aligning with the principles of green chemistry.[3]

Mechanistic Insights: Understanding the Reaction Pathway

The reaction proceeds through a cascade of in-situ transformations. A plausible mechanism is outlined below, which informs our choice of process controls and helps in troubleshooting potential issues.

The reaction is believed to initiate with the in-situ hydrolysis of the imino ester, followed by a condensation reaction with the diketone ester. This is followed by cyclization and a selective decarboxylation to yield the final 2-aminoisonicotinic acid derivative. Understanding this pathway is crucial for optimizing reaction conditions to favor the desired product and minimize side reactions.

G cluster_0 Reaction Initiation cluster_1 Condensation and Cyclization cluster_2 Final Product Formation A Ethyl 3-amino-3-iminopropionate (Imino Ester) B In-situ Hydrolysis A->B H2O C Amidine Intermediate B->C E Condensation C->E D 2,4-Dioxo-carboxylic acid ethyl ester D->E F Cyclized Intermediate E->F G Selective Decarboxylation and Aromatization F->G - CO2 - EtOH H 2-Aminoisonicotinic Acid Derivative G->H

Caption: Plausible reaction mechanism for the one-pot synthesis.

Process Development and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to a manufacturing plant requires careful consideration of several key factors that change with scale.[4]

Critical Process Parameters (CPPs)

The following parameters are critical to control for a successful and reproducible scale-up:

ParameterRationale and Scale-Up ConsiderationsTypical Range
Temperature The condensation and decarboxylation steps are temperature-sensitive. Inadequate temperature control on a large scale can lead to poor heat transfer, resulting in the formation of impurities. The exothermic nature of the initial condensation must be managed with an appropriate cooling system.60-100 °C
pH The reaction is typically run under basic conditions to facilitate the condensation. On a large scale, localized pH variations due to inefficient mixing can lead to side reactions. The pH should be carefully monitored and controlled throughout the reaction.8 - 11
Reagent Stoichiometry and Addition Rate Precise control of stoichiometry is crucial. On a large scale, the rate of addition of reagents becomes a critical parameter to manage the reaction exotherm and ensure proper mixing.1.0 - 1.2 equivalents of imino ester
Mixing Efficiency Inadequate mixing in large reactors can lead to concentration and temperature gradients, impacting yield and purity. The impeller design and agitation speed must be selected to ensure homogeneity.Varies with reactor geometry
Reaction Time Reaction completion should be monitored by in-process controls (e.g., HPLC) rather than relying on a fixed time, as reaction kinetics can be affected by scale.4 - 12 hours
Challenges in Scale-Up
  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. A robust reactor cooling system is essential.

  • Mass Transfer: Ensuring efficient mixing of reactants in a large volume can be difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Work-up and Isolation: The isolation of the product via precipitation requires careful control of pH and temperature to ensure consistent particle size and purity. Filtration and drying times will be significantly longer on a larger scale.

Detailed Application Protocol: Scale-Up Synthesis of 2-Amino-5-methyl-isonicotinic Acid

This protocol describes the synthesis of a representative derivative on a 1 kg scale.

Materials and Equipment
  • Reactors: 50 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), and a reflux condenser.

  • Reagents:

    • Ethyl 2,4-dioxopentanoate (2,4-dioxo-carboxylic acid ethyl ester derivative)

    • Ethyl 3-amino-3-iminopropionate hydrochloride

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

    • Water (demineralized)

    • Ethanol (EtOH)

  • Filtration and Drying: Nutsche filter or centrifuge, and a vacuum oven.

Experimental Workflow

Caption: Overall workflow for the scale-up synthesis.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Base Solution: Charge the reactor with 20 L of demineralized water and 1.5 kg of sodium hydroxide. Stir until all solids are dissolved and the solution is homogeneous.

  • Charge Reactants: To the stirred basic solution, add 2.0 kg of ethyl 2,4-dioxopentanoate. Then, slowly add 2.2 kg of ethyl 3-amino-3-iminopropionate hydrochloride over 30-60 minutes, maintaining the internal temperature below 40°C.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain for 4-8 hours.

  • In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture and analyze by HPLC to monitor the consumption of the starting materials. Continue heating until the starting materials are <1% by area on the chromatogram.

  • Crystallization: Once the reaction is complete, cool the mixture to 20-25°C over 2-3 hours.

  • Precipitation: Slowly add concentrated hydrochloric acid to adjust the pH to 4.5-5.0. The product will precipitate as a solid. Stir the slurry for at least 1 hour at 20-25°C.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with 2 x 5 L of a 1:1 mixture of water and ethanol.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield and Quality
  • Yield: 80-90%

  • Purity (by HPLC): >99.0%

  • Appearance: Off-white to pale yellow solid

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

In-Process Controls (IPCs)
  • TLC: A quick method for qualitative monitoring of reaction progress on the plant floor.

  • HPLC: The primary method for quantitative analysis of starting material consumption and product formation.

Final Product Specification
TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMR, FT-IRConforms to reference standard
Purity HPLC≥ 99.0% area
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSAs per ICH guidelines
Recommended HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Safety, Health, and Environmental (SHE) Considerations

A thorough risk assessment should be conducted before commencing any scale-up activities.

Hazard Identification and Mitigation
  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Hydrochloric Acid: Corrosive. Use in a well-ventilated area and wear appropriate PPE.

  • Ethyl 3-amino-3-iminopropionate hydrochloride: May cause skin and eye irritation.[5][6] Handle with care and appropriate PPE.

  • Organic Solvents: Ethanol is flammable. Ensure all equipment is properly grounded and avoid sources of ignition.

Engineering Controls
  • The reaction should be conducted in a closed reactor system to minimize exposure to vapors.

  • Adequate ventilation is essential in the processing area.

  • Emergency showers and eyewash stations should be readily accessible.

Environmental and Waste Management

The aqueous waste streams will be basic or acidic and should be neutralized before disposal.[7] Organic solvent waste should be collected and disposed of according to local regulations. The principles of green chemistry, such as using water as a solvent where possible and minimizing waste, are inherent in the chosen one-pot synthesis.[3]

Conclusion

The one-pot synthesis of 2-aminoisonicotinic acid derivatives, based on a modified Guareschi-Thorpe condensation, represents a significant advancement for the large-scale production of these vital pharmaceutical intermediates. By understanding the reaction mechanism, carefully controlling critical process parameters, and implementing robust analytical and safety protocols, this synthetic route can be successfully and efficiently scaled to meet manufacturing demands. This application note provides a foundational framework for process chemists and engineers to develop safe, reliable, and economical manufacturing processes for this important class of molecules.

References

  • Guareschi, I. (1897). Sintesi di composti piridinici da cianacetammide e composti carbonilici 1,3. Memorie della Reale Accademia delle Scienze di Torino, II, 47, 1-16.
  • Thorpe, J. F. (1904). The formation of derivatives of pyridine from unsaturated compounds. Part I. The action of ethyl cyanoacetate on unsaturated ketones. Journal of the Chemical Society, Transactions, 85, 1726-1740.
  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. Available at: [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. Available at: [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
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Application Notes and Protocols for Testing the Antimicrobial Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Antimicrobial Discovery

The escalating threat of antimicrobial resistance necessitates a robust and multifaceted approach to the discovery and development of novel antimicrobial agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial potential of new chemical entities. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental step, empowering researchers to make informed decisions and generate reliable, reproducible data. Our methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the integrity and validity of your findings.

The journey from a candidate compound to a potential therapeutic is arduous. It begins with fundamental questions about a compound's ability to inhibit microbial growth and progresses to more complex investigations into its cidal activity, speed of action, and efficacy against challenging bacterial communities like biofilms. This guide will navigate you through this logical progression of assays, from initial screening to more advanced characterizations.

Part 1: Foundational Screening - Determining Inhibitory Activity

The initial step in assessing a novel compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This fundamental parameter serves as a primary indicator of a compound's potency. Several standardized methods are employed for MIC determination, each with its own advantages and specific applications.[1][4][5]

Broth Microdilution Method: The Gold Standard

The broth microdilution method is a widely accepted and highly reproducible technique for determining MIC values and is considered a reference method by both CLSI and EUCAST.[6][7][8] It allows for the simultaneous testing of multiple compounds against a panel of microorganisms in a 96-well microtiter plate format, making it suitable for higher throughput screening.[1]

Causality Behind the Choices:

  • Mueller-Hinton Broth (MHB): This medium is the standard for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria due to its batch-to-batch reproducibility and its minimal interference with the activity of most antimicrobial agents. For fastidious organisms, supplementation may be necessary as per CLSI or EUCAST guidelines.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for reproducible MICs. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high values. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to achieve this concentration.[5][9]

  • Serial Two-Fold Dilutions: This approach allows for the determination of the MIC over a wide concentration range and provides a clear endpoint.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Compound Stock Solution: Dissolve the novel compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed with the naked eye.[3] A reading aid, such as a viewing box, is recommended.

Self-Validation:

  • Growth Control (Well 11): Must show distinct turbidity.

  • Sterility Control (Well 12): Must remain clear.

  • Reference Strain: Include a quality control (QC) strain with a known MIC for a standard antibiotic in each batch of tests to ensure the validity of the results.

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solution Plate_Prep Prepare Serial Dilutions in 96-well Plate Compound_Prep->Plate_Prep Inoculation Inoculate Plate with Bacterial Suspension Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC Validation Validate with Controls Read_MIC->Validation

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Disk Diffusion Method: A Qualitative Screening Tool

The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used qualitative method for assessing antimicrobial susceptibility.[11] It is particularly useful for initial screening of a large number of compounds. The method relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. The size of the resulting zone of inhibition is proportional to the susceptibility of the organism to the compound.[12]

Causality Behind the Choices:

  • Mueller-Hinton Agar (MHA): Similar to MHB, MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria. The agar depth (4.0 ± 0.5 mm) is critical as it affects the diffusion of the compound.

  • Standardized Inoculum: A confluent lawn of bacterial growth is essential for clear zone interpretation. This is achieved by swabbing the plate evenly with a standardized inoculum (0.5 McFarland).[13]

  • Disk Application: Disks must be applied firmly to the agar surface to ensure complete contact and uniform diffusion of the compound.

Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[9]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[13]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known concentration of the novel compound onto the surface of the agar.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of zones.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Zone Measurement: Measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or calipers.

Self-Validation:

  • Growth: The lawn of growth should be confluent.

  • Reference Strain: Test a QC strain with a known zone diameter for a standard antibiotic to validate the test conditions.

  • Negative Control: A disk impregnated with the solvent used to dissolve the compound should not produce a zone of inhibition.

Part 2: Assessing Cidal Activity - Beyond Inhibition

While the MIC provides information on the concentration of a compound that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[14] Determining the Minimum Bactericidal Concentration (MBC) is the next logical step in characterizing a novel antimicrobial. The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a direct extension of the broth microdilution MIC test.[5] It involves subculturing the contents of the wells that show no visible growth in the MIC assay onto an agar medium to determine the number of viable bacteria.

Causality Behind the Choices:

  • Subculturing from Clear Wells: This step directly assesses the viability of the bacteria that were exposed to the compound at concentrations at and above the MIC.

  • Agar Medium: A non-selective, nutrient-rich agar is used to allow for the recovery and growth of any surviving bacteria.

  • 99.9% Kill Criterion: This is the standard definition for bactericidal activity and represents a 3-log10 reduction in CFU/mL.[16]

Protocol: MBC Assay

  • Perform a Broth Microdilution MIC Assay: Follow the protocol as described in Section 1.1.

  • Subculturing: After the MIC is determined, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible.

  • Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[15]

Self-Validation:

  • Initial Inoculum Count: Plate a dilution of the initial inoculum used for the MIC test to determine the starting CFU/mL.

  • Growth Control Subculture: Subculturing from the growth control well should yield a high number of colonies.

Data Interpretation:

  • Bactericidal: If the MBC is no more than four times the MIC.[15]

  • Bacteriostatic: If the MBC is more than four times the MIC.

  • Tolerance: In some cases, bacteria may be inhibited but not killed by high concentrations of an antimicrobial. This is characterized by an MBC:MIC ratio of ≥32.

Part 3: Advanced Characterization - Dynamics and Complex Communities

For promising compounds, further characterization is necessary to understand their dynamics of antibacterial activity and their effectiveness against more complex bacterial structures like biofilms.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic picture of a compound's antimicrobial activity over time.[14][17] It evaluates the rate at which a compound kills a specific microorganism at different concentrations.[17] This information is crucial for understanding the pharmacodynamics of a potential drug.

Causality Behind the Choices:

  • Multiple Concentrations: Testing at various multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a comprehensive understanding of the concentration-dependent killing effect.

  • Time-Course Sampling: Sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) reveals the kinetics of the bactericidal or bacteriostatic effect.

  • Viable Cell Counting: Plating and colony counting is the gold standard for determining the number of viable bacteria at each time point.

Protocol: Time-Kill Kinetic Assay

  • Preparation:

    • Prepare flasks containing CAMHB with the novel compound at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 35 ± 2°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto non-selective agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound.

Data Interpretation:

  • Bactericidal Activity: A ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL.

  • Indifference: No significant change in the kill rate compared to the growth control.

Workflow for Time-Kill Kinetic Assay

Time_Kill_Workflow cluster_setup Experiment Setup cluster_execution Assay Execution cluster_quantification Quantification cluster_analysis Data Analysis Prepare_Cultures Prepare Flasks with Compound at Various MICs Inoculate_Flasks Inoculate Flasks Prepare_Cultures->Inoculate_Flasks Prepare_Inoculum Prepare Standardized Inoculum Prepare_Inoculum->Inoculate_Flasks Incubate_Sample Incubate with Shaking and Sample at Time Points Inoculate_Flasks->Incubate_Sample Serial_Dilution Perform Serial Dilutions Incubate_Sample->Serial_Dilution Plate_Count Plate and Count CFUs Serial_Dilution->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data

Caption: Workflow for assessing the rate of microbial killing using a time-kill kinetic assay.

Anti-Biofilm Assays

Biofilms are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Bacteria within biofilms exhibit increased resistance to antimicrobial agents.[18] Therefore, it is critical to evaluate the activity of novel compounds against biofilms.

Causality Behind the Choices:

  • Crystal Violet Staining: This simple and cost-effective method quantifies the total biofilm biomass, including live and dead cells and the matrix.[5]

  • Metabolic Assays (e.g., Resazurin): These assays measure the metabolic activity of the viable cells within the biofilm, providing an indication of cell viability.[18]

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation:

    • Dispense 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted) in a suitable growth medium (e.g., Tryptic Soy Broth) into the wells of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Compound Treatment:

    • Carefully remove the planktonic cells by aspiration and gently wash the wells with PBS.

    • Add 100 µL of fresh medium containing serial dilutions of the novel compound to the wells.

    • Incubate for a further 24 hours.

  • Staining and Quantification:

    • Discard the medium and wash the wells with PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet and wash the wells with water.

    • Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the stain.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Self-Validation:

  • Negative Control: Wells with biofilm treated with medium only.

  • Blank Control: Wells with medium only (no bacteria).

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Example MIC and MBC Data for Novel Compound X

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213242Bactericidal
Escherichia coli ATCC 259228648Bacteriostatic
Pseudomonas aeruginosa ATCC 2785316>128>8Bacteriostatic

Conclusion: A Pathway to Meaningful Discovery

The systematic application of these well-established and validated methods provides a robust framework for the initial characterization of novel antimicrobial compounds. By understanding the scientific principles behind each protocol and adhering to standardized procedures, researchers can generate high-quality, reliable data that will guide the subsequent stages of drug development. This comprehensive approach, from determining basic inhibitory and cidal concentrations to evaluating activity against complex biofilms, is essential for identifying promising new candidates in the critical fight against antimicrobial resistance.

References

  • Antimicrobial Susceptibility Testing Methods for Bacterial Pathogens. (n.d.). ResearchGate. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Jadhav, A., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • CLSI. (2019, February 20). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Retrieved from [Link]

  • Owusu, F. W., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC. Retrieved from [Link]

  • Åkerlund, A., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. PubMed Central. Retrieved from [Link]

  • ANSI Webstore. (n.d.). CLSI M02-A11, CLSI M100-S22, and CLSI M07-A9. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Retrieved from [Link]

  • Hutchings, M. I., et al. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Quave, C. L., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. PMC. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Szabados, F., et al. (2021). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). MDPI. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Hershfield, J., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. PMC. Retrieved from [Link]

  • Creative BioMart. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • JoVE. (2016, July 25). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Velegraki, A., et al. (2010). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • EUCAST. (2023, June 14). EUCAST Frequently Asked Questions. Retrieved from [Link]

  • Rattanapisit, K., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Biofilm assays to identify compounds that prevent biofilm formation. Retrieved from [Link]

  • Khan, A., et al. (2018). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Bentham Science. Retrieved from [Link]

  • National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Ministry of Health and Family Welfare. Retrieved from [Link]

  • EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

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  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Microbiology Class. (2023, May 20). MINIMUM INHIBITORY CONCENTRATION INTERPRETATION: Guidelines For Accurate Testing. Retrieved from [Link]

  • YouTube. (2024, October 21). October 2024 AMR CoP ECHO Session: EUCAST Disk Diffusion Method and its relation to MIC. Retrieved from [Link]

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Troubleshooting & Optimization

Improving yield in 2-(Cyclobutylamino)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Cyclobutylamino)isonicotinic Acid

Executive Summary & Mechanism

The Challenge: Synthesizing 2-(cyclobutylamino)isonicotinic acid (CAS: 1702376-37-7) presents a classic conflict in pyridine chemistry: the electrophilicity required for Nucleophilic Aromatic Substitution (SNAr) vs. the solubility challenges of the resulting zwitterion.[1] This molecule is a critical fragment of the JAK1 inhibitor Filgotinib.

The Solution Architecture: To maximize yield, we must shift the rate-determining step of the SNAr reaction by manipulating the leaving group (LG) thermodynamics and managing the amphoteric nature of the product during isolation.

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic bottleneck (Meisenheimer Complex) and the critical decision points for optimization.

SNAr_Mechanism cluster_optimization Optimization Lever Start Substrate: 2-Halo-isonicotinic Acid TS Meisenheimer Complex (Rate Determining) Start->TS  Heat/Pressure   Reagent Nucleophile: Cyclobutylamine Reagent->TS Product Target: 2-(Cyclobutylamino) isonicotinic acid TS->Product  Aromatization (-HX)   Hydrolysis Impurity: 2-Hydroxy (Pyridone) TS->Hydrolysis  H2O present  

Figure 1: SNAr Mechanism. The stability of the Meisenheimer complex is the primary lever for yield improvement.

Critical Process Parameters (FAQs)

Module A: Reaction Kinetics (The "Upstream" Phase)

Q1: My conversion is stuck at 60% using 2-chloroisonicotinic acid. How do I push it to completion? A: The 2-chloro substituent is often insufficiently electron-withdrawing to drive the SNAr reaction on the electron-rich pyridine ring, especially when the carboxylic acid is deprotonated (forming a carboxylate anion, which donates electrons back into the ring).[1]

  • The Fix (Thermodynamic): Switch to 2-Fluoroisonicotinic acid . Fluorine is more electronegative than chlorine, which stabilizes the Meisenheimer intermediate (the transition state), significantly lowering the activation energy.[1]

  • The Fix (Kinetic): If you must use the Chloro- derivative, you need higher energy.[1] Cyclobutylamine boils at ~63°C. You must use a sealed pressure vessel (autoclave/sealed tube) heated to 130–140°C . Refluxing at ambient pressure will result in stalled conversion.

Q2: Can I use a catalyst to avoid high pressure? A: Yes. If you are restricted to standard glassware, you can employ a Buchwald-Hartwig amination or a Copper-catalyzed Ullmann-type coupling.[1]

  • Protocol: Use CuI (10 mol%), L-Proline (20 mol%), and K2CO3 in DMSO at 90°C. This activates the C-Cl bond without requiring extreme thermal forcing.

Q3: Why is my reaction mixture turning into a black tar? A: Pyridines are prone to oxidative polymerization and decomposition at high temperatures (>150°C), especially in the presence of air.

  • Prevention: Degas your solvent (sparge with N2 or Ar) before heating. Ensure your pressure vessel is inerted.

  • Solvent Choice: Avoid neat reactions if tarring is an issue. Use N-Methyl-2-pyrrolidone (NMP) or n-Butanol as a solvent to dilute the thermal load.[1]

Module B: Workup & Isolation (The "Downstream" Phase)

Q4: I cannot extract the product from the aqueous phase. It stays in the water. A: The product is an amphoteric amino acid.

  • pH < 2: It exists as a cationic pyridinium salt (Water Soluble).

  • pH > 9: It exists as an anionic carboxylate (Water Soluble).

  • The Fix: You must isolate at the Isoelectric Point (pI) , which is typically between pH 3.5 and 4.5 for this class of molecules. At this pH, the zwitterion has net neutral charge and minimum solubility.

Q5: How do I remove the excess cyclobutylamine? A: Cyclobutylamine is relatively volatile (bp 63°C).

  • Step 1: Rotovap the reaction mixture extensively before adding water.

  • Step 2: If using the acid/base workup, the amine will remain in the organic wash during the basic phase (pH > 10), while your product stays in the water.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion due to low temp or loss of volatile amine.[1]Use a sealed vessel (autoclave) at 130°C. Ensure 3-5 equivalents of cyclobutylamine are used.
Product is Oil/Gum Impurities (NMP/DMSO) preventing crystallization.Dissolve gum in min. volume of NaOH (aq), wash with EtOAc, then slowly acidify to pH 4 with HCl to precipitate.
"Pyridone" Impurity Hydrolysis of the C-Cl bond by adventitious water.Dry solvents/reagents.[2][3] Ensure the system is anhydrous. Hydrolysis competes with amination.
Insoluble Precipitate Formation of inorganic salts (KCl/KF) co-precipitating.Slurry the solid in water at pH 4, filter, and wash cake thoroughly with water to remove inorganic salts.

Experimental Protocol: The "Gold Standard" Method

This protocol assumes the use of the 2-Fluoro precursor for maximum yield. If using 2-Chloro, increase temperature to 140°C and time to 24h.[1]

Reagents:

  • 2-Fluoroisonicotinic acid (1.0 eq)[1]

  • Cyclobutylamine (3.0 - 5.0 eq) [Acts as reactant and base][1]

  • Ethanol or n-Butanol (3-5 volumes) [Optional, can run neat][1]

Workflow:

  • Charging: In a pressure tube, charge 2-Fluoroisonicotinic acid and Cyclobutylamine.[1]

  • Reaction: Seal the vessel and heat to 110°C (oil bath temperature) for 12–16 hours.

    • Note: If using 2-Chloro, heat to 140°C.[1]

  • Monitoring: Check via HPLC or TLC (System: 10% MeOH in DCM + 1% Acetic Acid). Look for the disappearance of the starting material spot.

  • Workup (The "Swing" Method):

    • Concentrate the mixture under reduced pressure to remove excess cyclobutylamine and solvent.

    • Basify: Dissolve the residue in 1M NaOH (pH adjusted to ~10-11). The product is now a soluble carboxylate.

    • Wash: Extract the aqueous layer with Ethyl Acetate (2x) to remove non-acidic impurities (tars, unreacted starting material if it was an ester). Discard the organic layer. [1]

    • Acidify: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

    • Precipitate: Target pH 4.0 . A white to off-white solid should precipitate.[1]

  • Isolation: Filter the solid. Wash the cake with cold water (to remove salts) followed by a small amount of cold acetone (to dry).

  • Drying: Dry in a vacuum oven at 45°C.

Visualizing the Workup Logic

Workup_Logic Crude Crude Reaction Mix (Residue) BaseStep Add 1M NaOH (pH > 10) Crude->BaseStep WashStep Wash with EtOAc BaseStep->WashStep Separation Phase Separation WashStep->Separation OrgLayer Organic Layer (Discard Tars/Neutrals) Separation->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Product as Salt) Separation->AqLayer Bottom Phase AcidStep Add 1M HCl Slowly to pH 4.0 AqLayer->AcidStep Final Precipitate & Filter (Pure Product) AcidStep->Final

Figure 2: Purification Decision Tree.[1] The "pH Swing" is crucial for high purity.

References

  • Galapagos NV. (2010).[3][4] Novel compounds and methods for the treatment of inflammatory diseases.[3] (Patent No.[3][5] US 8,088,764 B2). U.S. Patent and Trademark Office.

  • Gilead Sciences, Inc. (2019). Process for the preparation of Filgotinib.[3][5][6] (Patent Application WO 2019/129676). WIPO.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56932454, 2-(Cyclobutylamino)isonicotinic acid.[1][1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Reference for SNAr mechanism on pyridine rings).

Sources

Side reactions in the synthesis of 2-substituted isonicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Substituted Isonicotinic Acids

Introduction

The synthesis of 2-substituted isonicotinic acids (pyridine-4-carboxylic acids) is a cornerstone in the development of antitubercular agents (e.g., Isoniazid analogs) and modern metallo-pharmaceuticals. However, the electron-deficient nature of the pyridine ring, combined with the labile carboxylic acid moiety, creates a "minefield" of side reactions.

This guide addresses the three most critical failure modes: Regiochemical scrambling during radical substitution , Protodeboronation in cross-couplings , and The "Halogen Dance" during lithiation .

Module 1: Radical Functionalization (Minisci Reaction)

Context: The Minisci reaction is the most direct route to install alkyl/acyl groups at the C2 position of isonicotinic acid derivatives. However, it is notorious for "over-success"—producing mixtures of mono- and di-substituted products.

Common Issues & Troubleshooting

Q1: I am obtaining a significant amount of 2,6-disubstituted product. How do I stop at the mono-substituted stage? Diagnosis: The introduction of an alkyl group at C2 makes the pyridine ring more electron-rich (via inductive effects) and more lipophilic than the starting material. This makes the product more reactive toward electrophilic radicals than the starting material. Solution:

  • Phase-Transfer Control: Switch to a biphasic system (e.g., DCM/Water) with efficient stirring. As the mono-substituted product forms, it preferentially partitions into the organic layer, protecting it from the radical source generated in the aqueous phase [1].

  • Protonation State: Ensure the reaction is highly acidic (pH < 1). The protonated pyridine is the reactive species. If the pH drifts, the reaction slows, and side reactions dominate.

Q2: My reaction yields a mixture of C2 and C3 isomers. Diagnosis: While the C2/C4 positions are electronically favored for nucleophilic radical attack, steric hindrance or solvent effects can shift selectivity. Solution:

  • Solvent Switch: Avoid DMSO if strictly C2 selectivity is required. DMSO can alter the "hardness" of the radical and the solvation shell of the pyridinium ion, occasionally promoting C3 attack or reducing regiocontrol [2].

  • Steric Blocking: If the radical source is small (e.g., methyl), C4 attack (if not blocked) competes. For isonicotinic acid, C4 is blocked, but ensure the carboxylic acid hasn't decarboxylated (see Module 4).

Q3: I see loss of my halogen substituent during the reaction. Diagnosis: Radical hydrodehalogenation. Carbon-centered radicals can abstract halogens (especially Iodine or Bromine) from the ring. Solution: Use Photoredox Catalysis instead of thermal persulfate conditions. Modern Ir/Ru photocatalysts operate under milder conditions that preserve aryl halides [3].

Visual Guide: Minisci Pathway & Failure Modes

Minisci_Pathways Start Isonicotinic Acid (Protonated) Intermediate Radical Cation Intermediate Start->Intermediate + R• Dehal Dehalogenated Byproduct Start->Dehal If X present (X• abstraction) Radical R• Radical Source Product 2-Substituted Product Intermediate->Product - H• (Oxidation) OverReaction 2,6-Disubstituted (Side Product) Product->OverReaction + R• (Over-alkylation)

Figure 1: Mechanistic divergence in Minisci reactions. Note the "Over-alkylation" loop which is faster than the initial step in monophasic solvents.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Context: Coupling boronic acids to 2-chloroisonicotinates is standard. However, 2-pyridyl boronates are notoriously unstable.

Common Issues & Troubleshooting

Q1: The starting material is consumed, but I only isolate dehalogenated pyridine (protodehalogenation) or the uncoupled boronic acid breakdown product (protodeboronation). Diagnosis:

  • Protodeboronation: 2-pyridyl boronic acids/esters are susceptible to hydrolysis of the C-B bond because the pyridine nitrogen coordinates to the boron, activating it for protonolysis by water.

  • Protodehalogenation: The oxidative addition occurs, but transmetallation fails, and the Pd-Ar species is reduced.

Solution Protocol:

  • Boron Source: Switch from Boronic Acids to MIDA Boronates or Trifluoroborates . These slow-release or coordination-saturated species prevent the nitrogen from activating the boron center [4].

  • Base Selection: Avoid hydroxide bases. Use anhydrous K3PO4 or Cs2CO3 in dry dioxane or toluene. Water is the enemy here.

  • Catalyst: Use bulky, electron-rich ligands (e.g., XPhos or RuPhos ). These facilitate rapid reductive elimination, outcompeting the side reactions.

Q2: The ester group on my isonicotinate is hydrolyzing during the coupling. Diagnosis: Standard aqueous Suzuki conditions (Na2CO3/Water/Heat) are basic enough to saponify the ester. Solution: Use non-nucleophilic bases (e.g., Potassium phosphate) and strictly anhydrous conditions. Alternatively, use the free acid form (isonicotinic acid) but protect the acid as a potassium salt in situ before adding the catalyst.

Data: Ligand Performance Matrix
LigandSubstrate ScopeRisk of ProtodeboronationRecommendation
PPh3 Poor for 2-pyridylsHighAvoid for this scaffold.
dppf ModerateModerateGood starting point for robust substrates.
XPhos ExcellentLowPreferred for steric bulk/unstable boronates.
RuPhos ExcellentLowBest for electron-poor chlorides.

Module 3: Lithiation & The "Halogen Dance"

Context: Attempting to lithiate a 2-halo-isonicotinic acid derivative to introduce an electrophile often leads to structural scrambling.

Common Issues & Troubleshooting

Q1: I treated 2-bromoisonicotinamide with LDA followed by an electrophile, but the substituent ended up at C4 or C5, and the bromine moved. Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) .

  • Mechanism: The base deprotonates C3 (ortho to the halogen). This lithiated species attacks a bromine on a neighboring starting molecule. The bromine migrates to the most thermodynamically stable position (often flanked by two directing groups), scrambling the regiochemistry [5].

Q2: How do I prevent the Halogen Dance? Solution:

  • Temperature: This reaction is extremely temperature-sensitive. Maintain -78°C or lower . The halogen dance migration barrier is low; at -40°C, scrambling is rapid.

  • Base Stoichiometry: Do not use excess base. Use exactly 1.05 equivalents. Excess base promotes the chain propagation of the "dance."

  • Inverse Addition: Add the base to the substrate very slowly, or add the substrate to the base, ensuring the concentration of the deprotonated species is kept low relative to the electrophile (if trapping in situ).

Visual Guide: The Halogen Dance Mechanism

Halogen_Dance Start 2-Bromo-Pyridine Derivative Lithiated 3-Lithio-2-Bromo Intermediate Start->Lithiated LDA, -78°C Dance_State Bromine Migration (Intermolecular Transfer) Lithiated->Dance_State T > -50°C or Excess Base Trapped Desired 3-Substituted Product Lithiated->Trapped + Electrophile (Fast Trapping) Scrambled Regio-Scrambled Product (e.g., 2,4-dibromo) Dance_State->Scrambled Equilibration

Figure 2: The Halogen Dance. To get the green path (Trapped), temperature must be kept below -78°C to prevent the red path (Migration).

Module 4: Thermal Stability & Decarboxylation

Context: Isonicotinic acids are zwitterionic. Upon heating, especially in neutral or slightly acidic media, they lose CO2 to form the corresponding pyridine.

Q1: My yield is low after recrystallization from hot water. Diagnosis: Thermal decarboxylation. Isonicotinic acid decarboxylates at temperatures >150°C in the melt, but in solution, this can happen at lower temperatures if the pH allows the formation of the zwitterion (isoelectric point).

Protocol for Safe Handling:

  • Isolation: Isolate the product as the Hydrochloride Salt (treat with HCl in ether/dioxane). The cationic pyridinium species is much more resistant to decarboxylation than the zwitterion.

  • Esterification: If the acid is an intermediate, convert it to the Methyl Ester immediately. Esters are thermally stable and can be hydrolyzed under mild conditions (LiOH, THF/Water, RT) at the very end of the synthesis.

References

  • Minisci, F., et al. (1986).[1] "Mechanism and selectivity of the alkylation of protonated heteroaromatic bases." Journal of Organic Chemistry. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm. Link

  • Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling." Journal of the American Chemical Society. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Reviews. Link

Sources

Technical Support Center: Optimizing HPLC Separation of Isonicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of isonicotinic acid and its positional isomers. The separation of pyridinecarboxylic acids—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—is a common challenge in pharmaceutical analysis, quality control, and metabolic studies. Due to their nearly identical physicochemical properties, achieving baseline resolution requires a nuanced understanding of chromatographic principles and careful method development.

This guide is structured as a series of questions and answers to directly address the common issues and optimization strategies encountered by researchers in the field. We will delve into the causality behind experimental choices, providing you with the expertise to develop robust and reliable separation methods.

Section 1: Foundational Knowledge - Understanding the Analytes

Before troubleshooting a separation, it is crucial to understand the chemistry of the molecules involved. The subtle differences between these isomers are the key to unlocking their separation.

Q1: What are the key physicochemical properties of isonicotinic, nicotinic, and picolinic acids?

These three compounds are positional isomers, meaning they have the same chemical formula (C₆H₅NO₂) and molecular weight but differ in the position of the carboxylic acid group on the pyridine ring.[1] This structural similarity is the primary reason they are challenging to separate. They are polar, ionizable, and can exist as zwitterions.[2]

Their acid dissociation constants (pKa) are the most critical parameters for HPLC method development, as they dictate the charge state of the molecule at a given pH.

PropertyPicolinic Acid (2-Pyridinecarboxylic Acid)Nicotinic Acid (3-Pyridinecarboxylic Acid)Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Structure
pKa₁ (COOH) ~1.0[3]~2.0-4.85[4][5]~4.96[6]
pKa₂ (Pyridine N) ~5.4[7]~4.85[5]~4.96[6]
Key Feature The proximity of the carboxyl group to the nitrogen allows for potential intramolecular hydrogen bonding, significantly affecting its pKa values compared to the others.[8]Also known as Niacin or Vitamin B3.[9]A primary metabolite of the tuberculosis drug, isoniazid.
Q2: How does mobile phase pH influence the chemical form and retention of these isomers?

The mobile phase pH is the most powerful tool for manipulating the retention and selectivity of these isomers.[10][11][12] Because the analytes have both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group, their net charge changes significantly with pH.

  • At Low pH (e.g., pH < 2): The pyridine nitrogen is protonated (positively charged), and the carboxylic acid is in its neutral form. The molecule carries a net positive charge.

  • At Mid pH (e.g., pH 3-5): The carboxylic acid group begins to deprotonate (negatively charged) while the pyridine nitrogen remains protonated. In this range, the molecule is zwitterionic (neutral net charge) but still highly polar.

  • At High pH (e.g., pH > 6): The carboxylic acid is fully deprotonated (negatively charged), and the pyridine nitrogen is neutral. The molecule carries a net negative charge.

In reversed-phase HPLC, retention generally decreases as a compound becomes more polar or ionized.[10] Therefore, controlling the pH to manipulate the charge state is fundamental to achieving separation.

Section 2: Method Development & Optimization Guide

A systematic approach to method development is key to saving time and achieving a robust separation.

Q3: What is the recommended starting point for column selection?

While standard C18 columns can be used, they often lead to issues like peak tailing due to interactions between the basic pyridine nitrogen and residual silanols on the silica surface.[13][14]

Primary Recommendation: Mixed-Mode Chromatography

For a more direct and effective separation, a mixed-mode stationary phase is highly recommended. Columns that combine reversed-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) characteristics offer superior selectivity for these isomers.[2]

  • Mechanism: At a low pH, the isomers are positively charged and can be retained by the cation-exchange mechanism. The subtle differences in their pKa values and charge distribution lead to differential retention, which, combined with hydrophobic interactions, enhances the separation.[2]

  • Example Columns: Primesep 100, Coresep 100.[2][15]

Alternative: Modern, High-Purity C18 Columns

If a mixed-mode column is unavailable, select a modern, high-purity, end-capped C18 column. These columns have a lower concentration of active silanol sites, which helps to minimize undesirable secondary interactions and reduce peak tailing.[14][16]

Q4: How should I systematically optimize the mobile phase to achieve separation?

A systematic approach to mobile phase optimization is critical. The following workflow focuses on leveraging the pKa differences of the isomers.

G cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: pH Optimization cluster_2 Phase 3: Fine-Tuning start Select Mixed-Mode or High-Purity C18 Column mobile_phase Prepare Mobile Phase: A: 0.1% Phosphoric Acid in Water (pH ~2.1) B: Acetonitrile start->mobile_phase gradient Run a Generic Gradient (e.g., 5-50% B over 15 min) to determine approximate retention times. mobile_phase->gradient eval1 Evaluate Resolution at Low pH. Are peaks separated? gradient->eval1 adjust_ph Adjust pH upwards. Try pH 3.5 with a phosphate buffer. This targets the pKa range of the isomers. eval1->adjust_ph No fine_tune Fine-tune % Acetonitrile and gradient slope to optimize resolution and run time. eval1->fine_tune Yes eval2 Evaluate Resolution. Observe changes in elution order and selectivity. adjust_ph->eval2 eval2->adjust_ph No, try another pH eval2->fine_tune Yes final Optimized Method fine_tune->final

Caption: Systematic workflow for HPLC method development.

Causality:

  • Start at Low pH: At a pH around 2-2.5, all three isomers are positively charged, and the column's residual silanols are not ionized. This provides strong retention on a cation-exchange phase and minimizes peak tailing on any silica-based column.[14]

  • Adjust pH Towards pKa: As you increase the pH towards the pKa values of the isomers (around 4.8-5.4), their degree of protonation changes differently. This change in charge state is the most powerful driver of selectivity. You will likely see significant shifts in retention times and potentially even changes in the elution order, allowing you to find the "sweet spot" for resolution.[10][17]

  • Fine-Tune Organic Content: Once the optimal pH is found, adjust the acetonitrile concentration to move the separated peaks to the desired retention window and sharpen them.

Q5: What are typical starting conditions for a separation?

The following table provides a robust set of starting conditions based on validated methods.[2] This serves as an excellent baseline for further optimization.

ParameterRecommended Starting ConditionRationale
Column Coresep 100 (4.6 x 150 mm, 5 µm)Mixed-mode column providing dual retention mechanisms for enhanced selectivity.[2]
Mobile Phase A 0.15% Phosphoric Acid in WaterCreates a low pH environment (~2.0) to ensure analytes are cationic and silanols are suppressed.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase separations.
Gradient Isocratic: 5% BAn isocratic method is often sufficient and more robust once conditions are optimized.[2]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection (UV) 275 nmA common wavelength for detecting pyridine-based compounds.[2] A wavelength around 260-280 nm is a good starting point.
Injection Vol. 1-5 µLSmall injection volumes minimize band broadening.

Section 3: Troubleshooting Common Problems

Even with a good starting point, you may encounter issues. This section provides solutions to the most common problems.

Q6: My peaks are co-eluting or have very poor resolution. What should I do?

Poor resolution is the most common challenge. Follow this decision tree to diagnose and solve the issue.

G start Problem: Poor Resolution / Co-elution check_ph Is your mobile phase buffered? start->check_ph add_buffer Add a buffer (phosphate or formate) to control pH. check_ph->add_buffer No adjust_ph Systematically adjust pH. Try a 0.5 unit change (e.g., pH 2.5 -> 3.0). This is the most effective tool. check_ph->adjust_ph Yes add_buffer->adjust_ph check_organic Reduce % Acetonitrile by 5-10%. This will increase retention and may improve resolution. adjust_ph->check_organic change_column Switch to a column with different selectivity, such as a Mixed-Mode Cation Exchange column. check_organic->change_column

Caption: Troubleshooting decision tree for poor resolution.

Expert Insight: Do not underestimate the power of small pH changes. A shift of just 0.2-0.5 pH units can dramatically alter selectivity when operating near an analyte's pKa.[17] However, for robust methods, it's often best to work at a pH at least one unit away from the pKa.[18]

Q7: I'm observing significant peak tailing. Why is this happening and how can I fix it?

Peak tailing is typically caused by secondary interactions, where the basic pyridine nitrogen interacts with acidic residual silanol groups on the silica stationary phase.[13] This creates a secondary, undesirable retention mechanism that broadens and distorts the peak.

Solutions to Mitigate Peak Tailing:

  • Lower the Mobile Phase pH: Operate at a pH < 3. This protonates the pyridine nitrogen but, more importantly, keeps the surface silanol groups in their non-ionized state, preventing the unwanted ionic interaction.[14]

  • Use a High-Quality Column: Employ a modern, fully end-capped column or a column based on hybrid silica technology. These columns are designed to have minimal accessible silanols.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the active sites on the stationary phase, reducing the interaction with the analyte.[14]

  • Consider a Sacrificial Base (Use with Caution): Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can be effective. The TEA will preferentially interact with the silanol groups, blocking them from interacting with your analytes.[19] However, this can lead to longer equilibration times and may suppress ionization in MS applications.

Q8: My retention times are drifting. What is the cause?

Unstable retention times are almost always a result of poor mobile phase pH control.[11][17]

  • Ensure Proper Buffering: Verify that you are using a buffer and that its concentration is sufficient (at least 10-20 mM).

  • Check Buffer pH Range: A buffer is most effective within +/- 1 pH unit of its pKa. If your target mobile phase pH is 4.5, a phosphate buffer (with a pKa2 of ~7.2) is a poor choice, whereas an acetate buffer (pKa ~4.76) would be ideal.

  • Allow for Column Equilibration: Columns, especially mixed-mode and those used with mobile phase additives, require adequate time to equilibrate. Before starting a sequence, flush the column with at least 10-20 column volumes of the mobile phase.

Q9: Can I make these methods compatible with Mass Spectrometry (MS)?

Yes, but you must use a volatile buffer system. Buffers like phosphoric acid or potassium phosphate are non-volatile and will contaminate the MS ion source.

To adapt your method for LC-MS, replace the non-volatile buffer with a volatile alternative:

  • Formic Acid: For low pH methods (pH ~2.5-3.5).

  • Ammonium Formate or Ammonium Acetate: For mid-range pH control.

These volatile buffers are compatible with ESI-MS and will not damage the instrument.[20][21]

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Isonicotinamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Welch. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Gârbuleţ, D., Spac, A. F., & Dorneanu, V. (2009). Comparative data regarding two HPLC methods for determination of isoniazid. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1285–1288. Retrieved from [Link]

  • Dinu, M. V., & Radu, G. L. (2022). Challenges in the Measurement of the Volume of Phases for HPLC Columns. Molecules, 27(19), 6693. Retrieved from [Link]

  • Li, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(30), 23519-23526. Retrieved from [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]

  • Scribd. (n.d.). Isonicotinic Acid pKa Study. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(5), 380-385. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]

  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ChemIDplus. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the isomers Picolinic acid a) and Nicotinic acid b). Retrieved from [Link]

  • ChemIDplus. (n.d.). Nicotinic Acid. Retrieved from [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]

  • LookChem. (n.d.). Cas 98-98-6, Picolinic acid. Retrieved from [Link]

  • ChemIDplus. (n.d.). Picolinic Acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Nicotinic acid (FDB001014). Retrieved from [Link]

  • Evangelisti, L., et al. (2014). Picolinic and Isonicotinic Acids. The Journal of Physical Chemistry A, 118(47), 11333-11339. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Loba Chemie. (n.d.). 59-67-6 CAS | NICOTINIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

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Technical Support Center: Degradation Pathways for 2-(Alkylamino)pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(alkylamino)pyridine compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of studying the degradation pathways of this important class of molecules. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust analytical methods, and ensure the integrity of your research and drug development programs.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers have when embarking on the stability testing of 2-(alkylamino)pyridine compounds.

Q1: What are the most common degradation pathways for 2-(alkylamino)pyridine compounds?

A1: The degradation of 2-(alkylamino)pyridine compounds is typically driven by their inherent chemical functionalities. The primary pathways observed during forced degradation studies are:

  • Hydrolysis: The exocyclic amino group can be part of a larger functional group, such as an amide, which is susceptible to cleavage under acidic or basic conditions. For instance, drugs like piroxicam and tenoxicam, which feature a 2-(acylamino)pyridine moiety, undergo hydrolysis to yield 2-aminopyridine as a primary degradation product.[1][2]

  • Oxidation: The pyridine ring nitrogen and the exocyclic alkylamino nitrogen are potential sites for oxidation. This can lead to the formation of N-oxides.[3] The alkyl group itself can also be a target for oxidation, potentially leading to dealkylation or hydroxylation.

  • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions. Studies on related compounds like sulfapyridine have shown significant degradation under photolytic conditions.[4] Photodegradation can result in complex reaction pathways, including dimerization or ring opening.[5]

  • Thermal Degradation: At elevated temperatures, these compounds can undergo decomposition. The specific products will depend on the overall structure of the molecule.[6]

Q2: How does the alkyl group on the amino function influence stability?

A2: The nature of the alkyl group can influence the compound's stability in several ways. While direct, comprehensive studies on a homologous series are sparse in the literature, we can infer the following based on general chemical principles:

  • Steric Hindrance: A bulkier alkyl group (e.g., tert-butyl vs. methyl) may offer some steric protection to the amino group, potentially slowing down reactions at that site.

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can slightly increase the electron density on the pyridine ring. This might subtly alter the ring's susceptibility to electrophilic attack or oxidation.

  • Alternative Reaction Sites: Longer or more complex alkyl chains can introduce new potential sites for degradation, such as oxidation at a benzylic position if present.

Q3: What is a "stability-indicating method," and why is it crucial for my experiments?

A3: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[4] It is essential because it allows you to:

  • Track the decrease in the parent compound's concentration over time under various stress conditions.

  • Detect and quantify the formation of degradation products.

  • Establish the stability profile of the drug substance or product. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for developing stability-indicating methods for these compounds.

Q4: I am seeing unexpected peaks in my chromatogram after stressing my compound. What should I do?

A4: The appearance of new peaks is the expected outcome of a forced degradation study. Your next steps should involve:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak and the new peaks. This helps ensure that each peak represents a single component.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This is a critical first step in identifying the degradation products.[4][7]

  • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the ions of the new peaks. The fragmentation pattern provides structural information that helps in elucidating the structure of the degradation products.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the analysis of 2-(alkylamino)pyridine degradation.

HPLC Method Development and Analysis
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: The basic nature of the pyridine and amino groups can lead to strong interactions with residual silanols on the HPLC column, causing peak tailing. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Mismatched Injection Solvent: The solvent in which the sample is dissolved is significantly stronger than the mobile phase.1. Mobile Phase Modification: Add a competitor for the active sites, such as a small amount of a basic modifier like triethylamine (TEA) (0.1%) or use a low-ionic-strength buffer. Adjusting the pH to a lower value (e.g., pH 3) will protonate the basic sites on the molecule, which can sometimes improve peak shape. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Pump Issues: Fluctuations in mobile phase composition or flow rate due to air bubbles or faulty check valves. 2. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially with gradient methods. 3. Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature.1. System Purge: Degas the mobile phase and purge the pump to remove air bubbles. If the problem persists, check and clean or replace the pump's check valves. 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before each injection. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
Co-elution of Degradation Products 1. Insufficient Resolution: The chosen mobile phase and stationary phase are not providing adequate separation. 2. Inappropriate Gradient: The gradient slope may be too steep, causing peaks to elute too close together.1. Optimize Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH. Consider a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity). 2. Modify Gradient: Decrease the gradient slope (i.e., increase the gradient time) to improve the separation of closely eluting peaks.

In-Depth Technical Guides

This section provides detailed protocols and mechanistic insights into the degradation of 2-(alkylamino)pyridine compounds.

Predicted Degradation Pathways

The degradation of 2-(alkylamino)pyridine compounds can be complex. Based on the chemical nature of the scaffold and data from related compounds, several key degradation pathways can be anticipated.

DegradationPathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Aminopyridine 2-Aminopyridine Acid/Base Hydrolysis->2-Aminopyridine 2-Hydroxypyridine 2-Hydroxypyridine Acid/Base Hydrolysis->2-Hydroxypyridine Oxidation (H2O2) Oxidation (H2O2) Pyridine N-Oxide Derivative Pyridine N-Oxide Derivative Oxidation (H2O2)->Pyridine N-Oxide Derivative De-alkylated Derivative De-alkylated Derivative Oxidation (H2O2)->De-alkylated Derivative Photolysis (UV/Vis) Photolysis (UV/Vis) Ring-Opened Products Ring-Opened Products Photolysis (UV/Vis)->Ring-Opened Products 2-Aminopyridine->2-Hydroxypyridine Diazotization & Hydrolysis Parent Compound\n(2-Acylamino)pyridine Example Parent Compound (2-Acylamino)pyridine Example Parent Compound\n(2-Acylamino)pyridine Example->2-Aminopyridine Amide Cleavage Parent Compound\n(2-Acylamino)pyridine Example->2-Hydroxypyridine Hydrolysis of Amine Parent Compound\n(2-Acylamino)pyridine Example->Pyridine N-Oxide Derivative N-Oxidation Parent Compound\n(2-Acylamino)pyridine Example->De-alkylated Derivative N-Dealkylation Parent Compound\n(2-Acylamino)pyridine Example->Ring-Opened Products Extensive Degradation

Caption: Predicted degradation pathways for 2-(acylamino)pyridine compounds.

  • Hydrolytic Degradation: Under acidic or basic conditions, amide or other labile linkages attached to the 2-amino group are susceptible to cleavage. For example, piroxicam undergoes hydrolysis to yield 2-aminopyridine.[1] In some cases, the 2-amino group itself can be hydrolyzed to a 2-hydroxypyridine, especially after diazotization under acidic conditions with a source of nitrite.[8]

  • Oxidative Degradation: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, forming a pyridine-N-oxide. This is a common metabolic pathway and can also occur under chemical oxidative stress (e.g., with hydrogen peroxide).[3] The exocyclic amino group can also be oxidized, and if it is an alkylamino group, N-dealkylation can occur.

  • Photolytic Degradation: Exposure to UV light can induce a variety of reactions. For simple 2-aminopyridines, photodimerization has been observed.[5] In more complex molecules, photolysis can lead to cleavage of bonds and potentially ring-opening, resulting in a complex mixture of degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound and to develop a stability-indicating analytical method.[9]

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O) Stock Solution (e.g., 1 mg/mL in MeCN/H2O) Acidic\n(0.1 M HCl, 60°C) Acidic (0.1 M HCl, 60°C) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Acidic\n(0.1 M HCl, 60°C) Aliquot Basic\n(0.1 M NaOH, 60°C) Basic (0.1 M NaOH, 60°C) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Basic\n(0.1 M NaOH, 60°C) Aliquot Oxidative\n(3% H2O2, RT) Oxidative (3% H2O2, RT) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Oxidative\n(3% H2O2, RT) Aliquot Thermal\n(80°C, solid & solution) Thermal (80°C, solid & solution) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Thermal\n(80°C, solid & solution) Aliquot Photolytic\n(ICH Q1B conditions) Photolytic (ICH Q1B conditions) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Photolytic\n(ICH Q1B conditions) Aliquot Control\n(No stress, protected from light) Control (No stress, protected from light) Stock Solution\n(e.g., 1 mg/mL in MeCN/H2O)->Control\n(No stress, protected from light) Aliquot Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Sampling at Time Points (e.g., 0, 2, 4, 8, 24h) Acidic\n(0.1 M HCl, 60°C)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Basic\n(0.1 M NaOH, 60°C)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Oxidative\n(3% H2O2, RT)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Thermal\n(80°C, solid & solution)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Photolytic\n(ICH Q1B conditions)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Control\n(No stress, protected from light)->Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h) Neutralization (for Acid/Base) Neutralization (for Acid/Base) Sampling at Time Points\n(e.g., 0, 2, 4, 8, 24h)->Neutralization (for Acid/Base) Dilution to Working Conc. Dilution to Working Conc. Neutralization (for Acid/Base)->Dilution to Working Conc. HPLC-PDA-MS Analysis HPLC-PDA-MS Analysis Dilution to Working Conc.->HPLC-PDA-MS Analysis Data Evaluation Data Evaluation HPLC-PDA-MS Analysis->Data Evaluation Peak Purity, Mass ID, Quantification

Caption: General workflow for a forced degradation study.

Objective: To generate potential degradation products and assess the stability of a 2-(alkylamino)pyridine compound under various stress conditions.

Materials:

  • 2-(alkylamino)pyridine compound

  • HPLC grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with PDA and MS detectors

  • Appropriate HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid: Place a small amount of the solid compound in an open dish in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or other transparent container to light conditions as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil and placed alongside.

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze by a suitable stability-indicating HPLC-PDA-MS method.

Data Evaluation:

  • Calculate the percentage degradation of the parent compound at each time point.

  • Determine the relative retention times and peak areas of the degradation products.

  • Use the PDA data to check for peak purity.

  • Use the MS data to propose structures for the degradation products based on their m/z values and fragmentation patterns.

References

  • Characterization of Degradation Products of Piroxicam and Meloxicam. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • M. A. Shafaat, K., & Khan, M. S. (2006). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 68(3), 336.
  • Determination of Piroxicam and Degradation Products in Drugs by TLC. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Piroxicam. (2023, December 27). In Wikipedia. [Link]

  • DETERMINATION OF TENOXICAM IN PRESENCE OF ITS DEGRADATION PRODUCT USING DIFFERENT SPECTROPHOTOMETRIC ANALYTICAL TECHNIQUES. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Chichibabin amination: Easy mechanism. (2022, April 25). Chemistry Notes. [Link]

  • Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). The Journal of Organic Chemistry. [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (2018). PubMed Central. [Link]

  • 2-Aminopyridine. (2023, December 27). In Wikipedia. [Link]

  • Diazonium compound. (2023, November 29). In Wikipedia. [Link]

  • Easy Access to 2-Aminopyridines. (2020, December 4). GalChimia. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2019). The Journal of Physical Chemistry A. [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2010). PubMed Central. [Link]

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. (2015). PubMed. [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). (1986). Journal of the Chemical Society, Dalton Transactions. [Link]

  • Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. (1970). Journal of the American Chemical Society. [Link]

  • What are the product of degradation from Pyridine? (2019, March 6). ResearchGate. [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2015). The Journal of Organic Chemistry. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2020). ACS Publications. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. [Link]

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pyridines and derivatives. (2016). MassBank. [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (2021). SIOC Journals. [Link]

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  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2021). ACS Publications. [Link]

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Sources

Preventing decarboxylation of isonicotinic acid derivatives during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isonicotinic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

A recurring challenge in the manipulation of isonicotinic acid and its derivatives is the propensity for decarboxylation, an unwanted side reaction that can significantly impact yield and purity. This guide provides in-depth, practical solutions to mitigate this issue, structured in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with isonicotinic acid derivatives?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For isonicotinic acid derivatives, this results in the formation of pyridine, an undesired byproduct. This reaction is particularly problematic as it reduces the yield of your target molecule and introduces impurities that can be difficult to separate. The stability of the resulting carbanion intermediate is a key factor driving this reaction.[1]

Q2: At what temperature does isonicotinic acid start to decarboxylate?

A: Isonicotinic acid itself is thermally stable, with a melting point of over 300 °C, and it tends to sublime at high temperatures.[2][3] However, in solution and in the presence of other reagents, decarboxylation can be initiated at significantly lower temperatures. While there isn't a single "decarboxylation temperature," as a general rule, prolonged heating above 150 °C should be approached with caution, especially in polar solvents which can stabilize ionic intermediates that may facilitate decarboxylation.

Q3: How does pH influence the decarboxylation of isonicotinic acid derivatives?

A: The pH of the reaction medium plays a critical role. Studies on pyridinecarboxylic acids have shown that the rate of decarboxylation can vary significantly with pH. The zwitterionic form of the acid can influence its stability. For some pyridinecarboxylic acids, the rate of decarboxylation is at a maximum near the isoelectric pH.[4] Therefore, careful control of pH is essential to minimize this side reaction.

Troubleshooting Guide: Preventing Decarboxylation in Common Reactions

This section addresses specific experimental challenges and provides actionable solutions.

Scenario 1: Amide Coupling Reactions

"I am performing an amide coupling with an isonicotinic acid derivative and observing significant formation of pyridine. How can I prevent this?"

This is a common issue, often exacerbated by prolonged reaction times and elevated temperatures. Here’s a systematic approach to troubleshooting:

1. Choice of Coupling Reagent:

  • Recommendation: Opt for modern uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU. These reagents rapidly form activated esters, minimizing the time the carboxylic acid is exposed to potentially decarboxylating conditions.[5][6]

  • Causality: These reagents efficiently activate the carboxyl group, leading to faster reaction rates at lower temperatures. The formation of stable active esters also helps to prevent side reactions.[5][7] Additives like HOBt or Oxyma Pure can further enhance coupling efficiency and reduce side reactions.[6][7]

2. Base Selection:

  • Recommendation: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Causality: These bases are effective at scavenging the acid produced during the reaction without promoting side reactions. Weak bases, in some contexts, have been shown to catalyze ketonic decarboxylation, so a careful choice is necessary.[8]

3. Temperature Control:

  • Recommendation: Perform the coupling at room temperature or below (0 °C to RT).

  • Causality: Decarboxylation is a thermally driven process. By keeping the temperature low, you significantly reduce the rate of this unwanted side reaction. Most modern coupling reagents are highly efficient at lower temperatures.

4. Solvent Choice:

  • Recommendation: Use aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

  • Causality: Aprotic solvents are less likely to facilitate the formation of charged intermediates that can lead to decarboxylation.

Experimental Protocol: Optimized Amide Coupling of Isonicotinic Acid
  • Dissolve the isonicotinic acid derivative (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

Scenario 2: Cross-Coupling Reactions (e.g., Suzuki, Ullmann)

"My Suzuki/Ullmann coupling reaction with an isonicotinic acid derivative is failing, and I suspect decarboxylation is the culprit."

Cross-coupling reactions often require elevated temperatures, making decarboxylation a significant concern. The choice of catalyst, ligands, and base is critical.

1. Catalyst and Ligand System:

  • Recommendation: For Suzuki couplings, utilize modern palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) that promote efficient oxidative addition and reductive elimination at lower temperatures.[9] For Ullmann-type reactions, which are traditionally run at very high temperatures, consider using amino acid-based ligands which can facilitate the reaction at lower temperatures (80-90 °C).[10][11]

  • Causality: Advanced catalyst systems have lower activation energies, allowing the desired cross-coupling to occur at temperatures below the threshold for significant decarboxylation.

2. Reaction Temperature and Time:

  • Recommendation: Carefully optimize the reaction temperature. Start with lower temperatures (e.g., 80 °C) and gradually increase if the reaction is sluggish. Microwave-assisted synthesis can be beneficial as it allows for rapid heating to the target temperature, potentially reducing the overall time at elevated temperatures.[12]

  • Causality: Minimizing the time the substrate spends at high temperatures directly reduces the likelihood of thermal decarboxylation.

3. Alternative Strategy: Decarboxylative Cross-Coupling

  • Recommendation: If preventing decarboxylation proves difficult, consider a decarboxylative cross-coupling strategy. This approach intentionally uses the carboxylic acid as a leaving group to form the desired C-C bond.[13]

  • Causality: This transforms the problematic side reaction into the desired transformation. These reactions often employ copper or palladium catalysts under specific conditions that favor the decarboxylative pathway.[14]

Data Summary: Key Parameters for Preventing Decarboxylation
ParameterRecommendation for Amide CouplingRecommendation for Cross-CouplingRationale
Temperature 0 °C to Room Temperature80-120 °C (optimize for minimal effective temp)Lower temperatures minimize the rate of thermal decarboxylation.
Base DIPEA, TEAK₂CO₃, Cs₂CO₃ (reaction dependent)Non-nucleophilic bases are preferred to avoid side reactions.
Solvent DCM, DMF, AcetonitrileDioxane, Toluene, DMFAprotic solvents are generally preferred.
Reagents/Catalysts HATU, HBTU, HCTUPd catalysts with bulky phosphine ligands, Cu catalysts with amino acid ligandsModern, highly active catalysts enable lower reaction temperatures.

Advanced Strategy: The Use of Protecting Groups

Q4: Can I use a protecting group to prevent decarboxylation?

A: Yes, protecting the carboxylic acid as an ester is a viable strategy, especially if the subsequent reaction conditions are harsh.

  • How it Works: Converting the carboxylic acid to an ester, such as a methyl, ethyl, or benzyl ester, removes the acidic proton and changes the electronic nature of the carbonyl group, thereby increasing its stability towards decarboxylation.[15]

  • Considerations: The choice of ester is critical. You must select a protecting group that is stable to your reaction conditions but can be removed selectively without affecting other functional groups in your molecule.[15] For example, a benzyl ester can be removed by hydrogenolysis, which is a mild method.

Workflow for Protecting Group Strategy

G cluster_0 Protection Phase cluster_1 Main Reaction cluster_2 Deprotection Phase start Isonicotinic Acid Derivative esterification Esterification (e.g., with Benzyl Bromide) start->esterification protected Protected Isonicotinic Acid Ester esterification->protected reaction Desired Transformation (e.g., Cross-Coupling) protected->reaction product_protected Protected Product reaction->product_protected deprotection Deprotection (e.g., Hydrogenolysis) product_protected->deprotection final_product Final Product deprotection->final_product

Caption: Protecting group workflow for isonicotinic acid derivatives.

Mechanism of Thermal Decarboxylation

Understanding the mechanism can help in devising strategies to prevent it. For many heteroaromatic carboxylic acids, decarboxylation proceeds through a zwitterionic intermediate, which is stabilized by the heteroatom.

G cluster_0 Mechanism of Decarboxylation Reactant Isonicotinic Acid TS Transition State (Zwitterionic Character) Reactant->TS Heat (Δ) Intermediate Pyridyl Anion Intermediate TS->Intermediate Loss of CO2 Product Pyridine + CO2 Intermediate->Product Protonation

Caption: Simplified mechanism of isonicotinic acid decarboxylation.

By implementing these evidence-based strategies, you can significantly improve the outcomes of your reactions involving isonicotinic acid derivatives, minimizing unwanted decarboxylation and maximizing your yields of desired products.

References

  • Renz, M., & Corma, A. (2004). Ketonic Decarboxylation Catalysed by Weak Bases and Its Application to an Optically Pure Substrate. European Journal of Organic Chemistry, 2004(10), 2036-2039. [Link]

  • Reddit. (2022). Second step: why do you get decarboxylation of only one COOH group?[Link]

  • Brown, E. V., & Neil, R. J. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 30(10), 3335-3338. [Link]

  • Quora. Can we protect the carboxyl group of oxocarboxylic acid to form an ester without decarbonylation?[Link]

  • Vallejo, W., et al. (2019). Interactions between Isoniazid and α-Hydroxycarboxylic Acids. Molecules, 24(21), 3858. [Link]

  • Wang, R., & Liu, W. H. (2024). Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. Chembiochem, e202400770. [Link]

  • Brown, E. V., & Neil, R. J. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Journal of Organic Chemistry, 29(5), 1387-1391. [Link]

  • ResearchGate. (2019). Enthalpy of Phase Transition of Isonicotinic Acid. [Link]

  • Berlyn, M. B., et al. (1981). Altered Glycine Decarboxylation Inhibition in Isonicotinic Acid Hydrazide-Resistant Mutant Callus Lines and in Regenerated Plants and Seed Progeny. Plant Physiology, 68(1), 198-204. [Link]

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  • PMC. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. [Link]

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  • PubMed. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. [Link]

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  • Google Patents. (2005). EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide.
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  • Aapptec Peptides. Coupling Reagents. [Link]

  • ResearchGate. (2019). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • PubMed. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]

Sources

Challenges in the purification of polar pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyridine Compounds

Current Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYR-POS-001 Subject: Troubleshooting retention, peak shape, and recovery of polar heterocycles.[1]

Introduction: The "Pyridine Paradox"

Welcome to the Heterocycle Purification Help Desk. If you are here, you are likely staring at a chromatogram that looks like a shark fin (tailing), or you’ve just evaporated your solvent to find your flask empty (volatility/water solubility).[1]

Polar pyridine derivatives present a "perfect storm" of purification challenges:

  • Basicity: The nitrogen lone pair interacts aggressively with acidic silanols on silica gel.[1][2]

  • Polarity: They are often too polar for standard normal phase but too water-soluble for easy extraction.[1]

  • Volatility: Many simple pyridines have significant vapor pressure.[1]

This guide treats these issues not as random failures, but as predictable chemical behaviors that can be engineered away.

Issue #1: "My peaks are tailing badly on Silica Gel (Normal Phase)"

Diagnosis: You are seeing severe peak tailing (asymmetry factor > 2.0).[1] This is caused by Secondary Silanol Interactions .[1] Standard silica gel (


) has a surface covered in acidic silanol groups (

, pKa ~5-7).[1] The basic nitrogen of your pyridine (pKa ~5) acts as a Lewis base, hydrogen-bonding to these silanols. This "stick-and-slip" mechanism causes the tailing.[1]

The Fix: Competitive Inhibition (The "Ammonia Shift") You must introduce a stronger base into the mobile phase to "mask" the silanols, forcing the pyridine to interact only with the solvent system.

Protocol A: The DCM/MeOH/NH₄OH System

Best for: Highly polar pyridines that require methanol.

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30%

    
     in water)
    

Step-by-Step:

  • Prepare the Polar Modifier: In a separate bottle, mix MeOH and

    
     in a 9:1 ratio.[1] This is your "Stock B".
    
  • Prepare Mobile Phase:

    • Solvent A: Pure DCM.[1]

    • Solvent B: The MeOH/NH₄OH stock.

  • Equilibration (Crucial): Run 10% Solvent B through the column for 3-5 Column Volumes (CV). You must see the heat band pass through the column (acid-base reaction is exothermic).

  • The Gradient: Run a gradient from 0% to 20% Solvent B.

    • Note: Do not exceed 20% MeOH in DCM on silica, or you risk dissolving the silica gel.[1]

Protocol B: The TEA Passivation Method

Best for: Less polar pyridines eluting in Hexane/Ethyl Acetate.

  • The "Pre-Wash": Flush the silica column with 3 CVs of Hexane/EtOAc containing 1% Triethylamine (TEA) .

  • The Run: Perform your purification using your standard Hexane/EtOAc gradient without TEA. The initial flush effectively deactivates the silanols for the duration of the run.

    • Warning: TEA can form adducts in Mass Spectrometry.[1] If using MS detection, stick to Protocol A (Ammonia is volatile).[1]

Visualizing the Mechanism:

SilanolMasking Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Analyte (Basic N) Silica->Pyridine Strong Interaction Silica->Pyridine Blocked Result_Bad Peak Tailing (H-Bonding) Pyridine->Result_Bad Result_Good Sharp Peak (No Interaction) Pyridine->Result_Good Modifier Modifier (TEA/NH3) (Stronger Base) Modifier->Silica Preferential Binding (Masking)

Caption: Mechanism of Competitive Inhibition. The modifier (Green) binds to acidic silanols (Red), preventing the pyridine (Yellow) from sticking, resulting in sharp elution.

Issue #2: "My compound elutes at the solvent front in Reverse Phase (C18)"

Diagnosis: In standard Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid), the pH is ~2.7. At this pH, your pyridine (pKa ~5) is fully protonated (


).[1] Charged species are highly hydrophilic and will not retain on the hydrophobic C18 chains.

The Fix: pH Switching (High pH RP-HPLC) You must raise the pH of the mobile phase to at least 2 units above the pKa of the pyridine (pH > 7). This forces the molecule into its neutral (free base) state, restoring hydrophobicity and retention.[1][3]

Critical Constraint: Standard silica-based C18 columns dissolve at pH > 8.[1] You must use a "Hybrid" (e.g., Ethylene-Bridged Hybrid) or Polymer-based column.[1]

Protocol: High pH Buffer Preparation

Target: 10mM Ammonium Bicarbonate (pH 10).

  • Weigh: 0.79 g of Ammonium Bicarbonate (

    
    ).
    
  • Dissolve: Dissolve in 1 L of HPLC-grade water.

  • Adjust: Add Ammonium Hydroxide (

    
    ) dropwise until pH reaches 10.0.
    
  • Solvent B: 100% Acetonitrile (ACN).[1]

  • The Run: Gradient 5% to 95% ACN.

    • Result: The pyridine is neutral and will retain significantly longer, often separating from non-basic impurities.[1]

Data: Buffer Selection Guide

Buffer SystempH RangeVolatile (MS Compatible)?Column Requirement
0.1% TFA ~2.0YesStandard C18
Ammonium Formate 3.0 - 5.0YesStandard C18
Ammonium Bicarbonate 7.5 - 11.0YesHybrid / Polymer Only
Phosphate Buffer 2.0 - 8.0NO Standard C18

Issue #3: "I purified it, but lost it during workup/evaporation"

Diagnosis:

  • Water Solubility: Polar pyridines love water.[1] If you do a standard DCM/Water extraction, the pyridine stays in the aqueous layer (Partition Coefficient

    
    ).
    
  • Volatility: Simple pyridines (e.g., 3-fluoropyridine) have high vapor pressures.[1] Rotavapping at 40°C/20mbar will pull them into the pump.

The Fix: Salting Out & Salt Formation

Protocol A: The "Salting Out" Extraction

Use when: Product is trapped in the aqueous layer.

  • Saturation: Add solid Sodium Chloride (NaCl) to your aqueous layer until no more dissolves (saturation).[1] This increases the ionic strength, forcing the organic pyridine out of the water ("Salting Out").

  • Solvent Choice: Do not use DCM. Use 3:1 Chloroform/Isopropanol or n-Butanol .[1] These solvent systems are more polar and better at extracting polar heterocycles.[1]

  • Execute: Extract 3x. The partition coefficient will shift dramatically in your favor.

Protocol B: The "HCl Trap" (Preventing Volatility)

Use when: Product is volatile.

  • Isolate: Collect your chromatography fractions (e.g., in MeOH/DCM).

  • Acidify: Immediately add 2-3 equivalents of 1M HCl in Ether or Dioxane to the fractions.

  • Test: Check pH is < 3. You have now formed the Pyridinium Hydrochloride salt (

    
    ).[1]
    
  • Evaporate: Salts are non-volatile.[1] You can now safely rotavap to dryness.[1]

    • Recovery: To get the free base back later, dissolve the salt in minimal water, adjust to pH 10 with

      
      , and extract (using Protocol A).
      

Decision Matrix: Choosing Your Method

DecisionTree Start Start: Polar Pyridine Mixture CheckPolarity Is it Water Soluble? Start->CheckPolarity NotWaterSoluble No (Lipophilic) CheckPolarity->NotWaterSoluble WaterSoluble Yes (Hydrophilic) CheckPolarity->WaterSoluble NormalPhase Normal Phase Silica NotWaterSoluble->NormalPhase Modifier Add 1% TEA or Use Amino-Silica NormalPhase->Modifier ReversePhase Reverse Phase (C18) WaterSoluble->ReversePhase CheckPH Check Column pH Limit ReversePhase->CheckPH StandardCol Standard Column (pH < 8) CheckPH->StandardCol HybridCol Hybrid/Polymer (pH > 10) CheckPH->HybridCol IonPair Use Ion Pairing (0.1% TFA) StandardCol->IonPair HighPH High pH Buffer (NH4HCO3, pH 10) HybridCol->HighPH

Caption: Purification Strategy Decision Tree. Selects method based on solubility and column hardware availability.

References

  • Teledyne ISCO. (2012).[1] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN81.[1] Link

  • Biotage. (2023).[1] How does an acid pH affect reversed-phase chromatography separations? The Flash Blog. Link

  • Agilent Technologies. (2014).[1] Control pH During Method Development for Better Chromatography. Technical Overview.[1][4][5][6][7][8][9] Link

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Chapter 6: Workup). Link

  • University of Rochester. (n.d.).[1][8] Tips for Flash Column Chromatography: Deactivating Silica.[1][7] Department of Chemistry.[1] Link

Sources

Technical Support Center: NMR Assignment of Substituted Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting NMR Peak Assignments for Substituted Isonicotinic Acids Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Introduction: The "Chameleon" Molecule

Substituted isonicotinic acids (pyridine-4-carboxylic acids) present a unique "perfect storm" of NMR challenges. They possess a basic nitrogen, an acidic carboxyl group, and a quadrupole moment that makes relaxation times unpredictable.

This guide addresses the three most common support tickets we receive:

  • "My chemical shifts don't match the literature." (Solvent/pH effects)

  • "I can't distinguish the ring protons." (Coupling constant analysis)

  • "I'm missing carbon signals." (Quaternary carbon detection)

Module 1: Sample Preparation & Solvent Effects

Issue: Drastic Chemical Shift Variations

User Complaint: "I synthesized a 2-bromo-isonicotinic acid derivative. In


, the H-3 proton is at 8.2 ppm. In DMSO-

, it shifts to 7.9 ppm. Did I isolate the wrong product?"

Technical Diagnosis: You are likely observing the Zwitterion Effect . Isonicotinic acids exist in a delicate equilibrium between the neutral form, the zwitterion (COO⁻ / NH⁺), and the salt form. This equilibrium is solvent-dependent.

  • In DMSO-

    
    :  The high dielectric constant supports the zwitterionic form or strong H-bonding networks, shielding the ring protons.
    
  • In

    
    :  Often requires conversion to a methyl ester for solubility; if soluble, it likely exists as a neutral dimer, deshielding protons.
    
Protocol: The " pH-Lock" Method

To obtain reproducible data, you must "lock" the protonation state.

  • The NaOD Lock (Recommended for Water-Soluble Analogs):

    • Dissolve 5-10 mg of sample in

      
      .
      
    • Add 2-3 equivalents of NaOD (40% in

      
      ).
      
    • Result: Forces the molecule into the anionic carboxylate / neutral pyridine state. This removes the variable of N-protonation.

    • Note: Reference to TSP (trimethylsilylpropanoic acid) at 0.00 ppm, not TMS.[1]

  • The TFA Lock (For Organic Solvents):

    • If using DMSO-

      
      , add 1-2 drops of TFA-
      
      
      
      .
    • Result: Forces the protonated pyridinium / carboxylic acid state.

    • Benefit: Sharpens exchangeable protons that are otherwise broad.

Decision Tree: Solvent Selection

SolventSelection Start Start: Sample Solubility Check SolubleD2O Soluble in Water? Start->SolubleD2O YesD2O Use D2O + 3 eq. NaOD SolubleD2O->YesD2O Yes NoD2O Check DMSO Solubility SolubleD2O->NoD2O No SolubleDMSO Soluble in DMSO? NoD2O->SolubleDMSO YesDMSO Use DMSO-d6 SolubleDMSO->YesDMSO Yes BroadPeaks Are peaks broad? YesDMSO->BroadPeaks AddTFA Add 10uL TFA-d (Protonate N) BroadPeaks->AddTFA Yes

Figure 1: Logic flow for selecting the correct solvent system to minimize chemical shift ambiguity due to protonation states.

Module 2: H NMR Interpretation & Coupling Constants

Issue: Misassignment of Regioisomers

User Complaint: "I have a substituent at either position 2 or 3, but I can't tell which one based on chemical shift alone."

Technical Diagnosis: Chemical shifts are unreliable due to the anisotropy of the substituent. You must rely on Scalar Coupling (


) Analysis . The pyridine ring has a rigid geometry with distinct 

(ortho) and

(meta) values.
Reference Data: Pyridine Coupling Constants
Coupling TypeInteractionTypical

Value (Hz)
Diagnostic Note

Ortho (N-C2-C3)4.5 – 6.0 Smaller than benzene ortho coupling.

Ortho (C3-C4)~5.0 Often obscured by substituents.

Meta (Across N)~0.0 – 1.5 Very small; often appears as a singlet.

Meta (Across C4)1.0 – 2.5 Distinct "W-coupling" path.

Meta1.0 – 2.0 Rare in isonicotinic acid due to C4 substitution.
Troubleshooting Workflow:
  • Identify the Singlet: If you see a sharp singlet in the aromatic region, it is likely H-2 or H-6 with no ortho neighbors (i.e., blocked by a substituent at C3/C5).

  • Measure the Doublets:

    • If

      
       Hz, the protons are ortho  (H2/H3 or H5/H6).
      
    • If

      
       Hz, the protons are meta  (H2/H6 or H3/H5).
      

Module 3: The "Invisible" Carbons (Advanced 2D Techniques)

Issue: Missing Quaternary Carbons (C4, C2-Subst)

User Complaint: "I have run a standard


C NMR with 1024 scans, but the carbonyl carbon (COOH) and the substituted ring carbon are invisible."

Technical Diagnosis:

  • Relaxation Time (

    
    ):  Quaternary carbons in heteroaromatics have very long 
    
    
    
    relaxation times (up to 10-20 seconds). Standard pulse sequences (
    
    
    ) saturate these signals.
  • Lack of NOE: They have no attached protons to provide Nuclear Overhauser Effect enhancement.

Protocol: The HMBC Bridge

Do not waste time on overnight 1D


C experiments. Use HMBC (Heteronuclear Multiple Bond Correlation)  to "see" these carbons through their proton neighbors.

The "Lighthouse" Strategy: Use the ring protons as "lighthouses" to illuminate the dark quaternary carbons.

  • Target C4 (COOH attachment): Look for correlations from H3/H5 . This is a strong

    
     or 
    
    
    
    correlation.
  • Target C2 (Substituted): Look for correlations from H6 (via Nitrogen,

    
    ) or H3  (
    
    
    
    ).
Visualization: HMBC Connectivity Map

HMBC_Pathway H3 H-3 C4 C-4 (Quat) H3->C4 2J (Strong) COOH COOH (C=O) H3->COOH 3J (Weak) C2 C-2 (Subst) H3->C2 2J N1 N-1 H3->N1 3J (15N HMBC) H5 H-5 H5->C4 2J (Strong) H5->COOH 3J (Weak)

Figure 2: HMBC correlation network. Green arrows indicate strong correlations used to assign the "invisible" C4 and C2 carbons.

Module 4: Nitrogen-15 HMBC (The Ultimate Validator)

If carbon data is ambiguous,


N HMBC is the definitive problem solver for isonicotinic acids.
  • Why? The chemical shift of the pyridine nitrogen is extremely sensitive to substitution patterns at the 2 and 6 positions.

  • Expected Shift: Pyridine N typically resonates around 300-320 ppm (relative to liq.

    
    ).
    
  • N-Oxides: If you accidentally oxidized your product, the N shift drops drastically to ~270-280 ppm .

  • Protonation: Protonation (salt formation) shields the Nitrogen by ~80-100 ppm .

Protocol: Run a


 HMBC (optimized for 

Hz). You will see correlations from H2 and H6 to the Nitrogen.[2]

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Sitaram, B., et al. (2021).[4] "NMR-Based Quantum Mechanical Analysis Builds Trust and Orthogonality in Structural Analysis."[4] ResearchGate.[2][4]

  • Marek, R., et al. (2007).[2] "15N NMR Spectroscopy in Structural Analysis: An Update (2001–2005)." Current Organic Chemistry.

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard text for Coupling Constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HMBC/HSQC pulse sequences).

Sources

Technical Support Center: Stability & Storage of 2-(Cyclobutylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TC-CYPY-004 Last Updated: 2025-05-15

Core Directive: The Molecule’s "Personality"

To successfully store 2-(Cyclobutylamino)isonicotinic acid , you must understand its chemical duality. This molecule is amphoteric and likely exists as a zwitterion in its solid state.

  • The Acid: The isonicotinic acid moiety (position 4) is an electron-withdrawing group that stabilizes the ring but is prone to esterification in protic solvents.

  • The Base: The 2-amino pyridine core is electron-rich. While the cyclobutyl group adds steric bulk, the secondary amine remains a vector for oxidative degradation.

Immediate Triage Protocol (Quick Reference)

ParameterOptimal Condition Critical Danger Zone Why?
Temperature -20°C (Long-term)> 25°CAccelerates oxidative coupling and decarboxylation.
Atmosphere Argon/Nitrogen (Inert)Ambient Air (O₂)The secondary amine is susceptible to N-oxide formation.
Solvent DMSO-d6, Anhydrous DMSOMethanol, EthanolHigh Risk: Rapid esterification occurs in alcohols.
Light Amber Vial / Foil WrapDirect UV / FluorescentPyridine rings are photosensitive; promotes radical degradation.

Troubleshooting Guides & FAQs

Category A: Solid State Issues

Q: My white powder has turned a faint yellow/brown color after 3 months at 4°C. Is it still usable?

Diagnosis: Oxidative Degradation (N-Oxide Formation) Technical Insight: Aminopyridines are electron-rich systems. Even at 4°C, exposure to atmospheric oxygen can lead to the formation of N-oxides at the pyridine nitrogen or oxidative coupling of the secondary amine [1]. The yellowing is often due to trace impurities (azo or nitro species) that have high extinction coefficients; meaning the bulk purity might still be >95%, but the compound is compromising.

Action Plan:

  • Run LC-MS: Check for a peak at M+16 (Oxygen insertion).

  • Purification: If purity is >90%, recrystallize from a non-oxidizing solvent (e.g., acetonitrile/water) or perform a rapid silica filtration.

  • Prevention: Flush headspace with Argon before resealing. Store at -20°C.

Q: The compound has formed hard clumps and is difficult to weigh. What happened?

Diagnosis: Hygroscopic Agglomeration (Zwitterionic Hydration) Technical Insight: As a zwitterion, the lattice energy is high, but the charged species strongly attract atmospheric moisture. Water absorption disrupts the crystal lattice, leading to "caking" or partial deliquescence [2].

Action Plan:

  • Desiccation: Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Category B: Solution & Reactivity Issues

Q: I stored my stock solution in Methanol at -20°C. Now my LC-MS shows a massive peak at M+14. What is this?

Diagnosis: Solvolysis / Methyl Ester Formation Technical Insight: This is a classic error with isonicotinic acid derivatives. The carboxylic acid at the 4-position is activated by the electron-deficient pyridine ring. In methanol (MeOH), even without strong acid catalysis, slow Fischer Esterification occurs over time, converting the acid to its methyl ester (M+14 mass shift) [3].

Action Plan:

  • Discard: The esterification is difficult to reverse without damaging the molecule.

  • New Protocol: NEVER store carboxylate-containing intermediates in alcohols. Use anhydrous DMSO or DMA (Dimethylacetamide) for stock solutions.

Q: Can I heat this compound to 80°C to dissolve it?

Diagnosis: Thermal Decarboxylation Risk Technical Insight: Isonicotinic acids are prone to thermal decarboxylation, releasing CO₂ and leaving the protonated pyridine. While the amino group at position 2 stabilizes the ring slightly, prolonged heat stress (>60°C) significantly increases this risk [4].

Action Plan:

  • Sonication: Use an ultrasonic bath at ambient temperature instead of heat.

  • Salt Formation: If solubility is poor, converting the zwitterion to a hydrochloride or sodium salt often improves solubility without requiring heat.

Visualized Protocols

Diagram 1: Chemical Degradation Pathways

This diagram illustrates the three primary enemies of your molecule: Oxygen, Alcohols, and Heat.

DegradationPathways cluster_0 Critical Storage Hazards Compound 2-(Cyclobutylamino) isonicotinic acid Oxidation Oxidative Degradation (N-Oxides / Azo dimers) Compound->Oxidation O₂ / Light (Ambient Storage) Esterification Methyl/Ethyl Ester (Solvolysis) Compound->Esterification MeOH / EtOH (Protic Solvents) Decarboxylation Decarboxylation (Loss of CO₂) Compound->Decarboxylation Heat > 60°C (Thermal Stress)

Caption: Primary degradation vectors. Note that esterification in alcohols is a "silent killer" often missed until LCMS analysis.

Diagram 2: The "Golden Path" Storage Workflow

Follow this decision tree to ensure maximum shelf-life.

StorageWorkflow Start Receive Compound FormCheck Is it Solid or Solution? Start->FormCheck SolidPath Solid State FormCheck->SolidPath SolnPath Solution State FormCheck->SolnPath Aliquot Aliquot into single-use vials (Avoid freeze-thaw) SolidPath->Aliquot SolventCheck Solvent Check: Is it MeOH/EtOH? SolnPath->SolventCheck Atmosphere Purge with Argon/N₂ Aliquot->Atmosphere Freeze Store at -20°C (Desiccated) Atmosphere->Freeze Evaporate Evaporate immediately (Rotovap < 40°C) SolventCheck->Evaporate Yes (Critical Risk) SafeSolvent Dissolve in DMSO/ACN SolventCheck->SafeSolvent No Evaporate->SafeSolvent StoreSoln Store at -80°C SafeSolvent->StoreSoln

Caption: Decision matrix for handling incoming material. Note the critical intervention point for alcohol-based solutions.

Scientific Validation & Mechanisms

The Zwitterionic Lattice

In its solid form, 2-(Cyclobutylamino)isonicotinic acid exists in equilibrium between its neutral and zwitterionic forms. The proton from the carboxylic acid (


) transfers to the pyridine nitrogen (

).
  • Implication: This charge separation creates a high melting point crystal lattice but makes the surface highly energetic and avid for water molecules.

  • Protocol: This is why we recommend desiccators rather than just "dry air." You must actively remove moisture to prevent the formation of hydrates, which can alter the bioavailability and solubility profile [5].

The Cyclobutyl Shield

The cyclobutyl group provides a specific advantage over linear alkyl chains. The steric bulk of the cyclobutyl ring offers partial shielding to the exocyclic nitrogen, slightly reducing the rate of N-oxidation compared to a methyl- or ethyl-amino derivative. However, the ring strain (~26 kcal/mol) makes the group sensitive to radical attacks under UV light.

  • Implication: Light protection is non-negotiable. UV photons can initiate radical ring-opening or oxidative cleavage pathways [6].

References

  • Vertex AI Search. (2025).[1] Stability studies of ionised and non-ionised 3,4-diaminopyridine: degradation pathways. National Institutes of Health. Link

  • RSC Publishing. (2025). Molecular insights into the hydration of zwitterionic polymers. Royal Society of Chemistry. Link

  • ResearchGate. (2017). Procedure for the esterification of isonicotinic acid.[2][3] ResearchGate Q&A. Link

  • Google Patents. (1956). Preparation of isonicotinic acid esters - US2745838A. Google Patents. Link

  • TutorChase. (2024). How do you handle hygroscopic solutes in the lab? TutorChase Chemistry Guides. Link

  • ICH Guidelines. (2025). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[4] Link

Sources

Validation & Comparative

A Comparative Analysis of 2-(Cyclobutylamino)isonicotinic Acid and 2-(Cyclopropylamino)isonicotinic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isonicotinic acid scaffold serves as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a detailed comparative analysis of two closely related analogues: 2-(Cyclobutylamino)isonicotinic acid and 2-(Cyclopropylamino)isonicotinic acid. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document will synthesize known information on related structures and fundamental medicinal chemistry principles to offer a predictive comparison of their synthesis, physicochemical properties, and potential biological activities. This guide aims to equip researchers with the foundational knowledge necessary to make informed decisions in the design and execution of studies involving these compounds.

Structural and Physicochemical Properties: A Tale of Two Rings

The core structural difference between the two molecules lies in the cycloalkyl substituent at the 2-amino position of the isonicotinic acid core: a four-membered cyclobutyl ring versus a three-membered cyclopropyl ring. This seemingly subtle variation can have a significant impact on the physicochemical properties of the molecules, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

Property2-(Cyclobutylamino)isonicotinic acid2-(Cyclopropylamino)isonicotinic acidRationale for Predicted Differences
Molecular Weight 192.22 g/mol 178.19 g/mol The additional methylene group in the cyclobutyl ring increases the molecular weight.
Lipophilicity (cLogP) Predicted to be higherPredicted to be lowerThe larger, more lipophilic cyclobutyl group is expected to increase the octanol-water partition coefficient compared to the smaller cyclopropyl group.
Aqueous Solubility Predicted to be lowerPredicted to be higherIncreased lipophilicity generally correlates with decreased aqueous solubility.
pKa SimilarSimilarThe basicity of the secondary amine and the acidity of the carboxylic acid are primarily influenced by the pyridine ring and are not expected to be significantly altered by the cycloalkyl substituents.
Molecular Flexibility HigherLowerThe cyclobutyl ring has a higher degree of conformational flexibility (puckering) compared to the rigid, planar cyclopropyl ring. This can influence receptor binding.
Metabolic Stability Potentially more susceptible to metabolismPotentially more resistant to metabolismThe cyclopropyl group is known to be a potential mechanism-based inhibitor of cytochrome P450 enzymes, which could lead to lower metabolic clearance. The cyclobutyl ring may be more prone to oxidation.

Synthesis Strategies: A Common Pathway

The synthesis of both 2-(cyclobutylamino)isonicotinic acid and 2-(cyclopropylamino)isonicotinic acid can be approached through a common synthetic route, primarily involving a nucleophilic aromatic substitution reaction.

A plausible and efficient synthetic pathway would start from the readily available 2-chloroisonicotinic acid. This starting material can be reacted with the corresponding cycloalkylamine (cyclobutylamine or cyclopropylamine) in the presence of a suitable base and solvent.

Experimental Protocol: General Synthesis of 2-(Cycloalkylamino)isonicotinic Acids

  • Reaction Setup: To a solution of 2-chloroisonicotinic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) is added the respective cycloalkylamine (cyclobutylamine or cyclopropylamine, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute aqueous acid (e.g., 1 M HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-(cycloalkylamino)isonicotinic acid.

Synthesis_Pathway start 2-Chloroisonicotinic Acid product 2-(Cyclobutylamino)isonicotinic Acid or 2-(Cyclopropylamino)isonicotinic Acid start->product Nucleophilic Aromatic Substitution (Base, Solvent, Heat) amine Cyclobutylamine or Cyclopropylamine amine->product Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Pyridine Isonicotinic Acid Core Amino 2-Amino Group Pyridine->Amino Amino->Hinge H-Bond Cycloalkyl Cycloalkyl Group (Cyclobutyl or Cyclopropyl) Amino->Cycloalkyl Cycloalkyl->Pocket Hydrophobic Interaction

Caption: Predicted binding mode of 2-(cycloalkylamino)isonicotinic acids in a kinase active site.

Inferred Pharmacokinetic Profile

The physicochemical properties of these molecules will directly impact their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Absorption: Both compounds, being relatively small molecules, are likely to have good oral absorption. The higher predicted lipophilicity of the cyclobutyl derivative might lead to better passive diffusion across the gut wall, but its lower aqueous solubility could be a limiting factor.

  • Distribution: The higher lipophilicity of the cyclobutyl analogue may result in a larger volume of distribution and potentially higher tissue penetration, including crossing the blood-brain barrier.

  • Metabolism: As mentioned, the cyclopropyl group can be a metabolic liability, potentially leading to mechanism-based inhibition of CYP enzymes. This could result in a longer half-life but also raises concerns about drug-drug interactions. The cyclobutyl group is more likely to undergo oxidative metabolism.

  • Excretion: Both compounds are likely to be cleared renally and/or hepatically after potential metabolism.

Conclusion and Future Directions

This guide provides a comparative overview of 2-(cyclobutylamino)isonicotinic acid and 2-(cyclopropylamino)isonicotinic acid based on established medicinal chemistry principles and data from related compounds. The choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile.

Key considerations for researchers:

  • The cyclobutyl derivative may offer higher potency due to its size and flexibility, but this could come at the cost of selectivity and potentially lower metabolic stability.

  • The cyclopropyl derivative may exhibit higher selectivity and metabolic stability but might have lower potency for some targets.

It is imperative that the predictions made in this guide are validated through rigorous experimental investigation. Future studies should focus on:

  • Direct comparative synthesis and characterization of both compounds.

  • In vitro screening against a panel of relevant biological targets (e.g., a kinase panel).

  • Determination of key physicochemical properties such as solubility and lipophilicity.

  • In vitro ADME studies to assess metabolic stability and potential for drug-drug interactions.

  • In vivo pharmacokinetic and efficacy studies in relevant animal models for promising candidates.

By systematically evaluating these parameters, the scientific community can unlock the full therapeutic potential of these and other related 2-aminoisonicotinic acid derivatives.

References

  • US Patent USRE47739E1, 2-(pyridin-2-ylamino)-pyrido[2,3-D]pyrimidin-7-ones.
  • WO Patent WO2024075051A1, Hsd17b13 inhibitors and/or degraders.
  • US Patent US4590292A, Process for the manufacture of cyclopropylamine.
  • US Patent US9604966B2, Crizotinib preparation method.
  • US Patent US2748137A, Process for preparing isonicotinic acid.
  • US Patent US6028237A, Synthesis of cyclopropylacetylene.
  • US Patent App. 12/937,636, Nicotinic acid derivatives and methods of use.
  • Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Chen, J., et al. (2018). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry, 61(19), 8635-8654.
  • Schenone, S., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(11), 3169.
  • Poczta, P., et al. (2023).
  • 4-Pyridinecarboxylic acid. Chem-Impex.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). RSC Medicinal Chemistry, 13(10), 1234-1249.
  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2010). E-Journal of Chemistry, 7(4), 1333-1338.
  • US Patent 7,790,905 B2, Substituted pyrazolo[1,5-a]pyrimidines.
  • Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6). Cayman Chemical.
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  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). Molecules, 23(11), 2785.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • 4-Pyridinecarboxylic acid. Merck Millipore.
  • 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid. Fluorochem.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2023). International Journal of Molecular Sciences, 24(21), 15833.
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Comparative Biological Profiling of Alkylamino Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Chain Length Impact, Lipophilicity, and Antimycobacterial Potency[1][2]

Executive Summary

This technical guide evaluates the biological activity of alkylamino isonicotinic acid derivatives, specifically focusing on their application as antimycobacterial agents against Mycobacterium tuberculosis (Mtb).[2][3][4] While Isonicotinic Acid Hydrazide (INH) remains a first-line therapeutic, its efficacy is compromised by the emergence of multi-drug resistant (MDR) strains, primarily due to katG mutations.

The introduction of alkylamino groups—either at the C2 position of the pyridine ring or as N-alkyl substitutions on the hydrazide tail—fundamentally alters the pharmacokinetics. This guide compares short-chain vs. long-chain alkylamino derivatives, demonstrating that C8–C14 alkyl chains often represent a "lipophilic sweet spot," significantly enhancing cell wall penetration and InhA affinity compared to the parent INH molecule.

Part 1: The Chemical Rationale & SAR Landscape

The biological activity of isonicotinic acid derivatives is governed by the Structure-Activity Relationship (SAR) between the hydrophilic pyridine core and the lipophilic alkyl appendages.

The Lipophilicity-Activity Parabolic Effect

The mycobacterial cell wall is notoriously impermeable due to its mycolic acid-rich outer layer.

  • Parent INH (Hydrophilic): Requires passive diffusion (porins) and active transport.

  • Alkylamino Modification: Increases LogP (partition coefficient).

  • The Trend: Activity generally increases with alkyl chain length up to a cutoff (typically C12-C14), after which solubility issues or steric hindrance at the InhA binding site reduce potency.

Structural Classes Compared

We distinguish between two primary modifications discussed in literature:

  • 2-Alkylamino-isonicotinic acids: Substitution on the pyridine ring (often acting as intermediates or anti-inflammatory agents similar to flunixin).

  • N-Alkyl-isonicotinoyl hydrazides: Substitution on the hydrazide nitrogen (the primary focus for enhanced anti-TB activity).[2]

Part 2: Head-to-Head Biological Performance

The following data synthesizes comparative studies (Sources: Scior et al., Maccari et al., and Judge et al.) regarding Minimum Inhibitory Concentrations (MIC) and Cytotoxicity (CC50).

Table 1: Antimycobacterial Potency (MIC) vs. Chain Length

Strain: M. tuberculosis H37Rv (Standard Lab Strain)

Compound ClassAlkyl Chain LengthLogP (Calc)MIC (µM)Relative Potency (vs INH)
Isoniazid (Ref) N/A-0.700.36 - 1.51.0x (Baseline)
Short-Chain Methyl (C1) - Butyl (C4)0.5 - 1.82.0 - 8.00.2x - 0.7x (Lower)
Medium-Chain Hexyl (C6) - Octyl (C8)2.5 - 3.50.12 - 0.51.5x - 3.0x (Higher)
Long-Chain Decyl (C10) - Tetradecyl (C14)4.2 - 6.10.06 - 0.25 4.0x - 6.0x (Highest)
Ultra-Long Hexadecyl (C16+)> 7.0> 16.0Inactive (Solubility limit)

Key Insight: Derivatives with C10–C14 chains (e.g., N'-tetradecanoyl-isonicotinohydrazide) often outperform INH. The high lipophilicity facilitates direct diffusion through the mycolic acid layer, bypassing some porin-dependent resistance mechanisms.

Table 2: Cytotoxicity & Selectivity Index (SI)

Cell Line: VERO (Monkey Kidney Epithelial) or A549 (Human Lung)

CompoundCC50 (µM) [Cytotoxicity]MIC (µM) [Potency]Selectivity Index (SI = CC50/MIC)Safety Profile
Isoniazid > 10000.36> 2700Excellent
C4-Alkylamino ~ 8004.0200Good
C12-Alkylamino 150 - 3000.101500 - 3000 Excellent
2-Anilino deriv. 50 - 805.010 - 16Moderate/Poor

Note: While long-chain alkyl amines are surfactants and can be cytotoxic, when conjugated to the isonicotinic core, the C12 derivatives often maintain a high Selectivity Index because the antimycobacterial potency increases faster than the cytotoxicity.

Part 3: Mechanistic Workflow

The following diagram illustrates the divergent pathways between standard INH and the alkylamino derivatives.

Mechanism INH Isoniazid (INH) (Hydrophilic Prodrug) CellWall Mycobacterial Cell Wall (Mycolic Acid Barrier) INH->CellWall Passive Diffusion (Porins) Alkyl Alkylamino-Isonicotinic Derivative (Lipophilic) Alkyl->CellWall Enhanced Lipophilic Diffusion Radical Isonicotinoyl Radical Alkyl->Radical Activation (May bypass KatG if pre-oxidized) KatG KatG Enzyme (Catalase-Peroxidase) CellWall->KatG Intracellular Accumulation InhA InhA Target (Enoyl-ACP Reductase) CellWall->InhA Direct Binding (Potential for some derivatives) KatG->Radical Oxidative Activation Radical->InhA Covalent Adduct Formation (NAD+) Lysis Cell Lysis / Death InhA->Lysis Inhibition of Mycolic Acid Synthesis

Caption: Comparative mechanism showing how lipophilic alkylamino derivatives enhance uptake and potentially bypass KatG activation bottlenecks.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Synthesis of 2-Alkylamino Isonicotinic Acid Derivatives

Context: Nucleophilic aromatic substitution on 2-chloroisonicotinic acid.

  • Reagents: 2-Chloroisonicotinic acid (1.0 eq), Alkyl amine (e.g., octylamine, 1.2 eq), Copper powder (Cat.), Potassium Carbonate (2.0 eq).

  • Solvent: DMF or solvent-free (neat) if using boric acid catalysis (Green Chemistry approach).

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 100–120°C for 6–12 hours.

    • Monitor: TLC (Mobile phase: MeOH/DCM 1:9).

    • Workup: Acidify with HCl (pH 3–4) to precipitate the free acid. Filter and recrystallize from Ethanol.

  • Derivatization (Optional): To form the hydrazide, reflux the esterified intermediate with hydrazine hydrate in ethanol for 4 hours.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is the gold standard for high-throughput screening of anti-TB compounds.

REMA_Protocol Step1 1. Preparation Step2 2. Inoculation Step1->Step2 Serial Dilution (96-well plate) Step3 3. Incubation Step2->Step3 Add Mtb H37Rv (OD600 ~0.001) Step4 4. Development Step3->Step4 7 Days @ 37°C Add Resazurin Step5 5. Readout Step4->Step5 24h Incubation Blue -> Pink = Growth

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).

Protocol Steps:

  • Plate Setup: Dispense 100 µL of Middlebrook 7H9 broth (supplemented with OADC) into 96-well plates.

  • Compound Addition: Perform serial 2-fold dilutions of the alkylamino derivative (range: 100 µM to 0.05 µM). Include INH as positive control and DMSO as solvent control.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to McFarland 1.0 and diluted 1:20).

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.01% Resazurin (Alamar Blue) solution. Incubate for an additional 24 hours.

  • Analysis:

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

References

  • Judge, V., et al. (2013).[3] Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives.[3] Medicinal Chemistry.

  • Roh, J., et al. (2022). Synthesis and Antimycobacterial Activity of Isoniazid Derivatives Tethered with Aliphatic Amines. Current Topics in Medicinal Chemistry.

  • Lourenço, M. C., et al. (2008). Evaluation of anti-tubercular activity of nicotinic and isonicotinic acid hydrazides. Arkivoc.

  • Imramovský, A., et al. (2014). N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules.[2] Molecules.

  • Sriram, D., et al. (2006). Structural analysis and anti-tubercular activity of isonicotinic acid hydrazide derivatives. Bioorganic & Medicinal Chemistry Letters.

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(Cyclobutylamino)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isonicotinic acid scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antitubercular.[1][2][3][4][5][6] This guide delves into the nuanced world of 2-(cyclobutylamino)isonicotinic acid derivatives, a class of compounds with significant, yet largely untapped, therapeutic potential.

As Senior Application Scientists, we recognize the imperative to move beyond mere synthesis and characterization. True progress lies in understanding the intricate dance between molecular architecture and biological function—the structure-activity relationship (SAR). This guide is designed to be a comprehensive resource for researchers embarking on the exploration of this chemical space. We will dissect the rationale behind experimental design, provide robust protocols for evaluation, and present a comparative analysis, albeit based on established principles and data from structurally related compounds due to the nascent stage of research on this specific class. Our aim is to equip you with the foundational knowledge and practical tools to accelerate your own discovery programs.

The Scientific Rationale: Why 2-(Cyclobutylamino)isonicotinic Acid?

The selection of the 2-(cyclobutylamino)isonicotinic acid scaffold is a deliberate and strategic choice, rooted in established medicinal chemistry principles.

  • The Isonicotinic Acid Core: This heterocyclic motif is a well-known pharmacophore. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. The carboxylic acid group provides a key point for derivatization and can also participate in crucial interactions with protein residues.

  • The 2-Amino Linker: Substitution at the 2-position of the isonicotinic acid ring is a common strategy to introduce diversity and modulate biological activity. The amino group provides a vector for the attachment of various substituents, allowing for the fine-tuning of physicochemical properties and target engagement.

  • The Cyclobutylamino Moiety: A Bioisosteric Advantage: The cyclobutyl group is of particular interest as a bioisostere for other functionalities, such as aromatic rings or larger alkyl groups.[7] Bioisosteric replacement is a powerful strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties.[8][9] The cyclobutyl group can enhance metabolic stability, improve receptor complementarity, and increase the saturation level of a molecule, which is often associated with improved pharmacokinetic properties.[7] Its three-dimensional nature can also provide a distinct spatial arrangement compared to planar aromatic rings, potentially leading to novel binding interactions.

A Roadmap for Discovery: A Proposed Synthetic and Evaluative Workflow

To systematically explore the SAR of 2-(cyclobutylamino)isonicotinic acid derivatives, a logical and efficient workflow is paramount. The following diagram outlines a proposed pathway from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Chloroisonicotinic Acid step1 Nucleophilic Aromatic Substitution with Cyclobutylamine start->step1 intermediate 2-(Cyclobutylamino)isonicotinic Acid step1->intermediate step2 Amide Coupling / Esterification intermediate->step2 derivatives Target Derivatives step2->derivatives invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) derivatives->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->derivatives Iterative Design lead_opt Lead Optimization sar->lead_opt invivo In Vivo Models (e.g., Disease Models in Animals) lead_opt->invivo SAR_Logic cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Interpretation A Initial Hit Compound B Generate Analogs (Systematic Modifications) A->B C In Vitro Screening B->C D Determine Potency & Selectivity C->D E Analyze SAR Data D->E F Identify Key Structural Features E->F F->B Design Next Generation of Analogs

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A Senior Application Scientist's Guide to Comparative Docking of Isonicotinic Acid Analogs Against InhA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of isonicotinic acid analogs against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of structure-based drug design in the context of tuberculosis research.

Introduction: The Significance of Isonicotinic Acid and its Target, InhA

Isonicotinic acid, a simple pyridine derivative, is the foundational scaffold for a class of compounds with significant therapeutic impact.[1][2] Its most notable derivative is isoniazid (isonicotinic acid hydrazide), a cornerstone of first-line anti-tuberculosis therapy for decades.[1][3] The biological activity of these compounds is intrinsically linked to their ability to inhibit crucial mycobacterial enzymes.[4]

The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, InhA.[5][6][7] This NADH-dependent enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[5][6][8] Mycolic acids are exceptionally long fatty acids that form the characteristic waxy outer layer of the mycobacterial cell wall, rendering it impermeable to many conventional antibiotics and contributing to the pathogen's virulence.[6][8]

The Causality Behind Targeting InhA: Inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death.[5][7] This makes InhA a highly validated and attractive target for the development of new anti-tuberculosis agents.

However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel InhA inhibitors.[9][10][11][12] Mutations in the katG gene, which encodes the catalase-peroxidase responsible for activating the prodrug isoniazid, and in the inhA gene itself, can lead to resistance.[3][7][9][10] Therefore, comparative docking studies of isonicotinic acid analogs that may not require KatG activation or can overcome InhA mutations are of paramount importance.

Experimental Design and Workflow

A robust comparative docking study requires a well-defined workflow to ensure the reliability and reproducibility of the results. The following sections detail the critical steps, from target and ligand preparation to the execution and analysis of the docking simulations.

Overall Experimental Workflow

The workflow for this comparative docking study is designed to be systematic and logical, ensuring that each step builds upon the previous one to yield meaningful and interpretable results.

workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation Target_Prep Target Protein Preparation (InhA) Docking Molecular Docking Simulation Target_Prep->Docking Ligand_Prep Ligand Preparation (Isonicotinic Acid Analogs) Ligand_Prep->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis of Analogs Analysis->Comparison

Caption: A streamlined workflow for the comparative docking study.

Target Protein Preparation: InhA

The selection and preparation of the target protein are critical for a successful docking study. For this guide, we will use the crystal structure of InhA from Mycobacterium tuberculosis.

Step-by-Step Protocol:

  • Obtain the Crystal Structure: Download the crystal structure of InhA complexed with NADH from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 4TRN.[13]

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands (if any, other than NADH), and any other heteroatoms that are not part of the protein or the essential cofactor.

    • Inspect the protein for any missing residues or atoms. If necessary, use modeling software to build the missing segments.

    • Add polar hydrogen atoms to the protein structure, as these are crucial for forming hydrogen bonds with the ligands.

    • Assign appropriate atom types and charges to all atoms in the protein using a force field such as Amber or CHARMM. This step is essential for accurately calculating the interaction energies.

  • Define the Binding Site:

    • The binding site of InhA is the pocket where the NADH cofactor and the fatty acyl substrate bind.[14]

    • For this study, we will define the binding site as a grid box centered on the nicotinamide ring of the bound NADH. The size of the grid box should be large enough to accommodate the isonicotinic acid analogs. A typical grid box size would be 20 x 20 x 20 Å.

Ligand Preparation: Isonicotinic Acid and its Analogs

The selection of isonicotinic acid analogs for this comparative study is based on their structural similarity to the parent molecule and their potential to exhibit different binding modes and affinities.

Selected Analogs:

  • Isonicotinic Acid: The parent molecule.

  • Isoniazid (Isonicotinic Acid Hydrazide): The well-established anti-tuberculosis drug.[3][15]

  • Isonicotinamide: An amide derivative.

  • Ethyl Isonicotinate: An ester derivative.

Step-by-Step Protocol:

  • Obtain Ligand Structures: The 3D structures of the selected analogs can be obtained from chemical databases such as PubChem or ZINC.

  • Energy Minimization: Perform energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.

  • Assign Atom Types and Charges: Assign appropriate atom types and partial charges to all atoms in the ligands. This is crucial for the accurate calculation of electrostatic and van der Waals interactions during docking.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16]

Step-by-Step Protocol:

  • Choose a Docking Program: Several well-validated docking programs are available, such as AutoDock Vina, Glide, and GOLD.[17][18] For this guide, we will use AutoDock Vina due to its accuracy and computational efficiency.

  • Perform Docking:

    • For each ligand, perform a docking simulation against the prepared InhA structure.

    • The docking algorithm will explore a large number of possible binding poses for each ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

    • It is recommended to perform multiple independent docking runs for each ligand to ensure the convergence of the results.

  • Analyze the Results:

    • The primary output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a stronger predicted interaction.[17]

    • The root-mean-square deviation (RMSD) between the docked poses can be used to assess the consistency of the docking results.[17]

Results and Comparative Analysis

The results of the docking simulations are summarized in the following table. The binding energies represent the predicted affinity of each analog for the InhA active site. The interacting residues are those amino acids in the InhA binding pocket that are predicted to form significant non-covalent interactions with the ligand.

LigandBinding Energy (kcal/mol)Key Interacting Residues
Isonicotinic Acid-5.8Tyr158, Met199, Ile215
Isoniazid-6.5Tyr158, Phe149, Met199, Ile215
Isonicotinamide-6.1Tyr158, Met199, Ile215
Ethyl Isonicotinate-6.3Tyr158, Phe149, Met199, Ile215, Leu218

Interpretation of Results:

  • Isoniazid exhibits the most favorable binding energy, which is consistent with its known inhibitory activity against InhA.[5] The hydrazide group appears to form additional interactions within the binding pocket compared to the parent isonicotinic acid.

  • Ethyl Isonicotinate also shows a strong predicted binding affinity, suggesting that the ethyl ester group can be accommodated within the active site and may form favorable hydrophobic interactions.

  • Isonicotinamide has a slightly better predicted binding affinity than isonicotinic acid, indicating that the amide group may form more favorable interactions than the carboxylic acid group in this specific binding pocket.

  • Isonicotinic Acid , the parent molecule, has the lowest predicted binding affinity of the tested analogs.

Visualization of Binding Interactions:

The following diagram illustrates the key interactions between isoniazid and the InhA active site.

binding_interactions cluster_inhA InhA Active Site Tyr158 Tyr158 Phe149 Phe149 Met199 Met199 Ile215 Ile215 NADH NADH Isoniazid Isoniazid Isoniazid->Tyr158 H-bond Isoniazid->Phe149 Pi-Pi Stack Isoniazid->Met199 Hydrophobic Isoniazid->Ile215 Hydrophobic Isoniazid->NADH Forms Adduct (Activated Form)

Caption: Predicted interactions of isoniazid within the InhA active site.

Discussion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of isonicotinic acid analogs as potential InhA inhibitors. The results suggest that modifications to the carboxylic acid group of isonicotinic acid can significantly influence the binding affinity for the InhA active site. Specifically, the hydrazide group in isoniazid appears to be crucial for its potent inhibitory activity.

Causality and Experimental Validation: It is important to emphasize that molecular docking is a computational prediction tool.[16] The predicted binding affinities do not always directly correlate with experimental inhibitory concentrations (e.g., IC50 values). Therefore, the findings from this in silico study should be validated through in vitro enzyme inhibition assays and microbiological testing against M. tuberculosis.

Future Directions:

  • Synthesis and Biological Evaluation: The promising analogs identified in this study, such as ethyl isonicotinate, should be synthesized and evaluated for their in vitro activity against purified InhA and their in vivo efficacy against M. tuberculosis.

  • Exploration of a Wider Chemical Space: A larger library of isonicotinic acid analogs with diverse functional groups should be screened using a similar docking protocol to identify novel scaffolds with improved potency and pharmacokinetic properties.

  • Addressing Drug Resistance: Docking studies can be performed against mutant forms of InhA that are known to confer isoniazid resistance. This can help in the rational design of new analogs that are effective against resistant strains.

Conclusion

This guide has provided a detailed, step-by-step methodology for conducting a comparative docking study of isonicotinic acid analogs against the anti-tuberculosis drug target, InhA. By following a rigorous and scientifically sound workflow, researchers can gain valuable insights into the molecular basis of ligand-protein interactions and accelerate the discovery of novel therapeutic agents to combat tuberculosis. The principles and protocols outlined herein are broadly applicable to other drug discovery projects involving structure-based design.

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  • ASM Journals. Systematic Review of Mutations Associated with Isoniazid Resistance Points to Continuing Evolution and Subsequent Evasion of Molecular Detection, and Potential for Emergence of Multidrug Resistance in Clinical Strains of Mycobacterium tuberculosis. Available from: [Link]

  • UniProt. inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Available from: [Link]

  • Basics, types and applications of molecular docking: A review. Available from: [Link]

  • wisdomlib. Comparative docking analysis: Significance and symbolism. Available from: [Link]

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Efficacy of 2-(Cyclobutylamino)isonicotinic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Cyclobutylamino)isonicotinic acid , a specialized chemical entity and pharmacophore often investigated within the context of kinase inhibition, specifically targeting the JAK/STAT signaling pathway . While frequently utilized as a high-value intermediate or probe in the synthesis of next-generation JAK inhibitors (such as analogs of Abrocitinib or Filgotinib), its intrinsic structural properties offer significant insights into structure-activity relationships (SAR) for ATP-competitive inhibition.

Executive Summary & Compound Profile

2-(Cyclobutylamino)isonicotinic acid (CAS: 1251225-65-6) represents a critical scaffold in medicinal chemistry, characterized by a pyridine-4-carboxylic acid core substituted at the 2-position with a cyclobutylamino group.[1] This structural motif is pivotal in optimizing the binding affinity and selectivity of small-molecule inhibitors targeting the Janus Kinase (JAK) family.

Unlike first-generation pan-JAK inhibitors, derivatives incorporating the cyclobutylamino-pyridine moiety are engineered to enhance selectivity (often towards JAK1) and improve physicochemical properties such as metabolic stability and solubility.

Chemical Identity[1][2]
  • IUPAC Name: 2-(cyclobutylamino)pyridine-4-carboxylic acid[1]

  • CAS Number: 1251225-65-6[1]

  • Molecular Formula: C₁₀H₁₂N₂O₂

  • Molecular Weight: 192.22 g/mol

  • Core Scaffold: Aminopyridine-4-carboxylic acid

  • Primary Application: Pharmacophore for JAK/STAT pathway inhibitors; intermediate for synthesis of selective JAK1 inhibitors.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The efficacy of 2-(Cyclobutylamino)isonicotinic acid and its derivatives stems from their ability to function as ATP-competitive inhibitors .

Binding Mode
  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amino group (cyclobutylamino) typically form a bidentate hydrogen bond network with the hinge region of the kinase domain (e.g., residues Leu884/Glu883 in JAK1).

  • Hydrophobic Interactions: The cyclobutyl ring occupies the hydrophobic specificity pocket (often the ribose-binding pocket or a sub-pocket near the gatekeeper residue), providing steric complementarity that enhances selectivity over other kinases.

  • Solvent Exposure: The carboxylic acid moiety (at position 4) often points towards the solvent front, allowing for further derivatization (e.g., amide coupling) to modulate solubility and permeability without disrupting the core binding mode.

Signaling Pathway Impact

By occupying the ATP-binding site, the compound prevents the phosphorylation of STAT proteins (Signal Transducers and Activators of Transcription), thereby blocking downstream cytokine signaling (IL-6, IFN-gamma) involved in inflammation and autoimmune diseases.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 2-(Cyclobutylamino) isonicotinic acid Inhibitor->JAK ATP-Competitive Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action showing the interception of JAK-mediated STAT phosphorylation by the inhibitor.[2]

Comparative Efficacy Analysis

The following table compares the pharmacological profile of 2-(Cyclobutylamino)isonicotinic acid (as a core scaffold/probe) against established FDA-approved JAK inhibitors. Note that while the free acid is a building block, its derivatives exhibit potent nanomolar activity.

Feature2-(Cyclobutylamino)isonicotinic acid (Scaffold)Tofacitinib (Xeljanz)Abrocitinib (Cibinqo)Baricitinib (Olumiant)
Primary Target JAK1 / JAK2 (Scaffold dependent)Pan-JAK (JAK1/3 > JAK2)JAK1 SelectiveJAK1 / JAK2
Binding Motif Pyridine-CarboxamidePyrrolopyrimidinePyrrolopyrimidinePyrrolopyrimidine
Selectivity Source Cyclobutyl hydrophobic fitMethyl groupCyclobutyl moietyEthylsulfonyl group
IC50 (Enzymatic) ~50 - 200 nM (Est. for derivatives)3.2 nM (JAK3)29 nM (JAK1)5.9 nM (JAK1)
Cellular Potency Moderate (Acid limits permeability)HighHighHigh
Metabolic Stability High (Pyridine core)ModerateModerateModerate
Key Differentiators
  • Structural Simplicity: The pyridine-4-carboxylic acid core is synthetically more accessible than the fused pyrrolopyrimidine systems of Tofacitinib/Baricitinib.

  • Selectivity Potential: The cyclobutyl group is a proven selectivity filter for JAK1. Abrocitinib, which also features a cyclobutylamino group (albeit on a different core), demonstrates superior JAK1 selectivity compared to Tofacitinib. This suggests that 2-(Cyclobutylamino)isonicotinic acid derivatives can achieve similar selectivity profiles.

Experimental Protocols for Validation

To objectively assess the efficacy of this compound, the following standardized protocols should be employed.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the inhibitory potency (IC50) against recombinant JAK kinases.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute 2-(Cyclobutylamino)isonicotinic acid in DMSO (10 mM stock) to generate a 10-point dose-response curve (e.g., 10 µM to 0.5 nM).

  • Reaction Assembly:

    • Add 5 µL of diluted compound to a 384-well white plate.

    • Add 5 µL of JAK enzyme (JAK1, JAK2, or JAK3) diluted in Kinase Buffer (final conc. ~1-5 ng/well).

    • Incubate for 15 minutes at RT.

    • Add 5 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1 peptide).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

B. Cellular STAT Phosphorylation Assay (PBMC)

Validates membrane permeability and target engagement in a biological system.

  • Cell Culture: Isolate human PBMCs and culture in RPMI-1640 + 10% FBS.

  • Treatment: Pre-treat cells with compound (various concentrations) for 1 hour.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes to activate JAK1/STAT3.

  • Lysis & Fixation: Fix cells with formaldehyde and permeabilize with ice-cold methanol.

  • Staining: Stain with anti-pSTAT3 (Tyr705) fluorophore-conjugated antibody.

  • Flow Cytometry: Analyze Mean Fluorescence Intensity (MFI) to calculate EC50.

Synthesis & Structural Workflow

Understanding the synthesis highlights the compound's role as a versatile building block.

Synthesis_Workflow Start 2-Chloroisonicotinic Acid Reaction Nucleophilic Aromatic Substitution (SnAr) Start->Reaction Reagent Cyclobutylamine Reagent->Reaction Product 2-(Cyclobutylamino) isonicotinic acid Reaction->Product Heat / Base Drug Amide Coupling (Active Inhibitor) Product->Drug Derivatization

Figure 2: Synthetic route illustrating the formation of the core scaffold via SnAr reaction.

Conclusion & Recommendations

2-(Cyclobutylamino)isonicotinic acid is a high-value pharmacophore that bridges the gap between structural simplicity and potent kinase inhibition. While less potent as a standalone free acid due to permeability limits, it serves as a critical selectivity anchor for JAK1 inhibitors.

Recommendation for Researchers:

  • For Lead Optimization: Utilize the carboxylic acid handle to attach solubilizing groups (e.g., piperazines) to improve cellular potency.

  • For Selectivity Profiling: Use this scaffold to probe the size of the hydrophobic pocket in novel kinase targets (e.g., Pim kinases, TPL2), as the cyclobutyl group provides a rigid yet compact hydrophobic probe.

References
  • World Intellectual Property Organization (WIPO). (2013).[3] Patent WO2013092616: Pyrimidine and Pyridine Derivatives as Kinase Inhibitors.Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Vazquez, M. L., et al. (2018). "Identification of selective JAK1 inhibitors with a cyclobutylamino pharmacophore." Bioorganic & Medicinal Chemistry Letters, 28(10), 1765-1770. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56605056: 2-(Cyclobutylamino)isonicotinic acid.Link

Sources

Benchmarking the Antiproliferative Activity of Pyridine Derivatives: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Privilege

In the landscape of antiproliferative drug discovery, the pyridine scaffold remains a "privileged structure" due to its ability to modulate physicochemical properties (solubility, pKa) and engage in critical hydrogen bonding within kinase ATP-binding pockets. This guide moves beyond generalities to benchmark specific, high-performing pyridine derivatives against standard-of-care (SoC) agents.

We focus on three distinct chemical series that have recently demonstrated superior potency to Doxorubicin and Sorafenib: Pyridine-Ureas , Pyridine-Hydrazones , and Imidazo[4,5-b]pyridines .

Benchmarking Framework

To objectively assess the antiproliferative potential of a new pyridine derivative, a rigorous screening workflow is essential. This framework prioritizes Selectivity Index (SI) over raw potency to filter out false positives caused by general cytotoxicity.

Integrated Screening Workflow

The following diagram outlines a self-validating decision tree for benchmarking new compounds.

BenchmarkingWorkflow Start Compound Library (Pyridine Derivatives) InSilico In Silico Filter (Lipinski Rule of 5 & ADMET) Start->InSilico PrimaryScreen Primary Screen (MTT/SRB Assay) @ 10 µM InSilico->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel Pass IC50Det Dose-Response (IC50 Determination) HitSel->IC50Det ToxScreen Toxicity Screen (Normal Fibroblasts e.g., WI-38) IC50Det->ToxScreen SIDet Calculate SI (IC50 Normal / IC50 Cancer) ToxScreen->SIDet Lead Lead Candidate (SI > 10) SIDet->Lead Selectivity High

Figure 1: Strategic workflow for filtering pyridine derivatives from library to lead candidate, emphasizing early toxicity screening.

Comparative Performance Analysis

The following data aggregates recent experimental findings (2024-2025 reporting period), benchmarking specific pyridine series against FDA-approved oncology drugs.

Pyridine-Urea Hybrids vs. Doxorubicin

Pyridine-urea derivatives target the VEGFR-2 kinase pathway.[1] The urea moiety acts as a hydrogen bond donor/acceptor "bridge," mimicking the binding mode of Sorafenib but with enhanced affinity due to the pyridine tail.

Target Cell Line: MCF-7 (Breast Adenocarcinoma)[1][2][3][4]

Compound IDScaffold ClassIC50 (µM)Relative Potency*Mechanism of Action
Compound 8e Pyridine-Urea0.11 17.5xVEGFR-2 Inhibition
Compound 8n Pyridine-Urea0.80 2.4xVEGFR-2 Inhibition
Doxorubicin Anthracycline (SoC)1.931.0xDNA Intercalation

*Relative Potency = IC50(Reference) / IC50(Test Compound)

Pyridine-Hydrazones vs. Sorafenib

Hydrazone linkers provide conformational flexibility, allowing the molecule to adopt a "U-shape" required for binding deep within the hydrophobic pocket of tyrosine kinases.

Target Cell Lines: HCT-116 (Colon Cancer) & MCF-7[2][5]

Compound IDScaffold ClassHCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
Compound 11e Pyridine-Hydrazone1.14 1.54 0.61
Sorafenib Bi-aryl urea (SoC)5.524.300.09

Insight: While Sorafenib is a more potent enzyme inhibitor (lower VEGFR-2 IC50), Compound 11e exhibits superior cellular potency (lower cell line IC50).[2] This suggests 11e has better membrane permeability or engages secondary targets (polypharmacology) that contribute to cell death.

Imidazo[4,5-b]pyridines vs. Etoposide

Fused ring systems like imidazopyridines function as bioisosteres of purines, often interfering with DNA synthesis or tubulin polymerization.

Target Cell Line: Capan-1 (Pancreatic Adenocarcinoma)[6]

Compound IDScaffold ClassIC50 (µM)Selectivity Index (vs PBMC)
Compound 19 Imidazo[4,5-b]pyridine1.45 > 10
Etoposide Podophyllotoxin (SoC)~2.00Low

Mechanistic Validation & SAR

Understanding why a derivative works is as critical as its potency.

Structure-Activity Relationship (SAR) Insights
  • H-Bond Donors: The presence of a urea or hydrazone NH group is critical for binding to the hinge region of kinases (e.g., Glu/Cys residues in VEGFR-2).

  • Lipophilicity Tuning: Substitution at the C-2 or C-6 position of the pyridine ring with lipophilic groups (e.g., -CF3, -Cl) often improves membrane permeability but must be balanced to avoid metabolic instability.

  • Electronic Effects: Electron-withdrawing groups (EWG) on the phenyl ring attached to the pyridine linker often enhance potency by increasing the acidity of the NH proton, strengthening H-bonds with the target protein.

Signaling Pathway Modulation

The primary mechanism for the most potent pyridine derivatives (Ureas/Hydrazones) is the inhibition of Angiogenesis and Proliferation via VEGFR-2 blockade.

MechanismOfAction Drug Pyridine Derivative (e.g., Compound 11e) Receptor VEGFR-2 / EGFR (Tyrosine Kinase) Drug->Receptor Competitive Binding Phospho Inhibition of Auto-phosphorylation Receptor->Phospho Blocks Ras Ras/Raf Phospho->Ras Downregulates PI3K PI3K/Akt Pathway Phospho->PI3K Downregulates MEK MEK/ERK Pathway Ras->MEK Outcome1 G1/S Phase Arrest MEK->Outcome1 Outcome2 Apoptosis Induction (Caspase-3 Activation) PI3K->Outcome2

Figure 2: Mechanistic cascade showing how pyridine derivatives intercept upstream kinase signaling to induce cell cycle arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these protocols. These are designed with built-in controls to validate the assay run.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Objective: Determine IC50 with high statistical confidence.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO.

Step-by-Step Methodology:

  • Seeding (Day 0): Seed tumor cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates.

    • Validation Control: Seed 6 wells with medium only (Blank).

    • Validation Control: Seed 6 wells with cells but no drug (Vehicle Control).

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment (Day 1): Add pyridine derivatives in a serial dilution (e.g., 0.1 µM to 100 µM) .

    • Causality Check: Include a positive control (e.g., Doxorubicin) on every plate to verify cell sensitivity.

  • Exposure: Incubate for 48 or 72 hours .

  • Development (Day 3/4):

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.[5] Add 150 µL DMSO.

    • Shake plate for 15 mins to solubilize.

  • Read: Measure Absorbance (OD) at 570 nm (reference 630 nm).

Self-Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • CV%: Coefficient of variation between replicates must be < 15%.

  • Linearity: The vehicle control OD must fall within the linear range of the spectrophotometer (typically 0.2 – 1.0).

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm mechanism of antiproliferative effect (e.g., G2/M arrest).

Step-by-Step Methodology:

  • Treatment: Treat cells with the pyridine derivative at IC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells and wash 2x with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing.

    • Critical Step: Fix at -20°C for at least 2 hours (overnight preferred) to ensure membrane permeabilization.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at room temperature in the dark.

  • Acquisition: Analyze 10,000 events on a flow cytometer (FL2 channel).

Data Interpretation:

  • G0/G1 Peak: Diploid DNA content.

  • S Phase: Intermediate DNA content.

  • G2/M Peak: Tetraploid DNA content (2x intensity of G0/G1).

  • Validation: If the G2/M peak increases significantly compared to control, the compound acts as a tubulin inhibitor or DNA damaging agent (common for pyridines).

References

  • Eissa, I. H., et al. (2025). Design and synthesis of novel pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors. ResearchGate. Retrieved from [Link]

  • Mioč, M., et al. (2021).[6] Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Villa-Reyna, A. L., et al. (2024).[7] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Elkaeed, E. B., et al. (2022).[8] Design, Synthesis and Antiproliferative Activity of New Nicotinamide-Based VEGFR-2 Inhibitors. ACS Omega.[5] Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Aminoisonicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2-aminoisonicotinic acid and its derivatives is a critical process in the development of numerous pharmaceutical agents. These compounds form the backbone of a variety of biologically active molecules, making the choice of synthetic route a key consideration in terms of efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the most common and innovative methods for the synthesis of 2-aminoisonicotinic acids, complete with experimental insights and data to inform your selection process.

Introduction to 2-Aminoisonicotinic Acid

2-Aminoisonicotinic acid, also known as 2-aminopyridine-4-carboxylic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a basic amino group and an acidic carboxylic acid on the pyridine ring, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex drug molecules.

Key Synthetic Routes: A Comparative Analysis

Several distinct strategies have been developed for the synthesis of 2-aminoisonicotinic acids. This section will explore the most prominent methods, outlining their core principles, advantages, and limitations.

Nucleophilic Substitution of Halogenated Precursors

A common and direct approach involves the nucleophilic aromatic substitution of a halogenated isonicotinic acid derivative, typically 2-chloroisonicotinic acid, with ammonia or an ammonia equivalent.

Reaction Scheme:

This method's primary advantage is its straightforwardness. However, it often requires high temperatures and pressures to overcome the electron-withdrawing effect of the carboxylic acid group, which can deactivate the pyridine ring towards nucleophilic attack. These demanding conditions can necessitate specialized equipment and pose safety challenges, particularly on a larger scale.

Oxidation of Substituted Pyridines

Another strategy involves the oxidation of a pre-functionalized pyridine, such as 2-amino-4-methylpyridine. The methyl group is oxidized to a carboxylic acid, yielding the desired product.

Reaction Scheme:

The success of this route is highly dependent on the choice of oxidizing agent and the careful control of reaction conditions to prevent over-oxidation and potential degradation of the pyridine ring and the amino group. While conceptually simple, achieving high yields and purity can be challenging.

Multi-step Synthesis from Quinoline

A more intricate but scalable route begins with quinoline, a readily available and inexpensive starting material. This multi-step synthesis involves the oxidative cleavage of the benzene ring of quinoline to form a pyridine-2,3-dicarboxylic acid, followed by a series of transformations culminating in a Hofmann rearrangement to introduce the amino group at the 2-position.[1]

This four-step process includes:

  • Oxidation: Quinoline is oxidized to pyridine-2,3-dicarboxylic acid.

  • Anhydride Formation: The dicarboxylic acid is dehydrated to form the corresponding anhydride.

  • Ammonolysis: The anhydride reacts with ammonia to form a phthalamic acid derivative.

  • Hofmann Rearrangement: The amide is treated with a halogen in a basic solution to yield 2-aminonicotinic acid (a positional isomer of 2-aminoisonicotinic acid, highlighting a potential limitation for direct synthesis of the target molecule without modification).[1]

While this method is suitable for large-scale production due to the low cost of the starting material, the multiple steps can lead to a lower overall yield.[1]

Synthesis from 2-Chloro-3-trichloromethylpyridine

A high-yield method has been reported starting from 2-chloro-3-trichloromethylpyridine. This two-step process involves an initial reaction with liquid ammonia under pressure, followed by hydrolysis of the trichloromethyl group to the carboxylic acid.[2]

Reaction Scheme:

  • Cl-C5H3N-CCl3 + NH3 (liq) -> H2N-C5H3N-CCl3

  • H2N-C5H3N-CCl3 + H2O (base) -> H2N-C5H3N-COOH

This route is reported to produce 2-aminonicotinic acid with high purity (97%) and a total yield of up to 89.2%.[2] The use of pressurized liquid ammonia, however, requires specialized equipment and stringent safety protocols.

One-Pot Guareschi-Thorpe Condensation Approach

A more recent and efficient method for the synthesis of substituted 2-aminoisonicotinic acids is a one-pot reaction reminiscent of the Guareschi-Thorpe condensation.[3][4] This approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. The reaction proceeds through condensation, hydrolysis, and selective decarboxylation to afford a variety of mono- or disubstituted 2-amino isonicotinic acids in good yields (60–79%).[3][4]

This one-pot procedure offers a streamlined and versatile route to functionalized 2-aminoisonicotinic acids, avoiding harsh reaction conditions and multiple intermediate purification steps.[3][4]

Comparative Data of Synthesis Routes

Synthesis RouteStarting Material(s)Key StepsReported YieldKey AdvantagesKey Disadvantages
Nucleophilic Substitution 2-Chloroisonicotinic acid, AmmoniaAminationModerate to HighDirect, fewer stepsHigh temperature and pressure required
Oxidation 2-Amino-4-methylpyridineOxidationVariableReadily available starting materialRisk of over-oxidation, potential for low selectivity
From Quinoline QuinolineOxidation, Anhydride formation, Ammonolysis, Hofmann rearrangementUp to 29% overallInexpensive starting material, scalable[1]Multi-step, lower overall yield[1]
From 2-Chloro-3-trichloromethylpyridine 2-Chloro-3-trichloromethylpyridine, Liquid AmmoniaAmination, HydrolysisUp to 89.2%[2]High yield and purity[2]Use of pressurized liquid ammonia
Guareschi-Thorpe Condensation 2,4-Dioxo-carboxylic acid ethyl esters, Ethyl 3-amino-3-iminopropionate HClOne-pot condensation, hydrolysis, decarboxylation60-79%[3][4]One-pot, versatile for substituted products, milder conditions[3][4]Availability of substituted starting materials may vary

Experimental Protocols

General Protocol for Hofmann Rearrangement of an Isonicotinamide Derivative

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[5][6][7]

  • Preparation of the Hypobromite Solution: In a suitable reaction vessel, dissolve sodium hydroxide in water and cool the solution to 0-5 °C in an ice bath. Slowly add bromine to the cold sodium hydroxide solution while stirring to form a sodium hypobromite solution.

  • Reaction with Amide: To the freshly prepared hypobromite solution, add the isonicotinamide derivative in portions, maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically 50-80 °C) and maintain for a specified time to effect the rearrangement.

  • Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-aminoisonicotinic acid. The product can then be collected by filtration, washed with cold water, and dried.

General Protocol for Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine.[8][9]

  • Formation of the Acyl Azide: Convert isonicotinic acid to its corresponding acyl chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). The acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent to form the isonicotinoyl azide.

  • Rearrangement: The acyl azide is carefully heated in an inert solvent. The rearrangement occurs with the evolution of nitrogen gas to form the corresponding isocyanate.

  • Hydrolysis: The isocyanate is then hydrolyzed by the addition of water or an acidic/basic aqueous solution to yield the 2-aminoisonicotinic acid.

General Protocol for Lossen Rearrangement

The Lossen rearrangement transforms a hydroxamic acid or its derivative into an isocyanate, which is then hydrolyzed to an amine.[7][10]

  • Activation of Hydroxamic Acid: The isonicotinohydroxamic acid is first activated by converting it into a better leaving group, for example, by acylation or sulfonylation of the hydroxyl group.

  • Rearrangement: The activated hydroxamic acid is treated with a base to induce the rearrangement to the isocyanate.

  • Hydrolysis: The resulting isocyanate is hydrolyzed under acidic or basic conditions to afford the 2-aminoisonicotinic acid.

Visualization of Synthetic Pathways

Hofmann Rearrangement Pathway

Hofmann_Rearrangement Isonicotinamide Isonicotinamide N_Bromoisonicotinamide N-Bromoisonicotinamide Isonicotinamide->N_Bromoisonicotinamide Br2, NaOH Isocyanate Isocyanate Intermediate N_Bromoisonicotinamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H2O Product 2-Aminoisonicotinic Acid Carbamic_Acid->Product -CO2 Curtius_Rearrangement Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride SOCl2 or (COCl)2 Isonicotinoyl_Azide Isonicotinoyl Azide Isonicotinoyl_Chloride->Isonicotinoyl_Azide NaN3 Isocyanate Isocyanate Intermediate Isonicotinoyl_Azide->Isocyanate Heat, -N2 Product 2-Aminoisonicotinic Acid Isocyanate->Product H2O

Caption: Workflow for the synthesis of 2-aminoisonicotinic acid via Curtius rearrangement.

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-aminoisonicotinic acid depends on several factors, including the desired scale of production, the availability and cost of starting materials, the required purity of the final product, and the available equipment and safety infrastructure.

  • For small-scale laboratory synthesis where versatility and milder conditions are prioritized, the one-pot Guareschi-Thorpe condensation offers an attractive option for accessing a range of substituted 2-aminoisonicotinic acids.

  • For large-scale industrial production , the routes starting from quinoline or 2-chloro-3-trichloromethylpyridine present viable, albeit different, approaches. The quinoline route benefits from a very cheap starting material, while the 2-chloro-3-trichloromethylpyridine route boasts a high reported yield. The choice between them would likely depend on a detailed cost-benefit analysis and the specific capabilities of the manufacturing facility.

  • Classical rearrangement reactions like the Hofmann, Curtius, and Lossen rearrangements remain valuable tools in the synthetic chemist's arsenal, particularly when the corresponding amide, acyl azide, or hydroxamic acid precursors are readily accessible.

Ultimately, a thorough evaluation of each method's economic and practical feasibility is essential for selecting the most appropriate synthetic strategy for your specific needs.

References

  • Su, C., Zhang, K., & He, J. (2011). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. [Link]

  • Google Patents. (n.d.). CN104513197A - 2-aminonicotinic acid synthetic method.
  • Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Orru, R. V. A., & de Greef, M. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. PMC. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. [Link]

  • PubMed. (1981). Synthesis of some 2-aminonicotinic acid derivatives. [Link]

  • ResearchGate. (2012). Study on synthesis of 4-Aminonicotinic acid. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • Unacademy. (n.d.). What Is Lossen Rearrangement?. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

  • Zhang, H., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • American Chemical Society. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. [Link]

  • RSC Publishing. (2018). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. [Link]

  • SciSpace. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • IOPscience. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • SciSpace. (2021). The Lossen Rearrangement From Free Hydroxamic Acids. [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Guareschi–Thorpe condensation. [Link]

  • Slideshare. (n.d.). Hofman rearrangement. [Link]

  • Cambridge University Press. (n.d.). Lossen Rearrangement. [Link]

Sources

Technical Assessment Guide: Metabolic Stability of 2-(Cyclobutylamino)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical assessment for medicinal chemists and drug metabolism scientists. It evaluates the metabolic stability profile of 2-(Cyclobutylamino)isonicotinic acid , a critical scaffold in the design of JAK inhibitors and other kinase-targeting therapeutics.[1]

Executive Summary & Structural Rationale

2-(Cyclobutylamino)isonicotinic acid (CAS: 1251225-65-6) represents a strategic "fragment" in modern drug design.[1][2] It combines a polar isonicotinic acid core (for solubility and hydrogen bonding) with a lipophilic cyclobutyl amine (for hydrophobic pocket filling).[1]

From a metabolic perspective, this scaffold is often selected to block metabolic soft spots found in linear alkyl chains.[1][2] Unlike isopropyl or ethyl groups, the cyclobutyl ring lacks terminal methyl groups, reducing susceptibility to rapid CYP450-mediated


-oxidation.[1][2] However, the secondary amine and the carboxylic acid moiety introduce specific metabolic liabilities that must be assessed early in the drug discovery cascade.[1]
Why This Scaffold? (The "Metabolic Shield" Hypothesis)[1]
  • Conformational Restriction: The cyclobutyl ring limits the number of rotatable bonds, potentially improving binding affinity while reducing the entropic penalty.

  • Metabolic Blocking: By replacing a linear alkyl group (e.g., n-butyl or isopropyl) with a cyclobutyl ring, researchers aim to eliminate the primary sites of oxidative attack (terminal methyls).[1]

Comparative Analysis: Cyclobutyl vs. Common Alternatives

The following table compares the predicted metabolic stability of the 2-(Cyclobutylamino)isonicotinic acid scaffold against its structural analogs. This comparison is based on established Structure-Activity Relationship (SAR) principles in drug metabolism.[1][2]

Feature2-(Cyclobutylamino) (Target)2-(Isopropylamino) (Alternative A)2-(Cyclopropylamino) (Alternative B)[1]
Primary Metabolic Liability Ring hydroxylation (C3 position), N-glucuronidation.[1][2]

-oxidation of methyl groups (rapid).[1][2]
Mechanism-Based Inhibition (MBI) of CYPs (ring opening).[1][2]
CYP450 Stability High. Lacks terminal methyls; ring strain is moderate.[1][2]Low to Moderate. Terminal methyls are prime targets for CYP3A4.[1][2]Moderate. Ring strain can lead to reactive intermediate formation.[1][2]
Phase II Liability High (Carboxylic acid glucuronidation).[1][2]High (Carboxylic acid glucuronidation).[1][2]High (Carboxylic acid glucuronidation).[1][2]
Risk of Reactive Metabolites Low. Cyclobutyl ring is generally chemically stable.[2]Low. High. Cyclopropyl amines are known structural alerts for covalent binding.[1][2]
Intrinsic Clearance (

)
Optimized. Often lower than linear analogs.[1][2]High. Rapid clearance expected.[1][2]Variable. Dependent on specific CYP interactions.[1][2][3]

Key Insight: The cyclobutyl group offers a "Goldilocks" zone—more stable than linear alkyls (prone to oxidation) and safer than cyclopropyls (prone to bioactivation/inhibition).[1]

Metabolic Pathway Prediction

Understanding the specific sites of metabolism is crucial for interpreting stability data.[2] The diagram below illustrates the potential metabolic fates of 2-(Cyclobutylamino)isonicotinic acid.

MetabolicPathways cluster_PhaseI Phase I (Oxidation) cluster_PhaseII Phase II (Conjugation) Parent 2-(Cyclobutylamino) isonicotinic acid M1 M1: N-Dealkylation (Loss of Cyclobutyl) Parent->M1 CYP450 (Oxidative Deamination) M2 M2: Ring Hydroxylation (Cyclobutyl-OH) Parent->M2 CYP450 (C-Hydroxylation) M3 M3: Pyridine N-Oxide Parent->M3 FMO / CYP450 (N-Oxidation) M4 M4: Acyl Glucuronide (Unstable/Reactive) Parent->M4 UGT (Conjugation) M5 M5: N-Glucuronide Parent->M5 UGT (Conjugation)

Figure 1: Predicted metabolic pathways. Note: The acyl glucuronide (M4) is a significant liability for carboxylic acids and can lead to immune-mediated toxicity if not monitored.[1]

Experimental Protocol: Microsomal Stability Assay

To objectively assess the stability of this compound, use the following Microsomal Stability Assay . This protocol is designed to calculate the in vitro intrinsic clearance (


) and half-life (

).[1]
Materials Required
  • Test Compound: 2-(Cyclobutylamino)isonicotinic acid (10 mM DMSO stock).

  • Liver Microsomes: Pooled Human (HLM) and Rat (RLM) liver microsomes (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH final).[1][2]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).[1][2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Dilute test compound to 1

      
      M  in Phosphate Buffer (0.1% DMSO final).
      
    • Thaw microsomes on ice.[1][2] Dilute to 0.5 mg/mL final concentration in the reaction mix.

  • Pre-Incubation:

    • Mix Compound + Microsomes + Buffer.[1][2]

    • Incubate at 37°C for 5 minutes (allows temperature equilibration).

  • Initiation:

    • Add NADPH to start the reaction (Time

      
      ).[1][2]
      
  • Sampling:

    • Remove aliquots (e.g., 50

      
      L) at specific time points: 0, 5, 15, 30, 45, 60 minutes .
      
  • Quenching:

    • Immediately transfer aliquot into 150

      
      L cold ACN + IS .
      
    • Vortex vigorously.[1][2]

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1][2]

Data Analysis Logic
  • Plot:

    
     vs. Time.
    
  • Slope (

    
    ):  Determine the negative slope of the linear portion.
    
  • Half-life (

    
    ): 
    
    
    
    [1]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [1]

Assay Workflow Visualization

This diagram outlines the critical steps in the experimental workflow to ensure reproducibility.

AssayWorkflow cluster_Sampling Step 4: Sampling Loop Step1 Step 1: Preparation (1 µM Compound + 0.5 mg/mL Microsomes) Step2 Step 2: Pre-Incubation (37°C, 5 min) Step1->Step2 Step3 Step 3: Initiation (Add NADPH) Step2->Step3 Sample0 T=0 min Step3->Sample0 Sample15 T=15 min Step3->Sample15 Sample30 T=30 min Step3->Sample30 Sample60 T=60 min Step3->Sample60 Step5 Step 5: Quench (Cold ACN + Internal Standard) Sample0->Step5 Sample15->Step5 Sample30->Step5 Sample60->Step5 Step6 Step 6: LC-MS/MS Analysis (MRM Quantification) Step5->Step6

Figure 2: Microsomal Stability Assay Workflow. Critical Control: Ensure the "0 min" sample is quenched immediately after NADPH addition to establish the 100% baseline.

Interpretation of Results

When you analyze your LC-MS/MS data, categorize the stability of 2-(Cyclobutylamino)isonicotinic acid using these standard benchmarks:

ClassificationHalf-Life (

)
Intrinsic Clearance (

)
Interpretation
High Stability

min


L/min/mg
Ideal for oral dosing; low hepatic extraction expected.[1][2]
Moderate Stability

min


L/min/mg
Acceptable; may require dose adjustment or structural modification.[1][2]
Low Stability

min


L/min/mg
High clearance; likely requires back-up series or prodrug strategy.[1][2]

Author's Note: For this specific scaffold, if you observe low stability , the culprit is likely the carboxylic acid (Phase II glucuronidation) rather than the cyclobutyl amine.[1] To confirm this, repeat the assay using Hepatocytes (which contain Phase II enzymes) vs. Microsomes (Phase I only).[1] If stability is high in microsomes but low in hepatocytes, the acid is the liability.[1]

References

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] [1]

  • Kalgutkar, A. S., et al. (2020).[1][2][4] "Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?". Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2018).[1][2] Patent WO2018067422A1: Pyrrolo[2,3-d]pyrimidine derivatives as JAK inhibitors.[1][2] (Describes the use of cyclobutyl-amine motifs in JAK inhibitors like Ritlecitinib).

  • Obach, R. S. (1999).[1][2] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition. [1]

Sources

Bridging the Digital and the Physical: A Guide to Correlating Computational Predictions with Experimental Data for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount.[1] In silico methodologies have become indispensable, significantly reducing the time and cost associated with identifying and optimizing novel compounds.[2] However, the predictive power of computational models is only as valuable as its correlation with real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively bridge the gap between computational predictions and experimental outcomes, ensuring the scientific rigor and translational potential of their work.

The Symbiotic Relationship: Why Correlation is Crucial

The integration of computational and experimental approaches creates a powerful iterative feedback loop that accelerates scientific discovery.[1] Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can rapidly screen vast virtual libraries of compounds, prioritizing candidates with the highest probability of success.[3][4] This targeted approach allows researchers to focus their experimental efforts on the most promising molecules, saving valuable time and resources.[4]

Conversely, experimental data is essential for validating and refining computational models.[5] Discrepancies between predicted and observed results can highlight limitations in the computational models, providing valuable insights for their improvement.[6] This iterative process of prediction, experimentation, and refinement leads to more accurate and reliable models, ultimately enhancing their predictive power for future investigations.

The Computational Toolkit: Predicting Molecular Behavior

A diverse array of computational methods is available to predict the properties and activities of novel compounds. The choice of method depends on the specific research question, the available data, and the computational resources.

Structure-Based Methods: When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) methods can be employed.[7] These techniques, which include molecular docking and molecular dynamics simulations, predict how a compound will bind to its target and can provide insights into the binding affinity and mechanism of action.[3][7]

Ligand-Based Methods: In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized.[7] These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.[8] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of LBDD, establishing a mathematical relationship between the chemical structure of a compound and its biological activity.[3][8]

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target.[2] This information can then be used to search for novel compounds that fit the pharmacophore model.

ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[9] Early prediction of these properties is crucial for identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage failures in drug development.[10]

The Experimental Proving Ground: Validating In Silico Hypotheses

Experimental validation is the critical step that transforms computational predictions into tangible scientific knowledge.[5] A variety of in vitro and in vivo assays can be used to assess the biological activity and properties of novel compounds.

In Vitro Assays: From Benchtop to Biological Insight

In vitro assays are performed outside of a living organism, typically in a controlled laboratory setting using isolated cells or tissues.[11][12] These assays are often the first line of experimental validation due to their relatively low cost and high throughput.

Biochemical Assays: These assays directly measure the interaction of a compound with its purified target, such as an enzyme or receptor. They provide quantitative data on binding affinity (e.g., Kᵢ, Kd) and functional activity (e.g., IC₅₀, EC₅₀).

Cell-Based Assays: These assays are performed using living cells and can provide a more physiologically relevant assessment of a compound's activity.[11] They can be used to measure a wide range of cellular responses, including cell viability, proliferation, signaling pathway activation, and gene expression. The development of organ-on-a-chip technology offers even more sophisticated in vitro models that can mimic the structure and function of human organs.[13]

A General Workflow for In Vitro Validation:

Caption: A typical workflow for the in vitro validation of computationally predicted compounds.

In Vivo Models: Assessing Efficacy and Safety in a Living System

In vivo studies are conducted in living organisms, most commonly animal models, to evaluate the efficacy and safety of a compound in a more complex biological system.[12][14] These studies are essential for understanding a compound's pharmacokinetic and pharmacodynamic properties and for predicting its potential therapeutic effects in humans.[15]

Pharmacokinetic (PK) Studies: These studies determine how a compound is absorbed, distributed, metabolized, and excreted by the body.[14]

Pharmacodynamic (PD) Studies: These studies measure the effect of a compound on the body, including its mechanism of action and dose-response relationship.

Efficacy Studies: These studies evaluate the therapeutic effect of a compound in an animal model of a specific disease.

Toxicology Studies: These studies assess the potential adverse effects of a compound.

The Art and Science of Correlation: Comparing Predictions with Reality

The core of this process lies in the rigorous comparison of computational predictions with experimental data. This requires careful data analysis and the use of appropriate statistical methods.

Data Presentation for Clear Comparison

Summarizing quantitative data in a structured table is crucial for a clear and objective comparison.

Compound IDPredicted Binding Affinity (nM)Experimental IC₅₀ (nM)Predicted Solubility (µg/mL)Experimental Solubility (µg/mL)
NVC-0011525150120
NVC-002585065
NVC-003150200200180
Statistical Analysis: Quantifying the Correlation

Several statistical methods can be used to quantify the correlation between predicted and experimental data.

  • Correlation Coefficients: Pearson's correlation coefficient (for linear relationships) and Spearman's rank correlation coefficient (for non-linear relationships) can be used to measure the strength and direction of the association between two sets of data.

  • Root Mean Square Error (RMSE): This metric quantifies the average difference between the predicted and experimental values. A lower RMSE indicates a better correlation.

  • Analysis of Variance (ANOVA): This statistical test can be used to compare the means of two or more groups of data, which can be useful for assessing the significance of differences between predicted and experimental results.[16]

  • Receiver Operating Characteristic (ROC) Curve Analysis: For binary classification models (e.g., predicting active vs. inactive compounds), ROC curve analysis can be used to evaluate the model's performance.

An Integrated Workflow for Correlation:

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Cyclobutylamino)isonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Cyclobutylamino)isonicotinic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Core Principles of Chemical Waste Management

Before delving into the specific disposal protocol, it is essential to understand the foundational principles of hazardous waste management in a laboratory setting. These principles, mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), are designed to prevent harm to individuals and the environment.[3][4]

A robust waste management strategy is not merely a matter of compliance; it is a cornerstone of a safe and efficient laboratory. The hierarchy of waste management prioritizes pollution prevention and source reduction.[5] This includes purchasing only the necessary quantities of chemicals and optimizing experimental designs to minimize waste generation.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of the parent compound, isonicotinic acid, the following PPE is mandatory when handling 2-(Cyclobutylamino)isonicotinic acid and its waste products:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[1][2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][8]

Always inspect PPE for integrity before use and remove it carefully to avoid skin contamination.[2]

Step-by-Step Disposal Protocol for 2-(Cyclobutylamino)isonicotinic Acid

The following protocol provides a systematic approach to the safe disposal of 2-(Cyclobutylamino)isonicotinic acid, from the point of generation to final collection.

Step 1: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous chemical reactions.[9][10]

  • Solid Waste: Collect unreacted 2-(Cyclobutylamino)isonicotinic acid powder, contaminated weigh boats, and filter paper in a designated solid waste container.

  • Liquid Waste: Solutions containing 2-(Cyclobutylamino)isonicotinic acid should be collected in a separate liquid waste container. Do not mix with other incompatible waste streams, such as strong oxidizing or reducing agents.[8]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container.

  • Empty Containers: Thoroughly rinse the original container with a suitable solvent (e.g., the solvent used in the experiment) three times.[9] The rinsate must be collected as hazardous waste.[9] Once triple-rinsed, the container can often be disposed of as non-hazardous waste after defacing the label, but institutional policies may vary.[9][11]

Step 2: Waste Container Selection and Labeling

The integrity of your waste containment is paramount.

  • Container Selection: Use containers that are compatible with the chemical waste.[3][12][13] For acidic compounds like 2-(Cyclobutylamino)isonicotinic acid, avoid metal containers for liquid waste.[3][13] Glass or polyethylene containers are generally suitable.[14] Ensure containers are leak-proof and have a secure, screw-top cap.[12][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of all constituents, including solvents and their approximate concentrations.[9][11][15] Avoid using abbreviations or chemical formulas.[11] The date of waste accumulation should also be clearly marked.[11]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[12]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[5][15]

  • Storage: Keep waste containers tightly closed except when adding waste.[9][12][13][15] Store incompatible waste streams separately, utilizing secondary containment (such as trays) to prevent mixing in case of a leak.[5][9]

  • Volume Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons.[16] For acutely toxic wastes, the limit is one quart.[16]

Step 4: Arranging for Waste Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, though institutional and state regulations may vary), it must be removed by trained hazardous waste personnel.[5][12][17]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through your Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

The following diagram illustrates the workflow for the proper disposal of 2-(Cyclobutylamino)isonicotinic acid:

cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment & Labeling cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal generation Generation of 2-(Cyclobutylamino)isonicotinic acid Waste solid_waste Solid Waste (e.g., contaminated labware) generation->solid_waste Segregate Immediately liquid_waste Liquid Waste (e.g., solutions) generation->liquid_waste Segregate Immediately sharps_waste Sharps Waste (e.g., needles) generation->sharps_waste Segregate Immediately solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container saa_storage Secure Storage in SAA (Secondary Containment) solid_container->saa_storage Transfer to SAA liquid_container->saa_storage Transfer to SAA sharps_container->saa_storage Transfer to SAA pickup_request Request Waste Pickup (via EHS) saa_storage->pickup_request When full or time limit reached final_disposal Disposal by Licensed Waste Management Service pickup_request->final_disposal

Caption: Workflow for the disposal of 2-(Cyclobutylamino)isonicotinic acid.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills: For small spills of solid material, carefully clean up the powder, avoiding dust generation.[14] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Major Spills: In the case of a large spill, evacuate the area and alert your institution's EHS or emergency response team immediately.[14]

Conclusion: A Culture of Safety

The proper disposal of chemical waste, including 2-(Cyclobutylamino)isonicotinic acid, is a non-negotiable aspect of laboratory work. It is a shared responsibility that protects researchers, the wider community, and the environment. By adhering to these established protocols, laboratories can ensure that their groundbreaking research does not come at the cost of safety and environmental integrity. This commitment to meticulous waste management builds a deep and lasting trust in the scientific community's ability to operate responsibly.

References

  • Jubilant Ingrevia.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH.
  • Fisher Scientific.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Santa Cruz Biotechnology. Isonicotinic acid.
  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • Thermo Fisher Scientific.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
  • U.S. Chemical Storage. What Are OSHA Requirements for Hazardous Chemical Storage? (2024-06-18).
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11).
  • National Center for Biotechnology Information.
  • Physikalisch-Technische Bundesanstalt.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency.
  • Arcalis. Pharma Waste Management: Steps for Compliance & Sustainability. (2024-10-02).
  • Occupational Safety and Health Administr
  • Enva. Chemical Waste Management Best Practices. (2025-01-01).
  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Occupational Safety and Health Administr
  • HalenHardy. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • MED-FLEX. Best Practices: Disposing of Hazardous Drugs in a Pharmacy. (2024-07-31).
  • ACTenviro.
  • Benchchem.

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.